molecular formula C10H16BN3O2 B1454687 (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 936353-84-3

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B1454687
CAS No.: 936353-84-3
M. Wt: 221.07 g/mol
InChI Key: YGZOCDXCJWHNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H16BN3O2 and its molecular weight is 221.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOCDXCJWHNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694403
Record name [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936353-84-3
Record name [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of Heterocyclic Boronic Acids

In the landscape of modern medicinal chemistry, heterocyclic boronic acids are indispensable tools. Their unique combination of stability, versatile reactivity, and relatively low toxicity has established them as premier building blocks for constructing complex molecular architectures.[1] Among these, pyridine-based boronic acids are particularly significant due to the prevalence of the pyridine scaffold in a vast array of pharmaceuticals. The nitrogen atom of the pyridine ring not only influences the molecule's electronic properties and reactivity but also serves as a key hydrogen bond acceptor, crucial for molecular recognition at biological targets.

This guide focuses on This compound , a specialized reagent that combines the utility of a pyridyl boronic acid with the frequently employed 4-methylpiperazine moiety. This latter group is a common feature in many CNS-active agents and kinase inhibitors, often enhancing solubility and modulating pharmacokinetic properties. The strategic placement of the boronic acid at the 3-position and the piperazine at the 6-position creates a versatile building block for introducing this valuable pharmacophore into target molecules, primarily through palladium-catalyzed cross-coupling reactions.

This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the chemical properties, synthesis, handling, and core applications of this important synthetic intermediate.

Physicochemical and Structural Properties

This compound is typically supplied as a white to off-white solid.[2] Its structure features a boronic acid group (-B(OH)₂) ortho to the pyridine nitrogen and a 4-methylpiperazine substituent at the para-position relative to the boronic acid. This arrangement dictates its reactivity and physical characteristics.

Table 1: Core Chemical Properties

PropertyValueSource(s)
CAS Number 936353-84-3[3][4][5]
Molecular Formula C₁₀H₁₆BN₃O₂[3][6][7]
Molecular Weight 221.06 g/mol [3][6]
Appearance White to off-white solid[2]
Boiling Point 432.5 ± 55.0 °C (Predicted)[2]
Density 1.25 ± 0.1 g/cm³ (Predicted)[2]
pKa 4.42 ± 0.18 (Predicted)[2]
InChI Key Ygzocdxcjwhnqn-uhfffaoysa-n[3]

Synthesis: A Methodological Approach

The synthesis of pyridinylboronic acids is a well-established field, with several reliable methods available. The most common and scalable approach for a molecule like this compound involves a lithium-halogen exchange reaction on a suitable bromopyridine precursor, followed by quenching with a borate ester.[8]

The logical precursor for this synthesis is 5-bromo-2-(4-methylpiperazin-1-yl)pyridine . This starting material can be prepared via nucleophilic aromatic substitution of a dihalopyridine (e.g., 2,5-dibromopyridine) with 1-methylpiperazine. The subsequent borylation capitalizes on the much faster rate of lithium-halogen exchange compared to the reaction between the organolithium reagent and the borate ester, allowing the reaction to proceed efficiently even at moderately low temperatures.[8]

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine + Triisopropyl Borate Step1 Dissolve in Anhydrous THF/Toluene Cool to -40°C to -78°C Start->Step1 Step2 Slow addition of n-Butyllithium (n-BuLi) Step1->Step2 Inert Atmosphere (Ar/N₂) Step3 In situ generation of 3-Lithiopyridine Intermediate Step2->Step3 Lithium-Halogen Exchange Step4 Rapid reaction with Triisopropyl Borate Step3->Step4 Step5 Formation of Boronate Ester Complex Step4->Step5 Borylation Step6 Aqueous Acidic Workup (e.g., HCl) Step5->Step6 Hydrolysis Product This compound Step6->Product Purification/ Crystallization

Caption: Proposed synthesis of the title compound via lithium-halogen exchange.

Experimental Protocol: Synthesis

This protocol is a representative example based on established procedures for analogous pyridine boronic acids and should be adapted and optimized.[8][9]

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (1.0 equiv) and triisopropyl borate (1.2 equiv).

  • Solvation and Cooling: Add anhydrous tetrahydrofuran (THF) and toluene (e.g., a 1:4 v/v mixture) to dissolve the reactants under a positive pressure of nitrogen. Cool the mixture to between -40°C and -78°C using a dry ice/acetone bath.

    • Causality: The low temperature is critical to prevent side reactions, such as the n-BuLi reacting with the solvent or the generated lithiopyridine intermediate undergoing decomposition. Toluene is often used to allow for higher reaction temperatures compared to pure THF if needed.[8]

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise significantly.

    • Causality: The slow addition maintains control over the exothermic reaction and ensures the n-BuLi reacts preferentially with the bromopyridine in the presence of the less reactive borate ester.[8]

  • Reaction: Stir the mixture at the low temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the lithiated intermediate and its subsequent reaction with the borate.

  • Quenching and Hydrolysis: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding 2 M hydrochloric acid. The boronic acid may precipitate as its hydrochloride salt.

  • Workup and Purification: Adjust the pH of the aqueous layer to be slightly basic to liberate the free boronic acid, if necessary. Extract the product with a suitable organic solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography. The final product should be dried under vacuum.

Core Reactivity and Application: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate, providing a powerful and modular method for synthesizing complex biaryl structures.[11][12]

The reaction is highly valued in drug discovery for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners.[13]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) Complex1 R¹-Pd(II)L₂-X Pd0->Complex1 OA Oxidative Addition OA->Complex1 Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 TM Transmetalation TM->Complex2 Complex2->Pd0 Product R¹-R² Complex2->Product RE Reductive Elimination RE->Pd0 Boronate [R²-B(OH)₃]⁻ Boronate->TM Base Base (e.g., CO₃²⁻) BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate + OH⁻ ArX R¹-X (Aryl Halide) ArX->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling the title boronic acid with an aryl bromide.

  • Reagent Setup: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base.

    • Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners.

  • Base and Solvent: Add an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv), followed by an organic solvent like 1,4-dioxane or toluene to create a biphasic mixture.

    • Trustworthiness: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[10]

  • Reaction Conditions: De-gas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes. Heat the mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not widely available, data from analogous pyridine boronic acids suggest potential hazards.[14][15]

Table 2: Safety and Handling Recommendations

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety glasses/goggles, nitrile gloves, and a lab coat.To prevent skin and eye irritation from contact with the solid powder.[15]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.To prevent inhalation of airborne particles, which may cause respiratory irritation.[14][15]
Storage Store in a tightly sealed container under an inert gas (argon or nitrogen) at 2-8°C.Boronic acids can be sensitive to air and moisture. Cool, dry, and inert conditions prevent degradation, such as the formation of anhydride boroxines.[2]
In case of Exposure Eyes: Rinse cautiously with water for several minutes.[14] Skin: Wash with plenty of soap and water.[14] Inhalation: Move to fresh air.[14] Seek medical attention if irritation persists.Standard first-aid procedures for chemical exposure.
Disposal Dispose of waste in accordance with local, regional, and national regulations.To ensure environmental safety and regulatory compliance.[14]

Conclusion

This compound is a high-value, strategically designed building block for drug discovery and organic synthesis. Its chemical architecture allows for the efficient introduction of the medicinally relevant 2-(4-methylpiperazin-1-yl)pyridine scaffold into a wide range of molecules. A firm understanding of its synthesis, its reactivity in the Suzuki-Miyaura coupling, and proper handling procedures enables researchers to effectively leverage this reagent in the development of novel chemical entities. The methodologies outlined in this guide provide a robust framework for its practical application in the laboratory.

References

An In-depth Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 936353-84-3[1]

Foreword: The Strategic Importance of Heterocyclic Boronic Acids in Modern Medicinal Chemistry

The ascent of boronic acids and their derivatives as indispensable tools in contemporary drug discovery is a testament to their remarkable versatility and synthetic utility.[2] Among these, heterocyclic boronic acids, particularly those incorporating the pyridine scaffold, have garnered significant attention for their role in the synthesis of complex molecular architectures with profound biological activities. This guide provides a comprehensive technical overview of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, a key building block in the medicinal chemist's arsenal. We will delve into its synthesis, physicochemical properties, and strategic applications, with a focus on empowering researchers to leverage this valuable reagent in the pursuit of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with the molecular formula C10H16BN3O2 and a molecular weight of approximately 221.06 g/mol .[1]

PropertyValueSource
CAS Number 936353-84-3[1]
Molecular Formula C10H16BN3O2[1]
Molecular Weight 221.0639[1]
Appearance Solid[1]
Purity Typically ≥96%[1]

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available to the synthetic chemist. A common and effective strategy involves the metal-halogen exchange of a corresponding halopyridine followed by borylation. Drawing from a reliable protocol for the synthesis of 3-pyridylboronic acid published in Organic Syntheses, we can extrapolate a detailed, self-validating protocol for the preparation of the title compound.[3]

Conceptual Workflow:

G start Starting Material: 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine step1 Lithiation: - n-Butyllithium - Anhydrous THF, -78 °C start->step1 step2 Borylation: - Triisopropyl borate step1->step2 step3 Hydrolysis & Work-up: - Acidic quench - pH adjustment - Extraction step2->step3 product Final Product: This compound step3->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Dry ice/acetone bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine and anhydrous THF under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete hydrolysis of the borate ester.

  • pH Adjustment and Extraction: The pH of the aqueous layer is carefully adjusted to approximately 7.5 with aqueous NaOH, at which point the boronic acid may precipitate. The aqueous layer is saturated with NaCl and extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water or ethanol/hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure efficient lithiation.

  • Low Temperature (-78 °C): The lithiation of pyridines can be unselective at higher temperatures, leading to side reactions. Maintaining a low temperature throughout the addition of n-BuLi and the borate ester is crucial for achieving high regioselectivity and yield.

  • pH Adjustment: The solubility of boronic acids is highly pH-dependent. Adjusting the pH to the isoelectric point (around 7.5 for many pyridinylboronic acids) minimizes their solubility in the aqueous phase, facilitating precipitation and extraction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in many kinase inhibitors and other drug molecules.[5]

Generalized Suzuki-Miyaura Coupling Scheme:

G cluster_reactants R1_X Ar-X (Aryl/Heteroaryl Halide or Triflate) plus1 + R1_X->plus1 boronic_acid This compound plus1->boronic_acid catalyst Pd Catalyst Base product Ar-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl) (Coupled Product) catalyst->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Steps:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

A Representative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., a brominated scaffold of a kinase inhibitor)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol)

Procedure:

  • Reaction Setup: To a reaction vessel is added the aryl halide, this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: The solvent mixture is added, and the reaction mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes, or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Applications in the Synthesis of Kinase Inhibitors

The 6-(4-methylpiperazin-1-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to the ability of the piperazine nitrogen to form crucial hydrogen bond interactions with the hinge region of the kinase active site, while the pyridine ring can engage in various other interactions. Consequently, this compound serves as a key building block for the synthesis of numerous kinase inhibitors.

While a direct synthesis of a marketed drug using this specific boronic acid may not be publicly disclosed in full detail, its structural motif is present in several potent kinase inhibitors. For instance, the synthesis of various 1,2,6-thiadiazinone kinase inhibitors has been reported to utilize Suzuki couplings with related pyridinylboronic acids to install key pharmacophoric elements.[5] The general synthetic strategies employed in these cases are directly applicable to this compound.

Stability, Solubility, and Handling

Proper handling and storage of boronic acids are paramount to ensure their reactivity and purity. Boronic acids are susceptible to dehydration to form boroxines, and the carbon-boron bond can be cleaved under certain conditions.

Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere (nitrogen or argon) to minimize degradation.

Solubility: Pyridinylboronic acids generally exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Their solubility in water is pH-dependent.

Handling: As with all chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists engaged in the synthesis of novel therapeutics, particularly in the area of kinase inhibitors. Its strategic importance lies in its ability to participate in robust and high-yielding Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the advancement of new medicines.

References

An In-depth Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol, outline methods for its characterization, and explore its application in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Core Molecular Attributes

This compound is a heterocyclic compound that combines the structural features of a pyridine ring, a methylpiperazine moiety, and a boronic acid functional group. This unique combination of functionalities makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆BN₃O₂[1][2]
Molecular Weight 221.06 g/mol [1]
CAS Number 936353-84-3[3][4]
Appearance Solid[1][2]
Purity (Typical) 96-98%[2][4]

Strategic Synthesis

The synthesis of this compound is most reliably achieved through a halogen-metal exchange followed by borylation. This method is a cornerstone for the preparation of various pyridinylboronic acids and offers a scalable and efficient route.[5] The logical workflow for this synthesis is outlined below.

A Start: 5-Bromo-2-chloropyridine B Nucleophilic Aromatic Substitution with 1-Methylpiperazine A->B K₂CO₃, DMA C Intermediate: 2-(4-Methylpiperazin-1-yl)-5-bromopyridine B->C D Halogen-Metal Exchange (Lithiation) C->D n-BuLi, THF, -78°C E Borylation with Triisopropyl borate D->E B(O-iPr)₃ F Aqueous Workup (Hydrolysis) E->F HCl (aq) G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of pyridylboronic acids.[6]

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-bromopyridine

  • To a solution of 5-bromo-2-chloropyridine (1.0 eq) in dimethylacetamide (DMA), add 1-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-methylpiperazin-1-yl)-5-bromopyridine.

Step 2: Synthesis of this compound

  • Dissolve 2-(4-methylpiperazin-1-yl)-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C, and stir for 1 hour.

  • Adjust the pH to approximately 7 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate. The product may have limited solubility in organic solvents; repeated extractions may be necessary.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or precipitation.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the methyl group protons. The chemical shifts of the pyridine protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.

    • ¹¹B NMR: Boron-11 NMR spectroscopy can be used to confirm the presence of the boronic acid moiety, typically showing a broad signal.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Predicted collision cross-section data for various adducts are available.[2]

Adductm/z (Predicted)
[M+H]⁺222.14084
[M+Na]⁺244.12278
[M-H]⁻220.12628

Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile building block for the synthesis of complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that is fundamental to modern drug discovery.[8][9]

The 6-(4-methylpiperazin-1-yl)pyridine scaffold is a common motif in kinase inhibitors, where the nitrogen atoms of the pyridine and piperazine rings can form key hydrogen bond interactions with the hinge region of the kinase active site.

cluster_0 Suzuki-Miyaura Coupling A Reactants: This compound + Aryl Halide (Ar-X) B Catalytic Cycle A->B C Product: Biaryl Compound B->C D Oxidative Addition E Transmetalation D->E Pd(0) Catalyst, Base F Reductive Elimination E->F F->D Regenerates Pd(0)

Caption: Generalized schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[5]

  • To a microwave vial or Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool in the development of new therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the laboratory.

References

Synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry. Its structure combines two critical pharmacophores: a pyridine ring, which is a common feature in numerous bioactive molecules, and a 4-methylpiperazine moiety, often introduced to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles.[1][2] The true synthetic power of this molecule, however, lies in its boronic acid functional group. This group makes it an ideal coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds.[1][3][4]

This guide provides a comprehensive overview of the synthesis of this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. As a bifunctional molecule, its synthesis requires careful strategic planning to ensure compatibility between the reactive boronic acid moiety and the nucleophilic piperazine ring.

Physicochemical Properties

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 936353-84-3[5][6][7]
Molecular Formula C₁₀H₁₆BN₃O₂[5][8][9]
Molecular Weight 221.06 g/mol [5][8]
Appearance Solid[5][8]
InChI Key YGZOCDXCJWHNQN-UHFFFAOYSA-N[5][9]

Synthetic Strategy: A Logic-Driven Approach

The synthesis of substituted pyridinylboronic acids can be approached through several established methodologies. The choice of strategy is dictated by the availability of starting materials, functional group tolerance, and scalability.

G cluster_start Starting Material Archetypes cluster_methods Core Borylation Methodologies cluster_product Target Molecule A Halogenated Pyridine (e.g., 5-Bromo-2-chloropyridine) E Nucleophilic Aromatic Substitution (SNAr) A->E Introduce Piperazine B Substituted Pyridine (e.g., 2-Chloro-5-iodopyridine) C Halogen-Metal Exchange followed by Borylation B->C Selective Borylation D Palladium-Catalyzed Miyaura Borylation B->D Direct Borylation F This compound C->F D->F E->C Borylate Halogenated Intermediate

Caption: Key synthetic pathways to the target boronic acid.

The most common and reliable method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding pyridinyl halide, followed by borylation with a trialkyl borate. This approach offers excellent regioselectivity, as the position of the boron functional group is precisely determined by the starting halide.

Recommended Synthetic Route: A Two-Step Protocol

The most logical and field-proven approach involves a two-step sequence: first, a nucleophilic aromatic substitution (SNAr) to install the methylpiperazine moiety, followed by a low-temperature halogen-metal exchange and borylation.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-bromopyridine

The first step involves the reaction of a di-halogenated pyridine, such as 2-chloro-5-bromopyridine or 2,5-dibromopyridine, with 1-methylpiperazine. The chlorine atom at the 2-position (or bromine, if 2,5-dibromopyridine is used) is significantly more activated towards nucleophilic substitution than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

// Reactants reactant1 [label=<

2,5-Dibromopyridine

];

plus1 [label="+"];

reactant2 [label=<

1-Methylpiperazine

];

// Reaction Arrow arrow [label=<

Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) Heat (e.g., 100 °C)

];

// Product product [label=<

2-(4-Methylpiperazin-1-yl)-5-bromopyridine

];

// Layout {rank=same; reactant1; plus1; reactant2} reactant2 -> arrow [style=invis]; arrow -> product; }

Caption: Step 1: Nucleophilic Aromatic Substitution (SNAr).

Rationale:

  • Regioselectivity: The halide at the C2 position is preferentially substituted.

  • Base: A mild inorganic base like potassium carbonate is sufficient to act as a scavenger for the HBr generated during the reaction.

  • Solvent: A high-boiling polar aprotic solvent like dioxane, DMF, or NMP is ideal for this transformation, allowing the reaction to proceed at an elevated temperature to ensure a reasonable rate.

Step 2: Borylation via Halogen-Metal Exchange

This critical step converts the aryl bromide into the target boronic acid. It requires anhydrous conditions and low temperatures to manage the highly reactive organolithium intermediate. This method is a well-established procedure for creating aryl and heteroaryl boronic acids.[10][11]

// Reactant reactant [label=<

2-(4-Methylpiperazin-1-yl)-5-bromopyridine

];

// Reaction Arrow arrow [label=<

  • n-BuLi, THF, -78 °C
  • B(O-iPr)₃
  • Aqueous Workup (HCl)

];

// Product product [label=<

this compound

];

// Layout reactant -> arrow -> product; }

Caption: Step 2: Low-Temperature Borylation.

Rationale:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that efficiently performs the bromine-lithium exchange at the C5 position.

  • Low Temperature (-78 °C): Conducting the reaction at dry ice/acetone temperatures is crucial. It prevents side reactions, such as the decomposition of the organolithium intermediate or attack at other sites on the pyridine ring.[10]

  • Boron Source: Triisopropyl borate (B(O-iPr)₃) is an excellent electrophile that is readily attacked by the pyridinyl anion. It is preferred over trimethyl borate due to its lower reactivity, which can lead to fewer side products.

  • Aqueous Workup: Acidic aqueous workup is required to hydrolyze the initially formed borate ester to the final boronic acid. The pH must be carefully adjusted during isolation, as pyridinylboronic acids can have limited stability at very high or low pH.[10]

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods for similar substrates. All operations should be carried out by trained personnel in a fume hood with appropriate personal protective equipment.

Part A: 2-(4-Methylpiperazin-1-yl)-5-bromopyridine

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq), 1-methylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to form a slurry (approx. 0.5 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Part B: this compound

  • Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve 2-(4-Methylpiperazin-1-yl)-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

  • Add the triisopropyl borate solution to the reaction mixture dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

  • Adjust the pH of the aqueous layer to approximately 7.5 with a saturated sodium bicarbonate solution or NaOH. A precipitate of the product may form.[10]

  • Extract the aqueous mixture several times with a suitable organic solvent (e.g., THF or a mixture of THF/dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be further purified by crystallization or precipitation from a suitable solvent system (e.g., acetonitrile/water).

Purification, Stability, and Handling

Heteroaryl boronic acids can be challenging to handle due to their propensity for dehydration to form cyclic boroxine anhydrides.[10] While this equilibrium is often reversible, it can complicate characterization.

  • Purification: The isoelectric point of the molecule is critical for purification. Adjusting the pH to where the molecule has minimum solubility can facilitate precipitation, providing a simple and effective purification method.[10]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Stability: The compound should be stored in a cool, dry place under an inert atmosphere. Protodeboronation (cleavage of the C-B bond) can occur, especially under strongly acidic or basic conditions or in the presence of certain transition metals.[12]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine C3 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

// Nodes for the catalytic cycle A [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ar-Pd(II)-X(L₂)\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ar-Pd(II)-Het(L₂)\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Input and Output Nodes ArX [label="Ar-X\n(Electrophile)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HetBOH [label="Het-B(OH)₂\n(Our Compound)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArHet [label="Ar-Het\n(Coupled Product)", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [dir=none]; ArX -> B; B -> C; C -> D; HetBOH -> D; Base -> D; D -> E; E -> F; F -> ArHet; F -> A [label=" Catalyst\n Regeneration"]; }

Caption: The Suzuki-Miyaura catalytic cycle.

This reaction is a cornerstone of modern drug discovery, allowing for the rapid assembly of complex molecular architectures from readily available building blocks.[13][14] The title compound is particularly valuable for synthesizing libraries of compounds for screening, such as kinase inhibitors, where a substituted pyridine core is often desired.

References

An In-depth Technical Guide to the Structural Analysis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of complex molecules. Its unique structure, combining a pyridine ring, a piperazine moiety, and a reactive boronic acid group, necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis of this compound. We delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography. Furthermore, this paper addresses the inherent instability of boronic acids, particularly their propensity to form cyclic boroxine anhydrides, and outlines an integrated analytical strategy to ensure data integrity and accurate structural elucidation.

Introduction: The Significance and Challenges of a Versatile Building Block

Heterocyclic boronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] this compound, with its distinct arrangement of nitrogen-containing heterocycles, is a valuable precursor for synthesizing compounds targeting a range of therapeutic areas. The piperazine group can enhance solubility and offers a site for further functionalization, while the pyridine ring acts as a bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles.

However, the structural verification of this molecule is not trivial. The primary analytical challenge stems from the boronic acid functional group itself. Boronic acids can exist in equilibrium with their cyclotrimeric anhydrides, known as boroxines, through the loss of water.[2][3] This dehydration process can occur upon heating or in non-aqueous solvents, complicating analysis and potentially leading to misinterpretation of spectral data.[2][4][5] A robust analytical workflow must therefore be capable of identifying and distinguishing between the monomeric acid and the boroxine trimer.

Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆BN₃O₂[6][7]
Molecular Weight 221.06 g/mol [6][7]
CAS Number 936353-84-3[6][8]
Appearance Solid[6][7]
Common Synonyms 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid[6]

Core Analytical Techniques for Structural Elucidation

An integrated approach utilizing multiple spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.

Expert Insight: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it can help resolve the exchangeable protons of the B(OH)₂ group, which may appear as a broad singlet.

3.1.1. ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The proton spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those from the pyridine ring (aromatic region, ~7.0-8.5 ppm), the piperazine ring protons (aliphatic region, typically two distinct signals around ~2.5-3.8 ppm), the N-methyl group (singlet, ~2.2-2.5 ppm), and the hydroxyl protons of the boronic acid group (broad, variable chemical shift).

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to the boron (C-B bond) will have a characteristic chemical shift, often appearing as a broad signal due to quadrupolar relaxation of the attached boron nucleus.

3.1.2. ¹¹B NMR Spectroscopy: The Definitive Probe for Boron

¹¹B NMR is indispensable for characterizing boronic acids as it directly probes the chemical environment of the boron atom.[9] The hybridization state of the boron atom significantly influences its chemical shift (δ).[10]

  • sp²-hybridized Boron (Trigonal Planar): In the monomeric boronic acid, the boron is sp²-hybridized and will exhibit a relatively broad signal in the range of δ = 28-33 ppm.[5][11]

  • sp³-hybridized Boron (Tetrahedral): If the boronic acid forms a complex, for example with a Lewis base or a diol, the boron becomes sp³-hybridized, resulting in a sharp, upfield-shifted signal, typically between δ = 1-10 ppm.[10][12][13]

This technique is particularly powerful for identifying boroxine formation. The boron atoms in a boroxine ring are also sp²-hybridized but exist in a different electronic environment than the monomeric acid, often resulting in a distinct, albeit sometimes overlapping, signal in the ¹¹B NMR spectrum.[5]

Protocol: ¹¹B NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a quartz NMR tube.

    • Causality: Quartz tubes are used to avoid the broad background signal from borosilicate glass that can obscure the analyte signal.[12]

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

  • Acquisition: Acquire a one-dimensional ¹¹B spectrum. A reference standard, such as BF₃·OEt₂, is typically used (δ = 0.0 ppm).

  • Data Analysis: Integrate the signals and record their chemical shifts and line widths. A signal around 30 ppm suggests the presence of the sp² boronic acid/boroxine, while signals at higher field (<10 ppm) would indicate tetrahedral boronate species.[5][14]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the target compound.

Expert Insight: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar and ionizable nature.[15][16] High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which can be used to confirm the elemental formula with high confidence.

A key diagnostic feature in the mass spectrum of boron-containing compounds is the characteristic isotopic pattern of boron. Boron has two stable isotopes: ¹¹B (80.1% abundance) and ¹⁰B (19.9% abundance).[17] This results in a distinctive M+1 peak that is approximately 25% of the intensity of the molecular ion peak (M+), providing a clear signature for the presence of a single boron atom.[1][18]

Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

    • Causality: Formic acid aids in the ionization process (protonation) for ESI in positive ion mode.

  • Chromatography (Optional but Recommended): Use a reversed-phase HPLC column (e.g., C18) to purify the sample before it enters the mass spectrometer. This helps in separating the boronic acid from any potential boroxine or other impurities.[19]

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive Ion Mode.

    • Analysis: Perform a full scan to identify the protonated molecular ion [M+H]⁺.

    • Validation: Observe the isotopic pattern. For C₁₀H₁₆BN₃O₂, the expected [M+H]⁺ is at m/z 222.14. Look for the corresponding ¹⁰B isotopologue at m/z 221.14.

    • Confirmation: Use the HRMS data to calculate the elemental formula and compare it to the theoretical value.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Key Vibrational Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.[20]

  • B-O Stretch: A strong, characteristic stretching vibration for the B-O bond is typically observed in the 1300-1450 cm⁻¹ region.[21][22]

  • Aromatic C=C and C=N Stretches: Bands in the 1500-1600 cm⁻¹ region correspond to the pyridine ring.

  • C-N Stretch: Vibrations associated with the piperazine C-N bonds will appear in the 1000-1250 cm⁻¹ range.[23]

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

The formation of a boroxine from the boronic acid leads to the disappearance of the O-H stretching band and changes in the B-O stretching region, making FT-IR a useful tool for monitoring this transformation.[24][25]

X-ray Crystallography

For definitive, unambiguous structural proof in the solid state, single-crystal X-ray crystallography is the gold standard.[26] This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[27] Obtaining a high-quality single crystal is the primary challenge, often requiring extensive screening of crystallization conditions (e.g., slow evaporation, vapor diffusion).[26] X-ray analysis can unequivocally distinguish between the boronic acid monomer and the boroxine trimer in the solid state.[28][29]

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

The reversible dehydration of three boronic acid molecules to form one boroxine molecule is a critical aspect of their chemistry.[2][30]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium can be influenced by temperature, solvent, and the presence of water.[3][4] Anhydrous conditions favor the boroxine, while aqueous conditions favor the boronic acid.[3] This is why a sample might appear as the boroxine by one analytical method (e.g., in an anhydrous NMR solvent) but as the acid in another (e.g., reversed-phase LC-MS with an aqueous mobile phase). Awareness of this equilibrium is crucial for consistent and accurate analysis.

// Nodes for the equilibrium BoronicAcid [label="3 x this compound\n(Monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boroxine [label="(Tris(6-(4-methylpiperazin-1-yl)pyridin-3-yl)boroxine)\n(Trimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="3 x H₂O", shape=plaintext, fontcolor="#5F6368"];

// Edges representing the equilibrium BoronicAcid -> Boroxine [label=" Dehydration (-H₂O)\n (Anhydrous Conditions)", color="#EA4335"]; Boroxine -> BoronicAcid [label=" Hydrolysis (+H₂O)\n (Aqueous Conditions)", color="#4285F4"];

// Invisible nodes for layout subgraph { rank=same; BoronicAcid; Boroxine; } } } Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Integrated Strategy for Structural Verification

No single technique is sufficient. A logical, self-validating workflow ensures the highest confidence in the final structural assignment.

// Define nodes start [label="Sample Received", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-HRMS Analysis\n(Confirm MW & Formula)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, ¹¹B)", fillcolor="#F1F3F4", fontcolor="#202124"]; ftir [label="FT-IR Spectroscopy\n(Functional Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; integrate [label="Data Integration & Review\n(Check for Consistency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Data Consistent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; confirm [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reanalyze [label="Re-analyze or Purify\n(Investigate Discrepancy)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges start -> lcms [label="Initial Check"]; lcms -> nmr; nmr -> ftir; ftir -> integrate; integrate -> decision; decision -> confirm [label="Yes"]; decision -> reanalyze [label="No"]; reanalyze -> start; } } Caption: Integrated workflow for the structural verification of the target compound.

Conclusion

The structural analysis of this compound is a comprehensive process that relies on the synergistic application of modern analytical techniques. While ¹H and ¹³C NMR establish the carbon-proton framework, ¹¹B NMR and high-resolution mass spectrometry are indispensable for probing and confirming the boronic acid moiety and overall elemental composition, respectively. FT-IR serves as a rapid check for key functional groups and can provide evidence of boroxine formation. For absolute structural proof, X-ray crystallography remains the ultimate authority. A thorough understanding of the inherent chemical properties of boronic acids, especially the acid-boroxine equilibrium, is paramount for any scientist working with this versatile and important class of molecules, ensuring data is interpreted correctly and the material's quality is rigorously controlled.

References

Spectroscopic and Structural Elucidation of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic properties of the synthetically significant compound, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework for its characterization.

Introduction: Significance and Structural Features

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functionalities: a pyridine ring, a boronic acid group, and a 4-methylpiperazine moiety. These features make it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of more complex molecules with potential therapeutic applications. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the substituted pyridine and piperazine motifs are common pharmacophores found in a wide range of biologically active compounds.

A thorough understanding of its spectroscopic signature is paramount for confirming its identity and purity after synthesis. This guide provides the expected spectroscopic data to aid researchers in this characterization.

Predicted Spectroscopic Data

Due to the lack of available experimental spectra for this compound, the following sections detail the predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~8.5s
~7.8d
~6.8d
~3.6t
~2.5t
~2.3s
~4.5-5.5br s

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~160C6 of pyridine
~150C2 of pyridine
~140C4 of pyridine
~130 (broad)C3 of pyridine (attached to Boron)
~108C5 of pyridine
~55CH₂ adjacent to N-CH₃
~46CH₂ adjacent to N on pyridine
~45N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group
3200-3600 (broad)O-H
2950-2800C-H
~1600C=N, C=C
1350-1310B-O
1150-1000C-N
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (Molecular Formula: C₁₀H₁₆BN₃O₂), the predicted monoisotopic mass is approximately 221.133 g/mol .[1][2][3]

Predicted Mass Spectrometry Data:

  • Electrospray Ionization (ESI+): Expected to show a prominent ion at m/z 222.141 [M+H]⁺.

  • Key Fragmentation Patterns: Fragmentation may occur through the loss of water from the boronic acid group, cleavage of the piperazine ring, or loss of the entire methylpiperazine side chain.

Methodologies for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical as the acidic protons of the boronic acid group may exchange with residual water.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition

Fourier-Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an infrared spectrum.

Step-by-Step Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

References

A Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridine scaffold, functionalized with a piperazine moiety, offers a unique combination of physicochemical properties that can enhance aqueous solubility, modulate basicity, and provide a vector for interacting with biological targets. When this versatile fragment is further equipped with a boronic acid functional group, it transforms into a powerful building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This technical guide provides an in-depth analysis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, a reagent of increasing importance for researchers, scientists, and drug development professionals. We will delve into its commercial availability, providing a comparative landscape of suppliers. Furthermore, this guide will present field-proven, step-by-step protocols for both its synthesis and its application in a representative Suzuki-Miyaura coupling, explaining the causality behind the experimental choices. Finally, we will address critical aspects of handling, safety, and the chemical intricacies of this valuable synthetic intermediate.

Part 1: Commercial Availability and Supplier Selection

This compound is readily available from a variety of chemical suppliers, typically for research and development purposes. It is most commonly offered as the free boronic acid (CAS No. 936353-84-3) or as its hydrochloride salt, which can exhibit enhanced stability.

Key Physicochemical Properties:
  • Molecular Formula: C₁₀H₁₆BN₃O₂

  • Molecular Weight: 221.07 g/mol

  • Appearance: Typically a white to off-white solid (powder or crystalline).

The choice of supplier should be guided by several factors beyond price, including stated purity, availability of analytical data (e.g., Certificate of Analysis with NMR or HPLC data), lead times, and available pack sizes. Below is a comparative table of representative commercial sources.

SupplierProduct NameCAS No.PurityAvailable Forms
ChemUniverse This compound936353-84-398%Boronic Acid
CymitQuimica [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID936353-84-396%Boronic Acid
BLDpharm This compound936353-84-3Not specifiedBoronic Acid
Antimex Chemical Ltd. This compound936353-84-399%Boronic Acid
Arctom This compound936353-84-3Not specifiedBoronic Acid
CymitQuimica [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride saltNot specifiedNot specifiedHydrochloride Salt

Expert Insight: For applications in late-stage drug development or for sensitive catalytic reactions, sourcing material with the highest possible purity (≥98%) and requesting a detailed Certificate of Analysis is paramount. The presence of residual inorganic boron species or organic impurities from the synthesis can significantly impact the efficiency and reproducibility of subsequent coupling reactions. The hydrochloride salt is often preferred for long-term storage due to the reduced potential for dehydration to form boroxines.

Part 2: Synthesis of this compound

While commercially available, an in-house synthesis of the title compound may be desirable for large-scale campaigns or for the preparation of analogues. A common and effective strategy involves a halogen-metal exchange of a suitable bromopyridine precursor followed by borylation.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A Starting Material: 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine B Halogen-Metal Exchange - n-BuLi or i-PrMgCl - Anhydrous THF, -78 °C A->B 1. C Borylation - Triisopropyl borate (B(O-iPr)₃) B->C 2. D Aqueous Workup & Hydrolysis - Acidic quench (e.g., aq. HCl) C->D 3. E Final Product: This compound D->E 4.

Caption: Synthetic route to the target boronic acid.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids.

Materials:

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (1.0 eq).

  • Dissolution and Cooling: Dissolve the starting material in anhydrous THF (approx. 0.2 M solution). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

  • Borylation: To the cold solution of the lithiated pyridine, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the pH is approximately 2. Stir vigorously for 30 minutes to hydrolyze the borate ester.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of THF) to remove non-polar impurities.

  • pH Adjustment and Extraction: Adjust the pH of the aqueous layer to ~7.5 with saturated aqueous sodium bicarbonate. The product may precipitate at this stage. Extract the aqueous layer with a suitable organic solvent, such as a 9:1 mixture of chloroform and isopropanol (3 x volume of THF).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or trituration from a suitable solvent system (e.g., ethanol/ether) to afford the final product as a solid.

Causality of Experimental Choices:

  • Anhydrous Conditions and Low Temperature (-78 °C): The lithiated intermediate is highly reactive and unstable. Anhydrous conditions prevent quenching by water, and the low temperature minimizes side reactions and decomposition.

  • Triisopropyl Borate: This is a common and effective electrophile for trapping organolithium reagents to form boronate esters. Its bulky isopropyl groups can help to prevent the formation of over-borylated species.

  • Acidic Quench and Hydrolysis: The initial product is a boronate ester. Acidic workup is necessary to hydrolyze it to the desired boronic acid.

  • pH Adjustment for Extraction: The product is amphoteric. Adjusting the pH to slightly basic ensures the boronic acid is in a neutral form that can be efficiently extracted into an organic solvent.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of biaryl or heteroaryl-aryl bonds, which are prevalent motifs in many pharmaceutical agents.

General Suzuki-Miyaura Catalytic Cycle

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-B(OH)₂) PdII_B->Pd0 Reductive Elimination (R¹-R²)

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

Exemplary Protocol: Coupling with 2-Chloro-4-methoxypyrimidine

This protocol details a representative coupling reaction to form 4-methoxy-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine, a scaffold of interest in kinase inhibitor development.

Materials:

  • This compound (1.2 eq)

  • 2-Chloro-4-methoxypyrimidine (1.0 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 3.0 eq)

  • Solvent: 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 2-chloro-4-methoxypyrimidine, this compound, and the Pd(PPh₃)₄ catalyst.

  • Solvent and Base Addition: Add 1,4-dioxane followed by the 2 M aqueous Na₂CO₃ solution. The solvent ratio of dioxane to water is typically between 2:1 and 4:1.

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 100 °C (conventional heating) or irradiate in a microwave reactor at a set temperature (e.g., 120 °C) for 15-30 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality of Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. It is often used for its reliability with heteroaryl substrates.

  • Base (Na₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Aqueous sodium carbonate is a common, effective, and economical choice.

  • Solvent (Dioxane/Water): A mixture of an organic solvent and water is often optimal. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

  • Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating.[1][2]

Part 4: Handling, Safety, and Stability Considerations

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Based on safety data for related pyridinylboronic acids, the compound may cause:

  • Skin irritation

  • Serious eye irritation

  • Respiratory irritation if inhaled as dust[3][4]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.[5]

Stability and Protodeboronation

A critical consideration when working with heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This consumes the starting material and reduces the yield of the desired coupled product.

  • Stability of Pyridinylboronic Acids: Generally, 3- and 4-pyridinylboronic acids exhibit good stability. In contrast, 2-pyridinylboronic acids are often unstable due to the proximity of the nitrogen atom, which can facilitate protodeboronation through a zwitterionic intermediate.[7] The title compound, being a 3-pyridinylboronic acid, is expected to have relatively good stability.

  • Minimizing Protodeboronation:

    • Reaction Conditions: The choice of base, solvent, and temperature can influence the rate of protodeboronation. Anhydrous conditions or the use of boronic esters (e.g., pinacol esters) can enhance stability.

    • Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. The hydrochloride salt form can offer improved long-term stability.

Conclusion

This compound stands out as a strategically valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. Its commercial availability from multiple suppliers provides researchers with accessible options for sourcing this key intermediate. Understanding the nuances of its synthesis, the rationale behind the selection of reagents and conditions for its use in Suzuki-Miyaura cross-coupling, and the critical aspects of its handling and stability are essential for its successful application. By leveraging the protocols and insights provided in this guide, scientists can confidently incorporate this versatile reagent into their synthetic workflows to accelerate the discovery and development of novel chemical entities.

References

Technical Guide: The Strategic Application of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a highly valuable heterocyclic building block in contemporary drug discovery. Its molecular architecture, combining a pyridine core, a 4-methylpiperazine moiety, and a versatile boronic acid functional group, positions it as a strategic reagent for the synthesis of complex therapeutic candidates. The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient incorporation of the privileged methylpiperazinyl-pyridine scaffold into diverse molecular frameworks. This guide provides an in-depth analysis of the compound's molecular profile, its core synthetic applications, and its proven rationale in the design of targeted therapies, with a particular focus on the development of protein kinase inhibitors. We will explore detailed experimental protocols, the underlying mechanistic principles, and the strategic considerations that make this reagent a cornerstone of many modern medicinal chemistry programs.

Introduction: The Ascendancy of Heterocyclic Boronic Acids in Drug Discovery

Boronic acids and their derivatives have evolved from niche chemical curiosities to indispensable tools in the pharmaceutical industry.[1][2][3] Their stability, versatile reactivity, and generally low toxicity have cemented their role as essential synthetic intermediates.[1] The profound impact of this chemical class is underscored by the clinical success of drugs like bortezomib and ixazomib, where the boronic acid moiety itself is the active pharmacophore.[1]

However, the most widespread application of boronic acids in drug discovery is as key coupling partners in the Suzuki-Miyaura reaction.[4][5][6] This Nobel Prize-winning, palladium-catalyzed cross-coupling methodology provides a robust and highly functional-group-tolerant method for forging carbon-carbon bonds, a foundational process in molecular construction.[7] Within this context, heterocyclic boronic acids are particularly prized, as they allow for the precise and modular assembly of the complex, nitrogen-rich cores that characterize a vast number of biologically active molecules.

Molecular Profile of this compound

The utility of this specific building block stems from the synergistic interplay of its three key structural components. It is commercially available from various suppliers, facilitating its use in research and development.[8][9][10][11][12]

2.1. Structural Anatomy and Rationale
  • Pyridine Ring: As a bioisostere of a phenyl ring with an embedded hydrogen bond acceptor, the pyridine scaffold is a ubiquitous feature in medicinal chemistry. In the context of kinase inhibition, the pyridine nitrogen is frequently implicated as a "hinge-binding" element, forming a critical hydrogen bond with the backbone of the kinase hinge region.

  • 4-Methylpiperazine Moiety: The piperazine ring is a classic "privileged scaffold" incorporated to modulate physicochemical properties.[13][14][15] The N-methyl group caps one end, preventing unwanted secondary reactions, while the tertiary amine at the 4-position provides a basic handle (typical pKa ~7.5-8.5). This basicity is routinely exploited to enhance aqueous solubility and enables the formation of pharmaceutically acceptable salts. The piperazine moiety is a hallmark of numerous approved drugs, including the kinase inhibitor Imatinib.[16][17]

  • Boronic Acid Group: This functional group is the linchpin for synthetic utility. Positioned at the 3-position of the pyridine ring, it is sterically accessible and electronically poised for efficient participation in the Suzuki-Miyaura catalytic cycle.[1][2] General synthetic routes to pyridinylboronic acids often involve methods like halogen-metal exchange of a halopyridine precursor followed by borylation, or direct palladium-catalyzed C-H borylation.

2.2. Physicochemical Properties
PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₆BN₃O₂[8][9][12]
Molecular Weight 221.06 g/mol [8][9]
Appearance White to off-white solid[8][9]
Solubility Generally soluble in polar organic solvents (e.g., Dioxane, DMF, DMSO) and aqueous base. The piperazine moiety confers moderate aqueous solubility, particularly at lower pH.Inferred
Stability Stable under standard storage conditions. As with many boronic acids, can undergo slow dehydration to form boroxines, but this typically does not impede reactivity in coupling reactions.Inferred
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary function of this compound is to serve as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the direct attachment of the (6-(4-methylpiperazin-1-yl)pyridin-3-yl) moiety onto an electrophilic partner, typically an aryl or heteroaryl halide (Br, I, Cl) or triflate.

3.1. Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₃PO₄, Na₂CO₃), transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

3.2. Generalized Experimental Protocol

This protocol describes a representative small-scale Suzuki-Miyaura coupling. Note: All reactions should be performed by trained chemists in a controlled laboratory environment with appropriate personal protective equipment.

Reagents & Equipment:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl/Heteroaryl Halide (Ar-X) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, DME, Toluene/Water mixture)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/mantle

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq) followed by the degassed solvent. The use of pre-degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the final, pure coupled product.

3.3. Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) inert 2. Purge with N2/Ar reagents->inert add 3. Add Catalyst & Solvent inert->add heat 4. Heat & Stir (80-110 °C, 2-24h) add->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify final_product Final Product purify->final_product Yields Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Therapeutic Rationale and Applications

The strategic value of this boronic acid is most evident in its application to build molecules targeting validated therapeutic pathways, particularly in oncology.

4.1. A Key Building Block for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and inhibitors often feature a heterocyclic core that binds to the ATP-binding site. The (4-methylpiperazin-1-yl)pyridine fragment, readily installed using our title compound, is a well-established pharmacophore in this space.[18] For example, the Bcr-Abl tyrosine kinase inhibitor Nilotinib features a structurally related (4-methylpiperazin-1-yl)methyl group attached to a phenyl ring, which is then linked to a pyridinyl-pyrimidine core, demonstrating the established value of these combined motifs in a clinical setting.[16]

The use of this compound allows medicinal chemists to rapidly synthesize analog libraries where this validated, solubility-enhancing fragment is coupled to a variety of other heterocyclic systems (e.g., indazoles, pyrrolo[2,3-b]pyridines, pyrimidines) to optimize potency and selectivity against a specific kinase target.[6][18]

4.2. Relevant Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream components of their signaling cascades, such as the MAPK/ERK pathway. An inhibitor synthesized using this building block could, for example, block an upstream kinase like EGFR or a downstream kinase like MEK, thereby inhibiting uncontrolled cell proliferation.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Inhibitor Kinase Inhibitor (Synthesized from Boronic Acid) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Advanced Considerations

While powerful, the use of this reagent is not without challenges that require careful consideration.

  • Synthetic Challenges: Suzuki-Miyaura reactions involving nitrogen-rich heterocycles can sometimes be challenging. The Lewis basic nitrogen atoms of the pyridine or piperazine can potentially coordinate to the palladium center, leading to catalyst inhibition.[6][7] Careful selection of ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) and reaction conditions is often necessary to achieve high yields.[6] Additionally, protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) can be a competing side reaction under certain conditions.[7]

  • Pharmacokinetic Impact: While the 4-methylpiperazine group is excellent for improving solubility, it is also a potential site for Phase I metabolism, specifically N-dealkylation by cytochrome P450 enzymes. This metabolic liability must be assessed during the drug development process.

  • Boron-Specific Toxicity: This is primarily a concern for final drug products that retain the boronic acid moiety, not for synthetic intermediates where the group is consumed. Boronic acids can form reversible covalent bonds with diols, which is the basis for both their therapeutic mechanism (e.g., proteasome inhibition) and potential off-target interactions.[3][19]

Future Outlook

This compound stands as a testament to the power of rational building block design in medicinal chemistry. Its continued application will undoubtedly fuel the discovery of novel therapeutics. As synthetic methodologies for C-C bond formation continue to evolve, the utility of well-designed, multifunctional building blocks like this will only increase. It provides a reliable and efficient gateway to introduce a pharmacologically validated and physicochemically favorable scaffold, accelerating the journey from initial hit identification to the development of clinical candidates targeting a host of human diseases.

References

A Comprehensive Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain chemical motifs emerge as "privileged scaffolds" – structures that are repeatedly found in biologically active compounds, serving as a versatile foundation for the development of new therapeutics. (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has solidified its position as one such critical building block. Its unique combination of a basic 4-methylpiperazinyl group, a central pyridine core, and a versatile boronic acid handle makes it an invaluable tool for researchers and drug development professionals. The piperazine moiety often imparts desirable properties such as increased aqueous solubility and the ability to form crucial interactions with biological targets, while the pyridinylboronic acid component is a linchpin for the construction of complex biaryl and heteroaryl structures through robust cross-coupling chemistry. This guide aims to provide a comprehensive technical overview of this reagent, from its synthesis and characteristic reactivity to its application in the generation of innovative therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 936353-84-3[1][2][3][4][5]
Molecular Formula C₁₀H₁₆BN₃O₂[2][3][4]
Molecular Weight 221.06 g/mol [2]
Appearance Solid[2]
Purity Typically >96%[2]

Safety and Handling:

This compound should be handled with the appropriate precautions for a laboratory chemical. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines for handling boronic acids apply. It may be an irritant and potentially harmful if ingested or inhaled.[6] Therefore, it is essential to work in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] In case of skin contact, the affected area should be washed thoroughly with soap and water.[6]

Storage:

Boronic acids can be sensitive to moisture and air, which can lead to decomposition (protodeboronation). Therefore, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several established methodologies.[7] For the target molecule, a common and effective strategy involves a halogen-metal exchange followed by borylation of a suitable bromopyridine precursor.

Overall Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of the key intermediate, 5-bromo-2-(4-methylpiperazin-1-yl)pyridine, followed by its conversion to the desired boronic acid.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation A 2,5-Dibromopyridine C 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine A->C Nucleophilic Aromatic Substitution B 1-Methylpiperazine B->C D 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine G This compound D->G 1. Halogen-Metal Exchange 2. Borylation 3. Hydrolysis E Organolithium Reagent (e.g., n-BuLi) E->G F Trialkyl Borate (e.g., B(OiPr)₃) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

This nucleophilic aromatic substitution reaction provides the key borylation precursor.

Materials:

  • 2,5-Dibromopyridine

  • 1-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOt-Bu (1.4 eq).

  • Add anhydrous toluene to the flask, followed by 1-methylpiperazine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.

Experimental Protocol: Synthesis of this compound

This protocol utilizes a lithium-halogen exchange followed by reaction with a borate ester. This method is highly effective for the preparation of aryl and heteroaryl boronic acids.[8]

Materials:

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.[9][10]

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared pyridyllithium species to the solution of triisopropyl borate via cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.

  • Adjust the pH of the solution to ~7 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or precipitation.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[11]

The Suzuki-Miyaura Catalytic Cycle

A general understanding of the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.

G A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-B(OH)₂ Ln B->C Transmetalation (Ar'-B(OH)₂, Base) C->A Reductive Elimination D Ar-Ar' C->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Typical Suzuki-Miyaura Protocol

The following is a general protocol for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1.2-1.5 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system (often a mixture of an organic solvent and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Exemplary Applications in Kinase Inhibitor Synthesis

The 6-(4-methylpiperazin-1-yl)pyridine motif is a common feature in a number of potent and selective kinase inhibitors. The ability to readily introduce this moiety via Suzuki-Miyaura coupling with the title boronic acid is a significant advantage in the drug discovery process.

Target KinaseCore ScaffoldResulting Inhibitor ClassReference
EGFRPyrazolo[1,5-a]pyrimidineAnticancer agents[12]
FLT3/AuroraImidazo[4,5-b]pyridineTreatment of Acute Myeloid Leukemia[13]
JNKPyrazoleAnti-inflammatory, neuroprotective agents[10]
KDRIndoleAntiangiogenic agents[14]
c-MetPyrazolo[4,3-b]pyridineAnticancer agents[15]

Structure-Activity Relationship (SAR) Insights

The incorporation of the (6-(4-methylpiperazin-1-yl)pyridin-3-yl) group often has a profound and positive impact on the biological activity of kinase inhibitors. SAR studies of various inhibitor classes have revealed several key contributions of this moiety.

  • Hinge-Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase ATP-binding site.

  • Solubility and Pharmacokinetics: The basic nitrogen of the methylpiperazine group is typically protonated at physiological pH, which can significantly enhance the aqueous solubility of the molecule. This is a critical parameter for oral bioavailability.

  • Vector for Further Substitution: The methyl group on the piperazine can be replaced with other substituents to probe for additional interactions in the solvent-exposed region of the kinase, allowing for fine-tuning of potency and selectivity.

  • Modulation of Physicochemical Properties: The presence of the piperazine ring can influence the overall lipophilicity (cLogP) and topological polar surface area (tPSA) of the molecule, which are important factors in determining its drug-like properties.

A hypothetical SAR table based on common observations in kinase inhibitor development is presented below:

CompoundR Group on PiperazineCore ScaffoldKinase IC₅₀ (nM)Rationale for Change in Activity
1a -CH₃Pyrazolo[3,4-b]pyridine15Baseline compound with good potency.
1b -HPyrazolo[3,4-b]pyridine50Loss of the methyl group may reduce favorable hydrophobic interactions.
1c -CH₂CH₂OHPyrazolo[3,4-b]pyridine5The hydroxyl group may form an additional hydrogen bond, increasing potency.
1d -C(O)CH₃Pyrazolo[3,4-b]pyridine>1000The amide may introduce steric hindrance or unfavorable electronic effects, abolishing activity.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and robust reactivity in Suzuki-Miyaura cross-coupling reactions, coupled with the desirable physicochemical and pharmacological properties imparted by the 6-(4-methylpiperazin-1-yl)pyridine moiety, have cemented its role in the development of novel therapeutics. Its prevalence in a multitude of kinase inhibitor scaffolds is a testament to its status as a privileged fragment. As the demand for highly specific and potent kinase inhibitors continues to grow for the treatment of cancer and other diseases, it is anticipated that this compound will remain a key tool in the arsenal of medicinal chemists, enabling the efficient exploration of chemical space and the rational design of next-generation drug candidates.

References

Methodological & Application

Application Notes & Protocols: (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Privileged Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and operational simplicity in forging carbon-carbon bonds.[1][2][3] Its impact is particularly profound in drug discovery and development, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[4][5][6]

Within the vast arsenal of building blocks for this transformation, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has emerged as a reagent of significant strategic value. This molecule incorporates two "privileged" fragments frequently found in biologically active compounds: a pyridine ring and a methylpiperazine moiety.[7] The pyridine core is a common feature in pharmaceuticals, while the N-methylpiperazine group is often introduced to enhance aqueous solubility, improve pharmacokinetic properties, and engage in key binding interactions with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances specific to this class of heteroarylboronic acid, present a robust and optimized experimental protocol, and offer insights into troubleshooting common challenges.

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 936353-84-3[8]

  • Molecular Formula: C₁₀H₁₆BN₃O₂[9][10]

  • Molecular Weight: 221.06 g/mol [9][10]

  • Appearance: Typically a solid[9][10]

Mechanistic Considerations: Navigating the Nuances of Heterocyclic Coupling

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a catalytic cycle involving a palladium catalyst. While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—are well-established, the use of nitrogen-containing heteroarylboronic acids introduces specific challenges that demand careful consideration.[1][3][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X (Aryl Halide) PdII_A R¹-Pd(II)L₂-X (trans-Complex) OxiAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B [R²-B(OH)₃]⁻ (Activated Boronate) RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Coupled Product) BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ (Boronate Complex) Base->Boronate Boronate->Transmetal

Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Pillar 1: The "Pyridine Problem" - Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen atom is Lewis basic and can coordinate to the electron-deficient palladium center.[12] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting or completely shutting down the reaction.[2][13] This is a well-documented challenge in couplings involving 2-pyridyl derivatives but can also affect 3- and 4-pyridyl systems.[12]

  • Expert Insight: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) is a field-proven strategy to mitigate this issue. These ligands create a sterically hindered environment around the palladium center, which disfavors coordination by the pyridine nitrogen while still promoting the desired catalytic steps.[7]

Pillar 2: The Role of the Base - Activating the Boronic Acid

The transmetalation step is often rate-limiting and requires the activation of the boronic acid. A base is essential for this process, reacting with the boronic acid to form a more nucleophilic "ate" complex (boronate).[1][14] This negatively charged species more readily transfers its organic group (the pyridyl moiety) to the palladium(II) center.

  • Expert Insight: The choice of base is critical. While common bases like sodium or potassium carbonate can be effective, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for challenging heteroaromatic couplings.[15][16][17] They more efficiently generate the boronate species and can help disrupt catalyst-inhibiting aggregates.

Pillar 3: The Threat of Protodeboronation

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the solvent), replacing the boronic acid group with a hydrogen atom. This leads to the consumption of the starting material without forming the desired product. Heteroaryl boronic acids, particularly those that are electron-deficient, can be susceptible to this pathway, which is often catalyzed by base.[18]

  • Expert Insight: While this compound is relatively electron-rich, care must still be taken. Using rigorously degassed solvents, maintaining a positive inert gas pressure, and avoiding excessively long reaction times at high temperatures can minimize this side reaction. If protodeboronation is severe, switching to a more stable boronic ester derivative (e.g., a pinacol ester) may be beneficial.[18]

Experimental Protocol: A Validated Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides.

Objective: To synthesize a biaryl or heterobiaryl compound via palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Purification Setup Flame-dry reaction vessel under vacuum. Inert Backfill with inert gas (Ar or N₂). Setup->Inert AddSolids Add Ar-X (1.0 eq), Boronic Acid (1.2 eq), Base (2.0-3.0 eq). Inert->AddSolids AddCat Add Pd Catalyst/Ligand (1-5 mol%). AddSolids->AddCat AddSolvent Add degassed solvent. AddCat->AddSolvent Degas Degas mixture (sparge or freeze-pump-thaw). AddSolvent->Degas Heat Heat to 80-110 °C with vigorous stirring. Degas->Heat Monitor Monitor progress (TLC, LC-MS). Heat->Monitor Cool Cool to room temp. Monitor->Cool Quench Dilute with EtOAc & H₂O. Separate layers. Cool->Quench Extract Extract aqueous layer with EtOAc. Quench->Extract Wash Wash combined organics (brine), dry (Na₂SO₄). Extract->Wash Purify Concentrate and purify (column chromatography). Wash->Purify

Figure 2. General Experimental Workflow.
Materials and Reagents

Reagent/MaterialRoleTypical Grade
Aryl/Heteroaryl Halide (Ar-X)Electrophile>97%
This compoundNucleophile>95%
Palladium Catalyst & LigandCatalyst SystemSee Table 2
BaseBoronic Acid ActivatorAnhydrous, >98%
SolventReaction MediumAnhydrous, Degassed
Reaction VesselSchlenk tube or sealed vial-
Inert GasArgon or NitrogenHigh Purity
Ethyl Acetate (EtOAc), Water, BrineWork-up SolventsReagent Grade
Sodium or Magnesium SulfateDrying AgentAnhydrous
Silica GelStationary Phase for Chromatography60 Å, 230-400 mesh
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), this compound (1.1–1.5 equiv., e.g., 0.6 mmol), and the base (e.g., K₃PO₄, 2.0–3.0 equiv., e.g., 1.5 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (see Table 2 for recommendations, typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1–0.2 M) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

Optimization and Troubleshooting

Finding the optimal conditions for a specific substrate pairing is key to success.[19] A systematic approach to optimization is recommended.

Table 1: Key Parameters for Optimization
ParameterStarting RecommendationAlternatives for OptimizationRationale for Change
Catalyst System Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%)Pd(OAc)₂, PdCl₂(dppf), other Buchwald ligands (XPhos, RuPhos)Different ligands offer unique steric and electronic properties that can accelerate rate-limiting steps (oxidative addition, reductive elimination) and prevent catalyst deactivation.[7]
Base K₃PO₄ (2.5 equiv)K₂CO₃, Cs₂CO₃, KFA stronger base (Cs₂CO₃) may be needed for less reactive halides. A weaker base (K₂CO₃) might reduce protodeboronation if it becomes a significant side reaction.[17]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene, DME, 2-MeTHF, t-Amyl Alcohol[16]Solvent polarity and coordinating ability can influence catalyst solubility, reaction rates, and side reactions. Anhydrous conditions may be required for sensitive substrates.[17]
Temperature 100 °C80 °C to 120 °C, Microwave (100-150 °C)[12]Higher temperatures increase reaction rates but can also promote catalyst decomposition or side reactions. Microwave heating can significantly reduce reaction times.
Boronic Acid 1.2 equiv1.1 to 2.0 equivA slight excess of the boronic acid can compensate for any decomposition (e.g., protodeboronation) and drive the reaction to completion.
Troubleshooting Guide
  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction was set up under strictly inert conditions. Screen a different, more robust ligand system (see Table 1). Increase catalyst loading to 3-5 mol%.

  • Problem: Significant Protodeboronation of Starting Material.

    • Cause: Degradation of the boronic acid.

    • Solution: Use a milder base (e.g., K₂CO₃) or a fluoride source like KF.[20] Lower the reaction temperature. Ensure the reaction time is not excessively long. Consider synthesizing and using the corresponding pinacol boronate ester, which is often more stable.

  • Problem: Reaction Stalls Before Completion.

    • Cause: Catalyst inhibition or decomposition.

    • Solution: This is a classic sign of the "pyridine problem." Switch to a bulkier ligand like XPhos or RuPhos, which are designed to prevent catalyst inhibition by N-heterocycles.

Conclusion

This compound is a powerful and versatile building block for accessing novel chemical matter in pharmaceutical and materials science research. While its heterocyclic nature presents unique challenges compared to simple arylboronic acids, these can be reliably overcome. A deep understanding of the underlying mechanistic principles—particularly the potential for catalyst inhibition and the critical role of the base—empowers the scientist to make rational choices. By employing modern, highly active palladium catalyst systems with bulky phosphine ligands, carefully selecting the base and solvent, and maintaining rigorous inert reaction conditions, researchers can confidently and efficiently incorporate this valuable moiety into their target molecules.

References

Application Notes and Protocols for the Use of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyridine ring, particularly when functionalized with a piperazine moiety, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of a multitude of therapeutic agents, owing to its ability to engage in critical hydrogen bonding interactions and its favorable physicochemical properties that enhance drug-likeness. (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a key building block for introducing this valuable pharmacophore into complex molecules. Its application via the Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for researchers in drug development, enabling the efficient synthesis of novel compounds with potential therapeutic value.[1]

This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into troubleshooting and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organoboron compound (in this case, our pyridylboronic acid) and an organohalide.[2] The reaction is catalyzed by a palladium complex and requires a base to proceed. Understanding the catalytic cycle is paramount for rational optimization and troubleshooting.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide, forming a Palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₃⁻ PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Product R¹-R² RedElim->Pd0 BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Nitrogen-Containing Heterocycles

The presence of the pyridine and piperazine nitrogen atoms in our boronic acid introduces specific challenges that must be addressed for a successful coupling:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. The choice of a suitable ligand is crucial to mitigate this effect.[5]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields. This process is often promoted by aqueous basic conditions and elevated temperatures.[6]

Field-Proven Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.

Reagents and Materials
ReagentM.W.Amount (mg)Moles (mmol)Equivalents
Aryl Bromide-(Scale dependent)1.01.0
This compound221.07(Scale dependent)1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7(Scale dependent)0.050.05
Potassium Carbonate (K₂CO₃)138.21(Scale dependent)2.02.0
1,4-Dioxane-(Scale dependent)--
Water-(Scale dependent)--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[5]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at 80-100 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure coupled product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to address common issues encountered during the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node Start Low or No Yield Protodeboronation Protodeboronation Observed? Start->Protodeboronation Catalyst_Deactivation Catalyst Deactivation Suspected? Protodeboronation->Catalyst_Deactivation No Milder_Base Use Milder Base (e.g., K₃PO₄, KF) Protodeboronation->Milder_Base Yes Low_Reactivity Low Reactivity of Starting Materials? Catalyst_Deactivation->Low_Reactivity No Fresh_Catalyst Use Fresh Catalyst & Ligand Catalyst_Deactivation->Fresh_Catalyst Yes Higher_Temp Increase Temperature Low_Reactivity->Higher_Temp Yes Successful_Reaction Successful Reaction Lower_Temp Lower Reaction Temperature Milder_Base->Lower_Temp Anhydrous Use Anhydrous Conditions Lower_Temp->Anhydrous Anhydrous->Successful_Reaction Degas_Thoroughly Ensure Thorough Degassing Fresh_Catalyst->Degas_Thoroughly Change_Ligand Try Different Ligand (e.g., Buchwald ligands) Degas_Thoroughly->Change_Ligand Change_Ligand->Successful_Reaction More_Active_Catalyst Use More Active Catalyst System Higher_Temp->More_Active_Catalyst Change_Solvent Change Solvent System (e.g., Toluene, DMF) More_Active_Catalyst->Change_Solvent Change_Solvent->Successful_Reaction

Figure 2: A decision-making workflow for troubleshooting common issues.
Key Optimization Parameters

  • Catalyst and Ligand: While Pd(dppf)Cl₂ is a good starting point, for particularly challenging couplings (e.g., with electron-rich or sterically hindered aryl chlorides), more advanced catalyst systems may be required. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can significantly enhance reactivity.[1]

  • Base: The choice of base is critical. While K₂CO₃ is effective, stronger bases like K₃PO₄ can sometimes accelerate the reaction. Conversely, if protodeboronation is a major issue, a milder base like potassium fluoride (KF) may be beneficial.[6]

  • Solvent: The solvent system influences the solubility of the reagents and the reaction rate. While dioxane/water is common, other solvents such as toluene, DME, or DMF can be explored, especially if solubility is an issue.[7]

  • Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote significant decomposition of the boronic acid or catalyst. A temperature range of 80-110 °C is typical.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex molecules of interest to the pharmaceutical industry. By understanding the underlying mechanism, adhering to a robust experimental protocol, and employing rational troubleshooting strategies, researchers can successfully leverage this important building block in their drug discovery efforts. Careful consideration of the catalyst system, base, and solvent, along with meticulous execution under an inert atmosphere, will pave the way for high-yielding and reproducible results.

References

Advanced Application Notes for Palladium-Catalyzed Cross-Coupling Reactions of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-(4-Methylpiperazin-1-yl)pyridin-3-yl Moiety in Modern Drug Discovery

The 6-(4-methylpiperazin-1-yl)pyridin-3-yl scaffold is a privileged structural motif in contemporary medicinal chemistry, prominently featured in a range of targeted therapeutics. Its significance lies in the unique combination of a basic piperazine unit, known to enhance aqueous solubility and oral bioavailability, and a pyridine ring that can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. This moiety is a key component of several kinase inhibitors, including the groundbreaking anti-cancer drug Imatinib, where it plays a pivotal role in binding to the ATP-binding site of the BCR-Abl kinase. The efficient and robust synthesis of molecules incorporating this scaffold is therefore of paramount importance to drug development professionals.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, represent the most powerful and versatile methods for forging the carbon-carbon and carbon-nitrogen bonds necessary to integrate the (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid into complex drug candidates. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of palladium catalysts for reactions involving this key building block, offering detailed protocols and troubleshooting advice for researchers at the forefront of pharmaceutical innovation.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. A thorough understanding of this cycle is critical for rational catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Step-by-Step Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate. The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L_n-R² OA_complex->Transmetalation_complex Transmetalation (R²-B(OR)₂) Transmetalation_complex->Pd0 Reductive Elimination (R¹-R²) R1X Organic Halide (R¹-X) R1X->OA_complex R2B Boronic Acid (R²-B(OH)₂) R2B->Transmetalation_complex Base Base Base->Transmetalation_complex Product Coupled Product (R¹-R²) Product->Transmetalation_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig Amination Catalytic Cycle: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds between an aryl halide or triflate and an amine. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (Ar-X) Amido_complex Ar-Pd(II)L_n-NR¹R² OA_complex->Amido_complex Amine Coordination & Deprotonation (HNR¹R²) Amido_complex->Pd0 Reductive Elimination (Ar-NR¹R²) ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (HNR¹R²) Amine->Amido_complex Base Base Base->Amido_complex Product Aryl Amine (Ar-NR¹R²) Product->Amido_complex

Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.

Challenges and Strategies for Coupling with this compound

The presence of nitrogen atoms in the pyridine ring and the piperazine moiety of the title compound can present challenges in palladium-catalyzed reactions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Similarly, the basic nitrogen of the piperazine can interact with the catalyst.

To overcome these challenges, the judicious selection of ligands is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos, RuPhos), are often employed.[2] These ligands serve to:

  • Sterically shield the palladium center: The bulk of the ligand can prevent the coordination of the pyridine nitrogen.

  • Increase the electron density on the palladium: This facilitates the oxidative addition step and can promote the desired catalytic turnover.

Detailed Protocols and Application Data

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure based on conditions found to be effective for similar heteroaromatic Suzuki-Miyaura couplings.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
13-ChloroindazoleP2 (2.5)-K₃PO₄ (2.0)Dioxane/H₂O10095
22-ChlorobenzimidazoleP1 (1.5)-K₃PO₄ (2.0)Dioxane/H₂O6088
39-Benzyl-6-chloropurinePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene10085[3]

Note: P1 and P2 are specific precatalysts described in the cited literature.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with 1-Methylpiperazine

While not a direct reaction of the boronic acid, this protocol for the amination with 1-methylpiperazine is highly relevant for the synthesis of the title compound and its analogues. This procedure is adapted from established methods for the amination of aryl halides.

Materials:

  • Aryl bromide (1.0 equiv)

  • 1-Methylpiperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add the anhydrous, degassed toluene.

  • Add the aryl bromide and 1-methylpiperazine.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination with Piperazines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
13-Bromo-2-methylpyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3.0)NaOtBu (1.4)Toluene8095
22-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (2.0)BINAP (4.0)NaOtBu (2.8)Toluene8060
33-Halo-2-aminopyridinePiperidineRuPhos-precatalyst (2.0)-LiHMDS (2.0)THF6595

Experimental Workflow and Troubleshooting

A systematic approach to reaction setup and monitoring is crucial for success.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Characterization purification->analysis end End: Pure Product analysis->end

Figure 3: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient degassing.

    • Solution: Use fresh, high-purity reagents and solvents. Ensure thorough degassing of solvents. Consider using a more active palladium precatalyst.

  • Formation of Side Products (e.g., Homocoupling):

    • Cause: Presence of oxygen, inappropriate ligand-to-metal ratio.

    • Solution: Improve inert atmosphere techniques. Optimize the ligand-to-palladium ratio; for monodentate phosphines, a 2:1 or 4:1 ratio is often optimal.

  • Protodeboronation of the Boronic Acid:

    • Cause: Presence of water, strong base, or prolonged reaction times at high temperatures.

    • Solution: Use anhydrous solvents and a milder base (e.g., K₂CO₃ or CsF). Monitor the reaction closely and avoid unnecessarily long reaction times.

Conclusion

The this compound is a valuable building block in the synthesis of medicinally important compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for its incorporation into diverse molecular architectures. By understanding the underlying catalytic cycles, carefully selecting the appropriate catalyst system, and employing robust experimental techniques, researchers can efficiently and reliably synthesize novel drug candidates. The protocols and troubleshooting guidance provided herein serve as a solid foundation for the successful application of these transformative reactions in the pursuit of new therapeutics.

References

The Strategic Application of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase-Directed Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of profound significance. The strategic design of small molecules that can effectively modulate kinase activity hinges on the use of versatile and well-characterized chemical building blocks. Among these, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has emerged as a "privileged" scaffold, a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. This guide provides an in-depth exploration of this building block, detailing its properties, its pivotal role in constructing kinase inhibitors, and robust protocols for its application in the laboratory.

The inclusion of the 4-methylpiperazine moiety is a well-established strategy in medicinal chemistry to enhance aqueous solubility, oral bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] The basic nitrogen of the piperazine ring is often protonated at physiological pH, improving solubility and allowing for crucial interactions with the kinase active site. This, combined with the synthetic versatility of the pyridylboronic acid, makes this compound a highly valuable tool for drug discovery professionals. A notable example of the successful application of a similar pharmacophore is the groundbreaking tyrosine kinase inhibitor, Imatinib, which incorporates a pyridyl-pyrimidine scaffold and a 4-methylpiperazine group to achieve its therapeutic effect against chronic myeloid leukemia (CML).[2][3][4]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 936353-84-3[3]
Molecular Formula C₁₀H₁₆BN₃O₂[3]
Molecular Weight 221.06 g/mol [3]
Appearance Solid[3]

Storage and Stability: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition, primarily through protodeboronation.[5] It is recommended to store this compound under an inert atmosphere at 2-8°C. Proper handling, including the use of degassed solvents in reactions, is crucial to minimize degradation and ensure reproducible results.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in kinase inhibitor synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are common motifs in kinase inhibitors.[6][7]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Optimization for Pyridylboronic Acids

The Suzuki-Miyaura coupling of heteroaryl boronic acids, especially electron-deficient pyridylboronic acids, can present challenges.[5] The electron-withdrawing nature of the pyridine ring can slow the rate of transmetalation. Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5]

To overcome these challenges, careful optimization of the reaction conditions is essential. Key parameters to consider include:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical. For electron-deficient heteroaryl boronic acids, bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with a pre-catalyst like a Buchwald-type G3 pre-catalyst, can be highly effective.[9] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] A variety of inorganic bases can be used, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be solvent-dependent and may need to be optimized for specific substrates.

  • Solvent System: A range of solvents can be employed, with dioxane, toluene, and mixtures of these with water being common.[6] The use of a biphasic solvent system can be advantageous in some cases. It is imperative to use degassed solvents to prevent oxygen from deactivating the catalyst.[9]

Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol provides a detailed, self-validating methodology for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide to construct a core scaffold found in many kinase inhibitors.

Materials and Equipment
  • This compound

  • Aryl bromide (e.g., 4-bromo-N-(3-cyanophenyl)benzamide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Procedure
  • Reaction Setup: In a Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C). The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired biaryl product.

protocol_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine boronic acid, aryl bromide, and base Inert Establish inert atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd catalyst and ligand Inert->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heat Heat and stir (80-110 °C) Solvent->Heat Monitor Monitor progress (TLC/LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute, wash, and extract Cool->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Oxygen contamination; Ineffective baseUse a fresh, high-quality catalyst and ligand. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use a finely powdered, anhydrous base.[9]
Protodeboronation Presence of water; High temperatureUse anhydrous solvents and reagents. Consider running the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid Catalyst deactivation; High concentration of boronic acidOptimize the catalyst and ligand system. Consider slow addition of the boronic acid to the reaction mixture.

The Role of the 4-Methylpiperazine Moiety in Kinase Binding

The 4-methylpiperazine group is a recurring motif in a multitude of successful kinase inhibitors. Its prevalence is not coincidental but rather a result of its multifaceted contributions to the pharmacodynamic and pharmacokinetic properties of the molecule.

  • Improving Physicochemical Properties: As previously mentioned, the basic nitrogen of the piperazine ring enhances aqueous solubility, which is a critical parameter for oral bioavailability.[1] The N-methyl group can also improve metabolic stability.

  • Direct Interaction with the Kinase Active Site: The protonated piperazine can form a salt bridge with a conserved acidic residue (often aspartate or glutamate) in the kinase active site. This strong ionic interaction can significantly contribute to the binding affinity of the inhibitor. Furthermore, the piperazine ring can engage in favorable van der Waals interactions within hydrophobic pockets of the active site.

  • Vector for Further Elaboration: The piperazine scaffold provides a convenient point for further chemical modification to fine-tune the properties of the inhibitor, such as selectivity and potency.

kinase_interaction Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Acidic Residue (Asp/Glu) Inhibitor Pyridyl-Aryl Scaffold 4-Methylpiperazine Moiety Inhibitor:h0->Kinase:f1 H-bonds Inhibitor:h0->Kinase:f2 Hydrophobic Interactions Inhibitor:p->Kinase:f3 Salt Bridge (Ionic Interaction)

Figure 3: A conceptual diagram illustrating the key interactions of a kinase inhibitor scaffold.

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of rational drug design and the importance of well-characterized building blocks. Its unique combination of a synthetically versatile boronic acid and a pharmacologically advantageous 4-methylpiperazine moiety makes it an invaluable asset for researchers and scientists in the field of drug discovery. The robust and adaptable Suzuki-Miyaura coupling protocols detailed herein provide a clear pathway for the incorporation of this privileged scaffold into novel kinase inhibitors. As the quest for more selective and effective targeted therapies continues, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

Application Notes and Protocols for Aryl Amination with (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of arylamines is a cornerstone of modern drug discovery and development. The incorporation of an aryl amine motif is a common strategy to modulate the pharmacological properties of lead compounds, influencing their potency, selectivity, and pharmacokinetic profiles. Among the vast array of building blocks available to medicinal chemists, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid and its derivatives have emerged as particularly valuable reagents. This moiety, featuring a pyridine ring linked to a methylpiperazine group, is present in numerous clinically important drugs, including the tyrosine kinase inhibitor Imatinib.

The inherent complexity of this reagent, with its multiple nitrogen atoms of varying basicity and nucleophilicity, presents unique challenges and opportunities in C-N bond formation. This guide provides a comprehensive overview of the primary synthetic strategies for incorporating this valuable fragment into aryl scaffolds, focusing on two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Chan-Lam N-arylation.

This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to enable successful and rational application of these powerful synthetic tools.

Understanding the Synthetic Landscape: Two Primary Approaches

The user's interest in "aryl amination with this compound" can be interpreted in two primary, synthetically viable ways. The choice between these pathways depends on the desired final product and the available starting materials.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the most direct and widely used method to form a C-C bond between an aryl halide (or pseudohalide) and an organoboron compound. In this context, this compound serves as the organoboron partner to introduce the entire methylpiperazinyl-pyridine fragment onto an aromatic ring. This approach is ideal when the goal is to append this specific moiety to a pre-existing aryl or heteroaryl core.

  • Chan-Lam N-Arylation: This copper-catalyzed reaction forms a C-N bond between an amine and an arylboronic acid. While the user's query mentions the boronic acid, in a Chan-Lam context, a more direct approach would involve the coupling of an arylboronic acid with 1-methylpiperazine to form an N-arylpiperazine. The resulting product could then be further functionalized if necessary. This method is most suitable when the piperazine nitrogen is the desired point of connection to the aryl group.

Below, we provide detailed protocols and mechanistic discussions for both of these powerful transformations.

Part 1: Suzuki-Miyaura Cross-Coupling for the Introduction of the (6-(4-Methylpiperazin-1-yl)pyridin-3-yl) Moiety

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and heteroaryl-aryl linkages.[1][2][3] Its high functional group tolerance and generally mild reaction conditions have made it an indispensable tool in medicinal chemistry.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [Ar'-B(OR)2(Base)]- ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product BoronicAcid Ar'-B(OR)2 Boronate [Ar'-B(OR)2(Base)]- BoronicAcid->Boronate + Base Base Base Base->Boronate Boronate->Transmetal ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (Ar') to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound pinacol ester with an aryl bromide.

Materials:

  • (6-(4-Boc-Piperazin-1-Yl)Pyridine-3-Boronic Acid Pinacol Ester) (1.2 equiv)[5]

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the (6-(4-Boc-Piperazin-1-Yl)Pyridine-3-Boronic Acid Pinacol Ester), aryl bromide, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale/Notes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G3Choice of catalyst and ligand is crucial and may require screening.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often optimal.
Temperature 80-110 °CHigher temperatures may be required for less reactive aryl chlorides.
Boronic Acid Form Pinacol esterOften more stable and easier to handle than the free boronic acid.[5]
Troubleshooting and Key Considerations
  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[3] Using the more stable pinacol ester and ensuring anhydrous conditions (if a non-aqueous system is used) can mitigate this.

  • Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyridine and piperazine rings can coordinate to the palladium catalyst, leading to deactivation.[3] The use of bulky, electron-rich phosphine ligands can help to prevent this.

  • Reaction Monitoring: It is crucial to monitor the reaction to avoid decomposition of the product or starting materials with prolonged heating.

Part 2: Chan-Lam N-Arylation for the Formation of N-Arylpiperazines

The Chan-Lam coupling provides a powerful and often milder alternative to the Buchwald-Hartwig amination for the formation of C-N bonds.[7] It utilizes a copper catalyst and can frequently be run in the presence of air.

Reaction Principle and Mechanism

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a generally accepted pathway involves a Cu(I)/Cu(III) or a Cu(II)-mediated cycle.

Diagram 2: Proposed Catalytic Cycle for Chan-Lam N-Arylation

Chan_Lam_Cycle CuII Cu(II)X2 Transmetal Transmetalation CuII->Transmetal Ar'-B(OH)2 ArCuIIX Ar-Cu(II)-X Transmetal->ArCuIIX Coordination Coordination ArCuIIX->Coordination R2NH AmineComplex [Ar-Cu(II)-Amine]+ Coordination->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim ArAmine Ar-Amine RedElim->ArAmine Product Cu0 Cu(0) RedElim->Cu0 Oxidation Oxidation (O2) Cu0->Oxidation Oxidation->CuII BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Amine R2NH Amine->Coordination Boronic_Acid_Synthesis StartingHalide 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine Borylation Miyaura Borylation StartingHalide->Borylation Product This compound pinacol ester Borylation->Product Reagents B2pin2, Pd(dppf)Cl2, KOAc, Dioxane Reagents->Borylation

References

Application Notes & Protocols: The Strategic Use of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: This document provides a comprehensive guide to the application of the fragment, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, within a Fragment-Based Drug Discovery (FBDD) workflow. We will explore the strategic rationale for its inclusion in fragment libraries, detail its physicochemical properties, and provide step-by-step protocols for its use in a typical screening cascade, hit validation, and subsequent structure-guided lead optimization.

Introduction: The Rationale for a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite their weak initial binding affinity, do so with high ligand efficiency.[4][5] These "fragments" serve as anchors, providing rich structural information for their optimization into potent and selective lead compounds.[3][6]

The fragment this compound is an exemplary tool for FBDD, incorporating three key structural motifs that are highly advantageous for drug discovery:

  • The Piperazine Moiety: This six-membered heterocycle is a "privileged scaffold" in medicinal chemistry, frequently found in marketed drugs.[7][8] Its inclusion enhances aqueous solubility, a critical property for fragment screening, and provides a basic nitrogen center that can form key hydrogen bond interactions with protein targets.[7] The N-methyl group offers a defined, non-ionizable feature, while the secondary amine provides a potential vector for future chemical elaboration.[9]

  • The Pyridine Ring: As an aromatic heterocycle, the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding (via the ring nitrogen) and π-stacking with aromatic residues in a protein's binding pocket. Its defined geometry provides a rigid core for the fragment.

  • The Boronic Acid Group: Boronic acids are exceptionally versatile functional groups in FBDD.[10][11][12] They are unique in their ability to form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site.[13] Even in the absence of covalent bonding, the -B(OH)₂ group is an excellent hydrogen bond donor and acceptor, mimicking interactions of a carboxylate or amide.[10] Furthermore, the boronic acid serves as a crucial synthetic handle for subsequent optimization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][14]

This application note will use a hypothetical FBDD campaign against a protein kinase target to illustrate the practical application of this valuable fragment.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting results.

PropertyValueSource
IUPAC Name This compound-
CAS Number 936353-84-3[15][16][17]
Molecular Formula C₁₀H₁₆BN₃O₂[15][18]
Molecular Weight 221.06 g/mol [15][18]
Appearance Solid[15][18]
Rule of Three Compliance Yes (MW < 300 Da)[2]

A General FBDD Workflow

The following diagram illustrates a typical FBDD cascade, which will be detailed in the subsequent sections using this compound as the exemplary hit.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Biology cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. target fragment) PrimScreen Primary Screen (e.g., SPR) Lib->PrimScreen Hits Initial Hits PrimScreen->Hits OrthoScreen Orthogonal Screen (e.g., NMR, DSF) Hits->OrthoScreen ConfirmedHits Confirmed Hits OrthoScreen->ConfirmedHits XRay X-ray Crystallography or Cryo-EM ConfirmedHits->XRay Structure Protein-Fragment Co-crystal Structure XRay->Structure SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Synth Synthesis of Analogs (Fragment Growing/Linking) SBDD->Synth SAR SAR Exploration (Biochemical & Biophysical Assays) Synth->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Improved Potency & Properties) SAR->Lead

Figure 1: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols: From Screening to Structure

Here, we outline the key experimental stages for identifying and validating this compound as a binder to a hypothetical target, Protein Kinase X (PKX).

Phase 1: Hit Identification

The goal of this phase is to rapidly identify fragments that bind to the target protein from a larger library. Sensitivity is key, as fragment interactions are often weak (in the high micromolar to millimolar range).[19]

SPR is a powerful, label-free biophysical technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[20][21][22]

Causality: We choose SPR as the primary screen because it directly measures binding to the immobilized target, minimizing interference from colored or fluorescent compounds. It can detect the weak binding typical of fragments and provide an initial estimate of affinity (Kᴅ).[19][21]

Step-by-Step Methodology:

  • Target Immobilization: Covalently immobilize purified, active PKX onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of ~8,000-10,000 Response Units (RU). This level ensures a sufficient signal window for detecting small fragment binding.

  • Fragment Library Preparation: Prepare a stock solution of this compound and other library fragments in 100% DMSO. For screening, create working solutions by diluting the stocks into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a matched final DMSO concentration (e.g., 2%).

  • Screening Run: Inject the fragment solutions over the immobilized PKX surface and a reference flow cell (mock-coupled). A typical injection time would be 60 seconds followed by a 120-second dissociation phase.

  • Hit Identification: A fragment is considered an initial "hit" if it produces a binding response significantly above the baseline noise and the signal from the reference surface. For this fragment, we would look for a stable, concentration-dependent signal.

  • Data Analysis: Analyze the sensorgrams to identify specific binders. For hits, perform a follow-up dose-response experiment (e.g., 10 µM to 1 mM) to determine an approximate equilibrium dissociation constant (Kᴅ).

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential orthogonal method to confirm hits from primary screens and eliminate false positives.[23][24] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[25]

Causality: We use an orthogonal method to ensure the observed binding is not an artifact of the primary assay format (e.g., non-specific binding to the SPR chip surface). NMR is a solution-based technique and provides definitive evidence of a direct interaction between the fragment and the target protein in a more physiological environment.[24][26]

Step-by-Step Methodology:

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Sample A (Reference): 100 µM this compound.

    • Sample B (Test): 100 µM this compound plus 5-10 µM of PKX.

  • Acquire 1D ¹H NMR Spectra: Acquire a standard 1D proton spectrum for both samples to ensure the fragment is soluble and stable.

  • Acquire STD-NMR Spectra:

    • Set up the STD experiment, alternating between on-resonance saturation of a protein proton region (e.g., -1.0 ppm) and off-resonance saturation (e.g., 40 ppm).

    • Acquire the STD spectrum for Sample B. The appearance of signals in the STD spectrum indicates that the fragment has received saturation from the protein, confirming binding.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Protons on the fragment that are in close proximity to the protein surface will show clear signals in the resulting difference spectrum, confirming it as a validated hit.

Phase 2: Structural Characterization

With a validated hit, the next critical step is to understand how and where it binds. X-ray crystallography is the gold standard for this purpose in FBDD.[27][28][29]

Causality: A high-resolution crystal structure provides a precise three-dimensional map of the binding interactions between the fragment and the target protein.[] This structural information is indispensable for the subsequent hit-to-lead optimization phase, as it reveals the binding orientation and the surrounding pocket, highlighting vectors for chemical elaboration.[27][31]

Step-by-Step Methodology:

  • Co-crystallization Setup: Screen for crystallization conditions for PKX in the presence of a 5-10 fold molar excess of this compound. Alternatively, soak pre-grown apo-PKX crystals in a solution containing the fragment.

  • X-ray Diffraction: Harvest suitable crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-PKX structure.

  • Binding Site Analysis: Carefully analyze the resulting electron density maps. A clear, unambiguous density corresponding to the shape of the fragment should be visible in the binding site. Model the fragment into this density and refine the structure. The final model will reveal key interactions, such as hydrogen bonds from the piperazine nitrogen to a backbone carbonyl and potential interactions of the boronic acid with a catalytic serine residue.

Phase 3: Structure-Guided Hit-to-Lead Optimization

The high-resolution structure of the PKX-(fragment) complex is the blueprint for rationally designing more potent molecules. The goal is to "grow" the fragment by adding chemical functionality that makes additional, favorable interactions with the protein, thereby increasing binding affinity.[6][14]

Strategy: Fragment Growing via Suzuki Coupling

The crystal structure reveals that the boronic acid group is solvent-exposed and points towards an adjacent hydrophobic pocket. This makes the boronic acid an ideal handle for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group that can occupy this pocket.

Figure 2: Logic for fragment growing from the initial hit to a more potent lead compound.

Synthetic Protocol Snippet: Suzuki Coupling

  • To a solution of this compound (1 equivalent) and an appropriate aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.1 equivalents) in a solvent mixture like 1,4-dioxane/water.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., at 100 °C) until the starting material is consumed (monitor by LC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the desired coupled product.

This iterative process of structural biology, design, and synthesis allows for the rapid optimization of fragment hits into high-quality lead compounds with significantly improved potency and desirable drug-like properties.

Conclusion

This compound is a strategically designed fragment that leverages the beneficial properties of the piperazine, pyridine, and boronic acid moieties. Its physicochemical characteristics make it an excellent candidate for inclusion in fragment screening libraries. As demonstrated in this guide, its utility extends beyond initial hit identification; the boronic acid functionality provides a direct and powerful synthetic handle for structure-guided optimization, accelerating the journey from a millimolar fragment to a potent, nanomolar lead compound. The systematic application of biophysical screening, orthogonal validation, and structural biology, as outlined in these protocols, provides a robust framework for successfully employing this and similar fragments in modern drug discovery campaigns.

References

Application Note & Protocols: Advanced Derivatization Techniques for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a pyridine core linked to a methylpiperazine moiety, is a common scaffold in a multitude of biologically active compounds, particularly kinase inhibitors. This guide provides an in-depth exploration of the primary derivatization technique for this reagent: the Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings, offer detailed, field-tested protocols for both conventional and microwave-assisted synthesis, and provide expert insights into reaction optimization, troubleshooting, and purification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Introduction: A Privileged Scaffold in Drug Discovery

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, and its derivatization is a cornerstone of synthetic strategy.[1] this compound (CAS 936353-84-3) has emerged as a particularly valuable reagent.[2][3][4] The methylpiperazine group often enhances aqueous solubility and provides a handle for modulating pharmacokinetic properties, while the boronic acid functional group serves as a versatile precursor for carbon-carbon bond formation.

The primary challenge and opportunity in using this reagent lies in its derivatization, most commonly via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5][6] However, heteroaryl boronic acids, especially those containing nitrogen, present unique challenges, including a propensity for protodeboronation (loss of the boronic acid group) under basic reaction conditions.[7][8][9] Understanding and controlling these factors is critical for successful synthesis.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₆BN₃O₂[2][10]

  • Molecular Weight: 221.06 g/mol [2][11]

  • Appearance: Typically a solid (white to light yellow powder)[1][2]

The Suzuki-Miyaura Coupling: A Comprehensive Overview

The Suzuki-Miyaura reaction is the most powerful and widely used method for coupling this compound with various aryl or heteroaryl halides and pseudohalides (e.g., triflates).[6][12]

The Catalytic Cycle: The "Why" Behind the Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation is crucial for understanding how to troubleshoot and optimize the reaction. The base is a critical component, as it facilitates the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step.[9][13]

Suzuki_Miyaura_Cycle cluster_invisible pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R'-X) pd2_complex R'-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)₂) + Base pd2_biaryl R'-Pd(II)L₂-R pd2_complex->pd2_biaryl  [B(OH)₂]⁻ attacks Pd transmetalation->pd2_biaryl pd2_biaryl->pd0  Regenerates Catalyst reductive_elimination Reductive Elimination product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Components

The success of coupling with heteroaryl boronic acids is highly dependent on the careful selection of each component. What works for simple phenylboronic acid may fail for a more complex substrate like this compound.

ComponentRecommended Choices & Rationale
Palladium Catalyst Pd(dppf)Cl₂: A robust, general-purpose catalyst. The dppf ligand is good for many cross-couplings. Pd₂(dba)₃ with a Ligand (e.g., SPhos, XPhos): Buchwald-type ligands and precatalysts are often superior for challenging heteroaryl couplings, enabling lower catalyst loadings and milder conditions (even room temperature), which minimizes boronic acid decomposition.[7][8][14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃: Carbonates and phosphates are common choices. K₃PO₄ is a moderately strong base effective in many cases. Cs₂CO₃ or CsF are often used for difficult couplings as they are stronger and can accelerate the reaction, but may also increase the rate of protodeboronation if not carefully controlled.[15]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene, 2-MeTHF: A mixture of an organic solvent and water is standard, as water is often necessary for the base to function and to solubilize the boronate salt.[5] Anhydrous conditions can sometimes be used with specific boronic esters and bases to prevent protodeboronation.[15]
Coupling Partner Aryl/Heteroaryl Halides (Ar-X): Reactivity order is I > Br > OTf >> Cl. While chlorides are cheaper, they often require more active (and expensive) catalyst systems to achieve good yields.[16]
Temperature 60-110 °C (Conventional) or 100-150 °C (Microwave): Higher temperatures increase reaction rates but also accelerate the decomposition of the boronic acid. The goal is to find the lowest temperature that provides a reasonable reaction time. Microwave heating can significantly shorten reaction times from hours to minutes.[17]

Experimental Protocols

General Protocol: Conventional Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the derivatization of this compound with an aryl bromide.

Workflow Overview

Workflow start Reagent Preparation inert Assemble Glassware under Inert Gas (Ar/N₂) start->inert add_solids Add Boronic Acid, Aryl Halide, Base, and Catalyst inert->add_solids purge Degas Mixture (Vacuum/Inert Gas Cycles x3) add_solids->purge add_solvent Add Degassed Solvents purge->add_solvent react Heat to Reaction Temp (e.g., 90 °C, 4-18h) add_solvent->react quench Cool & Quench (e.g., with Water) react->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract purify Purification (Column Chromatography) extract->purify end Characterization (NMR, MS) purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the aryl bromide, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A common method is to evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per mmol of aryl bromide) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave synthesis offers a significant acceleration of the reaction, often improving yields by minimizing the time the sensitive boronic acid is exposed to harsh conditions.[17]

Materials:

  • Same reagents as the conventional protocol.

  • Microwave reaction vessel with a magnetic stir bar.

  • Microwave reactor.

Procedure:

  • Vessel Preparation: To a microwave reaction vessel, add the boronic acid (1.2 equiv), aryl bromide (1.0 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Sealing: Securely cap the vessel.

  • Microwave Reaction: Place the vessel in the microwave reactor. Set the reaction temperature to 120-150 °C and the time to 15-30 minutes with magnetic stirring.

  • Work-up and Purification: After the reaction, cool the vessel to room temperature. The work-up and purification steps are identical to those described in the conventional protocol.

Purification and Troubleshooting

Purifying nitrogen-containing heterocyclic compounds and residual boronic acid species can be challenging.

Purification Strategies:

  • Silica Gel Chromatography: The most common method. The polarity of the eluent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) must be optimized. Adding a small amount of triethylamine (~1%) to the eluent can prevent the product from streaking on the column due to the basic nitrogen atoms.

  • Acid-Base Extraction: For impurities that are difficult to separate chromatographically, an acid-base workup can be effective. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the basic nitrogens, pulling the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted to recover the purified product.[18]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[19]

Common Issues and Solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed solvents; Poor choice of base/solvent.Use a fresh batch of catalyst. Ensure rigorous degassing. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvents. Consider a more active Buchwald ligand/precatalyst system.[14]
Protodeboronation Reaction temperature is too high; Reaction time is too long; Base is too strong or concentration too high.Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a milder base or protect the boronic acid as a pinacol ester or MIDA boronate, which are more stable.[5][7]
Homocoupling of Aryl Halide Catalyst degradation; Presence of oxygen.Ensure the reaction is maintained under a strictly inert atmosphere. Use a higher catalyst loading or a more stable precatalyst.
Product Streaking on TLC/Column Basic nitrogen atoms interacting with acidic silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the chromatography eluent to neutralize the silica surface.

Conclusion

This compound is a powerful tool for constructing complex molecules in drug discovery programs. Its successful derivatization via Suzuki-Miyaura coupling is not a "one-size-fits-all" process. A methodical approach to selecting the catalyst, base, and solvent, combined with careful control of reaction conditions to mitigate side reactions like protodeboronation, is paramount. The protocols and insights provided in this guide offer a robust framework for researchers to confidently and efficiently utilize this key synthetic building block.

References

Application Note: High-Speed Suzuki-Miyaura Cross-Coupling Reactions Utilizing (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid under Microwave-Assisted Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the use of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The integration of microwave technology significantly accelerates reaction times, often from hours to minutes, while improving yields and product purity.[1][2] This protocol is specifically tailored for researchers in medicinal chemistry and drug development, focusing on the efficient synthesis of biaryl scaffolds incorporating the valuable 4-methylpiperazinyl-pyridine moiety. We will delve into the principles of microwave-assisted organic synthesis (MAOS), provide a robust and optimized experimental protocol, discuss safety considerations, and offer guidance on reaction optimization and troubleshooting.

Introduction: The Synergy of Microwave Synthesis and Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions in forming C(sp²)–C(sp²) bonds.[3][4] In the fast-paced environment of drug discovery, the synthesis of compound libraries for screening requires methods that are not only reliable but also rapid and efficient. This compound is a key building block, as the piperazine and pyridine motifs are prevalent in a vast number of biologically active molecules.

Conventional heating methods, while effective, often require long reaction times and can lead to the formation of impurities.[1] Microwave-Assisted Organic Synthesis (MAOS) addresses these limitations by utilizing dielectric heating.[5][6] Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[6][7] This results in dramatic rate accelerations, higher product yields, and often, cleaner reaction profiles, aligning with the principles of Green Chemistry by reducing energy consumption and solvent use.[7][8][9]

This guide provides the necessary framework for researchers to confidently implement this powerful technology for the synthesis of novel compounds.

Principles and Advantages of Microwave-Assisted Synthesis

Microwave energy accelerates reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the solvents used in these reactions, continuously attempt to align with the oscillating electric field of the microwave. This rapid molecular motion generates friction and, consequently, heat. Similarly, ionic species in the mixture will move translationally, colliding with other molecules and generating thermal energy.

Key Advantages of MAOS over Conventional Heating:

  • Speed: Reaction times are drastically reduced, often from many hours to mere minutes.[10]

  • Higher Yields: The rapid heating minimizes the time for side reactions or thermal degradation of reactants and products, leading to cleaner reactions and improved yields.[2][6]

  • Increased Purity: Fewer side-products simplify the workup and purification process.[6][8]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[2]

  • Superheating: Reactions can be heated in sealed vessels to temperatures far above the solvent's atmospheric boiling point, further accelerating reactions.[7][11]

Reagent Profile: this compound

This heterocyclic boronic acid is a versatile building block for introducing a common pharmacophore into target molecules.

PropertyValueSource
CAS Number 936353-84-3[12][13]
Molecular Formula C₁₀H₁₆BN₃O₂[12][14]
Molecular Weight 221.06 g/mol [12][15]
Appearance Solid[12][15]
Purity Typically ≥96%[12]

Experimental Setup and Critical Safety Protocols

Required Equipment
  • A dedicated microwave reactor designed for organic synthesis. Domestic microwave ovens must never be used , as they lack the necessary temperature/pressure controls and safety features to prevent explosions.[16]

  • Microwave process vials (typically 2-5 mL or 10-20 mL) with compatible crimp caps and septa, designed to withstand high pressures.[11]

  • Magnetic stir bars.

  • Standard laboratory glassware for workup.

  • Purification system (e.g., flash column chromatography).

Safety Considerations
  • Pressure Hazard: Reactions in sealed vessels are heated above the solvent's boiling point, generating significant internal pressure. Always use vials and caps rated for the temperatures and pressures you intend to reach and never exceed the manufacturer's recommendations.[11]

  • Cooling: Ensure the reaction vial has cooled to a safe temperature (e.g., below 50 °C) before removing it from the reactor and opening it.[11]

  • Solvent Choice: Be aware of the stability of reagents and solvents at high temperatures. Consult Material Safety Data Sheets (MSDS) for decomposition information.[16]

  • Exothermic Reactions: If you are unsure about a reaction's kinetics, begin with small quantities of reagents at a low temperature and power level.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Reagents and Materials
Reagent/MaterialM.W.AmountMolesEquivalents
4-Bromoanisole187.0493.5 mg0.50 mmol1.0
This compound221.06132.6 mg0.60 mmol1.2
Pd(PPh₃)₄ (Tetrakis)1155.5628.9 mg0.025 mmol0.05 (5 mol%)
Cesium Carbonate (Cs₂CO₃)325.82325.8 mg1.00 mmol2.0
1,4-Dioxane-3.0 mL--
Water (degassed)-0.75 mL--
Microwave Vial-10-20 mL--
Magnetic Stir Bar-1--
Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal [Ar²-B(OH)₃]⁻ PdII_Ar_Complex Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar_Complex RedElim Reductive Elimination PdII_Ar_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Procedure
  • Vial Preparation: Place a magnetic stir bar into a 10-20 mL microwave process vial.

  • Add Solids: Weigh and add 4-bromoanisole (93.5 mg), this compound (132.6 mg), Cesium Carbonate (325.8 mg), and Pd(PPh₃)₄ (28.9 mg) to the vial.

  • Add Solvents: Add 3.0 mL of 1,4-dioxane and 0.75 mL of degassed water to the vial. Causality Note: A mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base and facilitates the transmetalation step.

  • Seal the Vial: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Program the instrument with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system.

  • Workup - Filtration: Once cooled and safely opened, dilute the reaction mixture with ethyl acetate (approx. 20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[17]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Causality Note: The water wash removes residual base and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17][18]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 4-methoxy-4'-(4-methylpiperazin-1-yl)-[2,3'-bipyridine].

Reaction Optimization

The provided protocol is a robust starting point. However, for challenging substrates or to maximize yield, optimization may be necessary. A systematic approach is recommended.

Optimization Workflow

Caption: A systematic workflow for optimizing the microwave-assisted Suzuki reaction.

Data from a Hypothetical Optimization Screen
EntryCatalyst (mol%)Base (2 eq.)SolventTemp (°C)Time (min)Conversion (%)
1Pd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O1201595
2Pd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1201578
3Pd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O1201585
4Pd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1201592
5Pd(PPh₃)₄ (5)Cs₂CO₃DMF1201588
6Pd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O140 10 98

This data is illustrative and serves as an example of an optimization table.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst.- Insufficient temperature/time.- Incorrect base.- Use a fresh bottle of catalyst or a pre-catalyst.- Increase temperature in 10-20 °C increments or increase hold time.- Screen alternative bases (e.g., K₃PO₄).
Significant Side Product (Deboronation) - Presence of excess water or protic sources.- Reaction temperature is too high or time is too long.- Use carefully dried solvents.- Reduce reaction temperature or time.- Consider using the corresponding boronic ester (pinacol ester) which can be more stable.[19]
Significant Side Product (Homo-coupling) - Oxygen contamination leading to catalyst degradation.- Ensure solvents are properly degassed before use.- Maintain an inert atmosphere if preparing vials outside of a glovebox.
Poor Reproducibility - Inconsistent vial sealing.- Inaccurate measurement of reagents, especially the catalyst.- Ensure caps are crimped correctly and consistently.- Prepare a stock solution of the catalyst if performing multiple reactions.

Conclusion

The combination of microwave-assisted synthesis with the Suzuki-Miyaura cross-coupling reaction provides an exceptionally powerful and efficient platform for modern organic synthesis. This application note details a reliable and rapid protocol for utilizing this compound, enabling drug discovery professionals to accelerate the synthesis of novel molecular entities. By understanding the principles of microwave heating and following the outlined procedures for execution and optimization, researchers can significantly enhance laboratory productivity and innovation.

References

Application Notes & Protocols: Strategic Incorporation of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid for the Synthesis of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1] The development of selective and potent ligands for these receptors is a cornerstone of modern medicinal chemistry. Within this field, certain chemical motifs, known as "privileged scaffolds," appear frequently in potent, selective, and pharmacokinetically favorable ligands. The arylpiperazine moiety is one such scaffold, particularly for aminergic GPCRs that are crucial in central nervous system (CNS) disorders.[2][3] This document provides a detailed guide on the application of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid , a key building block for introducing this privileged scaffold into novel molecular architectures. We will explore its utility in the context of Suzuki-Miyaura cross-coupling reactions, providing detailed protocols, mechanistic insights, and the pharmacological rationale for its use in drug discovery.

Introduction: The Strategic Value of the 4-Methylpiperazine Pyridine Scaffold

The pursuit of novel GPCR ligands is a complex endeavor, requiring a balance of target affinity, selectivity, and drug-like properties.[4][5] The 4-methylpiperazine group, when attached to an aromatic system like pyridine, offers several distinct advantages that make it a highly desirable component in ligand design:

  • Basic Nitrogen Center: The tertiary amine in the piperazine ring is typically protonated at physiological pH. This positive charge often forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of many Class A aminergic GPCRs, such as dopamine and serotonin receptors.[6] This interaction is a primary anchor point for many high-affinity ligands.

  • Modulation of Physicochemical Properties: The piperazine ring enhances aqueous solubility and can improve the overall pharmacokinetic profile of a molecule. The N-methyl group fine-tunes the basicity (pKa) and lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Vector: The rigid pyridine ring provides a well-defined vector, allowing the piperazine moiety to be precisely positioned within the receptor's binding pocket while enabling synthetic diversification from other points on the core scaffold.

This compound serves as an efficient and versatile reagent for installing this entire pharmacophoric unit onto a variety of molecular scaffolds using palladium-catalyzed cross-coupling chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 936353-84-3[7][8]
Molecular Formula C₁₀H₁₆BN₃O₂[9][10]
Molecular Weight 221.06 g/mol [8][9]
Appearance Solid[8][9]
Purity Typically ≥96%[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds common in pharmaceuticals.[11] It involves the reaction of an organoboron compound (like our boronic acid) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[12] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of reactants.[13]

Mechanistic Rationale: Why This Reaction Works

The catalytic cycle of the Suzuki-Miyaura coupling provides insight into the selection of reagents and conditions. Understanding this cycle is key to troubleshooting and optimizing the synthesis of your target GPCR ligand.

Suzuki_Mechanism Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition R-Pd(II)-X Pd0->OxAdd Ar-X Transmetal Transmetalation R-Pd(II)-R' OxAdd->Transmetal [Ar'-B(OH)3]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reforms Catalyst Product R-R' (GPCR Ligand Core) RedElim->Product ArX Aryl Halide (Ar-X) (Ligand Scaffold) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) (Our Reagent) Borate Borate Complex [Ar'-B(OH)3]⁻ Boronic->Borate Base Base (e.g., K3PO4) Base->Borate Activates Borate->Transmetal Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Validation Reagents Weigh Reagents: Aryl Halide Boronic Acid Base, Catalyst Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvents Add Degassed Solvents (Dioxane/H2O) Inert->Solvents Heat Heat & Stir (85-100 °C, 4-16h) Solvents->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (EtOAc/H2O/Brine) Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Flash Chromatography Dry->Purify Characterize Characterize Product: NMR, LC-MS, HPLC Purify->Characterize GPCR_Binding Conceptual Ligand-Receptor Interaction cluster_receptor GPCR Binding Pocket (Transmembrane Domain) cluster_ligand Synthesized Ligand Asp Aspartate (-COO⁻) (e.g., Asp3.32) AroPocket Aromatic Pocket (Phe, Trp, Tyr) HydroPocket Hydrophobic Pocket Piperazine N-Methylpiperazine (Protonated, NH⁺) Piperazine->Asp Ionic Bond (Key Anchor) Pyridine Pyridine Ring Pyridine->AroPocket π-π Stacking Core Core Scaffold (from Aryl Halide) Core->HydroPocket Hydrophobic Interactions

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid . This resource is designed for researchers, medicinal chemists, and process scientists who are leveraging this versatile building block in their synthetic campaigns. The unique structure of this reagent, containing both a pyridine ring and a piperazine moiety, presents specific challenges that can impact reaction efficiency and yield.[1] This guide provides in-depth, evidence-based troubleshooting strategies to overcome these obstacles.

The inherent reactivity of heteroaryl boronic acids, particularly those containing Lewis basic nitrogen atoms, requires careful consideration of reaction parameters to achieve success.[2] Issues such as catalyst inhibition and competitive protodeboronation are common hurdles.[1][2] This document is structured in a question-and-answer format to directly address the most frequent problems encountered in the laboratory.

Troubleshooting & FAQ Guide

Question 1: My reaction yield is very low or I'm observing no product formation. What are the primary causes?

Low conversion is the most common issue when working with heteroaromatic boronic acids. The root cause often lies in the deactivation of the palladium catalyst or the degradation of the boronic acid itself.

Plausible Causes & Explanations:

  • Catalyst Poisoning: The pyridine nitrogen and the piperazine nitrogen in your boronic acid are Lewis basic. They can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][3][4] This is a well-documented issue for nitrogen-containing heterocycles.[3][4]

  • Reagent Quality & Stability: this compound, like many boronic acids, can be unstable.[5][6] It may exist as a mixture of the free acid and its anhydride (a boroxine). Ensure the reagent is of high purity (typically >96%) and has been stored under inert conditions.[5]

  • Inefficient Catalyst System: The combination of palladium precursor and ligand may not be optimal for this specific transformation. Electron-deficient heteroaryl couplings often require specialized, bulky, and electron-rich phosphine ligands to promote the key steps of the catalytic cycle.[7][8][9]

  • Improper Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[10][11] A base that is too weak may not facilitate this step efficiently, while an overly strong base in an aqueous environment can accelerate boronic acid decomposition.[12]

Recommended Solutions & Protocols:

  • Assess Boronic Acid Quality: Before use, verify the purity of your boronic acid. If it's old or has been exposed to air, consider purchasing a fresh batch.

  • Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[13] Switch to a more robust system known for coupling heteroaromatics. Buchwald or PEPPSI-type pre-catalysts are excellent starting points.[2]

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Reliable sources of Pd(0) when combined with an appropriate ligand.
Ligand SPhos , XPhos , or other bulky biaryl phosphines.[7][9]These ligands are electron-rich and sterically demanding, which accelerates reductive elimination and prevents catalyst deactivation.[9]
Pre-catalyst (Alternative) XPhos-Pd-G3 or SPhos-Pd-G3Air- and moisture-stable pre-catalysts that offer improved reproducibility and are effective at low loadings.[2]
  • Select an Appropriate Base: The choice of base is crucial. A moderately strong inorganic base is often the best choice.

BaseRecommended Solvent(s)Notes
K₃PO₄ 1,4-Dioxane/H₂O, THF/H₂OOften the base of choice for challenging couplings. Its moderate strength is effective for transmetalation without causing rapid decomposition.
K₂CO₃ 1,4-Dioxane/H₂O, Acetonitrile/H₂OA common and effective base, though sometimes less efficient than K₃PO₄ for difficult substrates.[7][14]
Cs₂CO₃ 1,4-Dioxane, TolueneA stronger base, often used under anhydrous or nearly anhydrous conditions. Can be very effective but may also promote side reactions.
  • Ensure Inert Conditions: Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and run the reaction under a positive pressure of an inert gas.[14][15] Oxygen can lead to the formation of inactive Pd(II) species and promote homocoupling of the boronic acid.[16]

Question 2: I'm observing a significant amount of a side product corresponding to 6-(4-methylpiperazin-1-yl)pyridine. What is this, and how can I prevent it?

This side product is the result of protodeboronation , a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[12] This is particularly problematic for electron-deficient heteroaryl boronic acids.[2][17]

Plausible Causes & Explanations:

  • Reaction Conditions: The reaction is pH-dependent and can be accelerated in both acidic and basic aqueous conditions.[12][18] Water, often used as a co-solvent, is the proton source for this undesired reaction.

  • Slow Transmetalation: If the desired transmetalation step of the Suzuki cycle is slow, the boronic acid has more time to reside in the reaction mixture and undergo decomposition via protodeboronation.[17][19]

  • Boronic Acid Speciation: Under basic conditions, the boronic acid is converted to the more reactive boronate species ([ArB(OH)₃]⁻).[18] However, this species is also susceptible to reaction with water, leading to the unwanted side product.[12]

Recommended Solutions & Protocols:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[12] These esters are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions, keeping its standing concentration low.[12]

  • Minimize Water: While many Suzuki protocols use aqueous bases, minimizing the amount of water can suppress protodeboronation. Try using anhydrous solvents (e.g., dry dioxane, THF, or toluene) with a soluble anhydrous base like potassium trimethylsilanolate (TMSOK), although this requires stricter handling conditions.[1]

  • Increase Reaction Rate: A faster catalytic cycle means less time for decomposition.

    • Increase Temperature: Cautiously increase the reaction temperature (e.g., from 80 °C to 100 °C).

    • Use a More Active Catalyst: Employing a highly active catalyst system (see Question 1) will accelerate the desired coupling relative to the decomposition pathway.[20]

  • Add a Boronic Acid Stabilizer: The addition of trimethyl borate has been shown to enhance reaction rates and prevent catalyst poisoning in some challenging heteroaryl couplings.[1]

Workflow & Decision Making Diagram

The following diagram outlines a logical troubleshooting workflow for optimizing your Suzuki reaction.

SuzukiTroubleshooting cluster_start Initial Reaction Setup cluster_analysis Analyze Outcome cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions Start Start with Standard Conditions (e.g., Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C) Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis NoReaction Problem: No/Low Conversion Analysis->NoReaction < 20% Conversion SideProduct Problem: Protodeboronation (Arene Side Product) Analysis->SideProduct > 15% Arene Success High Yield of Product Analysis->Success > 80% Conversion Sol_Catalyst 1. Change Catalyst System (e.g., XPhos-Pd-G3) 2. Change Base (K3PO4) 3. Increase Temperature NoReaction->Sol_Catalyst Sol_Boron 1. Use Boronic Ester (Bpin) 2. Minimize Water Content 3. Use More Active Catalyst (to accelerate coupling) SideProduct->Sol_Boron End Reaction Optimized Success->End Sol_Catalyst->Start Re-run Reaction Sol_Boron->Start Re-run Reaction SuzukiMechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_poison Potential Failure Points Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Poison Catalyst Poisoning (N-coordination) Pd0->Poison PdII L₂PdII(Ar¹)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->Poison PdII_Ar2 L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ Ar2BY2->Transmetal Protodeboronation Protodeboronation (Ar²-H) Ar2BY2->Protodeboronation Base Base (e.g., K₃PO₄) Base->Transmetal

References

Side reactions of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Understanding the Reagent: A Double-Edged Sword

This compound is a valuable building block in medicinal chemistry, offering a synthetically accessible handle on a substituted pyridine core. The electron-donating nature of the 4-methylpiperazin-1-yl substituent and the presence of basic nitrogen atoms in both the pyridine and piperazine rings introduce unique reactivity patterns. While the 3-pyridyl position of the boronic acid moiety confers greater stability compared to its 2-pyridyl counterpart, specific side reactions can still arise under typical Suzuki-Miyaura conditions.[1][2] This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling .

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely causes?

Low yields are often attributable to two primary side reactions: protodeboronation, where the boronic acid is replaced by a hydrogen atom, and homocoupling of the boronic acid. The choice of reaction conditions, including the base, solvent, temperature, and palladium catalyst/ligand system, plays a crucial role in minimizing these undesired pathways.

Q2: What is protodeboronation and why is it a problem with my compound?

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a common decomposition pathway for boronic acids, especially under basic conditions.[1][2] For this compound, the presence of basic nitrogen atoms can influence the local pH at the catalyst surface, potentially accelerating this side reaction.

Q3: I am observing a significant amount of a dimeric byproduct of my boronic acid. What is this and how can I prevent it?

This byproduct is likely the result of homocoupling, where two molecules of the boronic acid react with each other. This is often catalyzed by the palladium species, especially in the presence of oxygen. Careful degassing of the reaction mixture and the use of appropriate palladium precatalysts can mitigate this issue.

Q4: Can the piperazine moiety in my boronic acid interfere with the catalytic cycle?

Yes, the basic nitrogen of the piperazine ring can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands can often prevent this by preferentially occupying the coordination sites on the palladium.

Troubleshooting Guide: Side Reactions and Mitigation Strategies

Protodeboronation: The Silent Yield Killer

Protodeboronation is a hydrolytic process that converts the boronic acid back to its parent arene, in this case, 2-(4-methylpiperazin-1-yl)pyridine. This side reaction is highly dependent on pH, temperature, and the nature of the boronic acid itself.

Mechanism of Protodeboronation:

Base-catalyzed protodeboronation typically proceeds through the formation of a boronate anion ([ArB(OH)3]⁻), which is then protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[2]

Visualizing the Reaction Pathways:

G cluster_main Desired Suzuki-Miyaura Coupling cluster_side Side Reaction: Protodeboronation A This compound C Pd(0) Catalyst A->C Transmetalation B Aryl Halide (Ar-X) B->C Oxidative Addition D Cross-Coupled Product C->D Reductive Elimination E This compound F Base (e.g., OH-) E->F Proton Source (e.g., H2O) G Protodeboronated Product (2-(4-methylpiperazin-1-yl)pyridine) F->G

Caption: Desired Suzuki-Miyaura pathway versus the protodeboronation side reaction.

Troubleshooting Protodeboronation:

Problem Potential Cause Recommended Solution
Significant formation of the protodeboronated byproduct Base is too strong or concentration is too high: Strong bases can accelerate the formation of the reactive boronate anion.Use a milder base such as K₃PO₄ or KF instead of stronger bases like NaOH or KOH. Use the minimum effective amount of base.[3]
Prolonged reaction time at high temperature: Extended heating can promote thermal decomposition and protodeboronation.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider using a more active catalyst system that allows for lower reaction temperatures or shorter reaction times.[4][5]
Presence of excess water: Water is a reactant in the protodeboronation pathway.While some water is often necessary for Suzuki reactions, especially with inorganic bases, using anhydrous solvents and carefully dried reagents can be beneficial. Alternatively, a phase-transfer catalyst can be employed in biphasic systems.
Inappropriate catalyst system: The catalyst and ligand can influence the rate of the desired coupling versus the side reaction.Use a catalyst system known to be efficient for electron-rich heteroaryl boronic acids. Buchwald-type ligands (e.g., SPhos, XPhos) with palladium precatalysts can be highly effective.[6] These ligands can accelerate the desired catalytic cycle, outcompeting the protodeboronation.[4]

Experimental Protocol to Minimize Protodeboronation:

  • Reagent Preparation: Use anhydrous solvents (e.g., dioxane, toluene, or THF). If using an aqueous base, ensure it is degassed. Dry the this compound and the aryl halide under vacuum.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst System: Employ a modern palladium precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich phosphine ligand.

  • Base Selection: Start with a mild base like K₃PO₄ (2-3 equivalents).

  • Temperature Control: Begin with a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

  • Monitoring: Follow the reaction's progress closely by TLC or LC-MS to avoid unnecessary heating after completion.

Homocoupling: The Dimerization Dilemma

Homocoupling of the boronic acid leads to the formation of a symmetrical biaryl, in this case, 6,6'-bis(4-methylpiperazin-1-yl)-3,3'-bipyridine. This side reaction is often promoted by the presence of oxygen and can be a significant issue if the reaction is not properly deoxygenated.

Mechanism of Homocoupling:

The generally accepted mechanism involves the reaction of the palladium catalyst with oxygen to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[7]

Visualizing the Reaction Pathways:

G cluster_main Desired Suzuki-Miyaura Coupling cluster_side Side Reaction: Homocoupling A This compound C Pd(0) Catalyst A->C B Aryl Halide (Ar-X) B->C D Cross-Coupled Product C->D E 2 x this compound F Pd Catalyst + O2 E->F G Homocoupled Product F->G

Caption: Desired Suzuki-Miyaura pathway versus the homocoupling side reaction.

Troubleshooting Homocoupling:

Problem Potential Cause Recommended Solution
Formation of a homocoupled dimer Presence of oxygen in the reaction mixture: Oxygen can promote the palladium-catalyzed homocoupling.Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]
Use of Pd(OAc)₂ without a phosphine ligand: In the absence of a stabilizing ligand, palladium acetate can be more prone to promoting homocoupling.Use a pre-formed palladium complex with a phosphine ligand or a palladium precatalyst. Bulky, electron-rich ligands can also disfavor the formation of the species responsible for homocoupling.[8]
Reaction stoichiometry: An excess of the boronic acid relative to the aryl halide can sometimes lead to increased homocoupling.Use a stoichiometry of boronic acid to aryl halide closer to 1:1, or a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Experimental Protocol to Minimize Homocoupling:

  • Solvent Degassing: Degas the solvent(s) thoroughly before use. A common method is to sparge with argon for 30-60 minutes.

  • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk techniques to maintain a strictly oxygen-free environment.

  • Reagent Addition: Add all solid reagents to the reaction flask, then purge with an inert gas for several minutes before adding the degassed solvent.

  • Catalyst Choice: Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. Pd₂(dba)₃ with a suitable phosphine ligand is a common choice.

Purification and Analysis

The polar nature of the desired product and potential byproducts, due to the piperazine and pyridine moieties, can present challenges during purification.

  • Purification: Reversed-phase column chromatography (C18 silica) is often more effective than normal-phase silica gel for separating these polar compounds. If using normal-phase silica, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can help to reduce tailing and improve separation.

  • Analysis:

    • HPLC: High-performance liquid chromatography is an excellent tool for monitoring the reaction progress and assessing the purity of the final product. A C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

    • NMR: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The protodeboronated byproduct will show a new proton signal in the aromatic region where the boronic acid was previously located. The homocoupled product will exhibit a symmetrical structure in the NMR spectrum.

By understanding the underlying mechanisms of these common side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the success rate of their experiments with this compound.

References

Technical Support Center: Purification Strategies for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile building block. The presence of both a Lewis acidic boronic acid and a basic methylpiperazinyl moiety within the same molecule requires carefully considered purification strategies. This document provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for this compound is governed by the interplay of its acidic and basic centers. Understanding the pKa values of these functional groups is critical for developing effective purification protocols, particularly for acid-base extractions.

Functional GroupEstimated pKaRationale and Implications
Boronic Acid (-B(OH)₂) on Pyridine Ring ~4.0 - 4.3The electron-withdrawing nature of the pyridine ring increases the acidity of the boronic acid compared to a simple phenylboronic acid (pKa ~8.8). This means it will be deprotonated to the boronate form at a lower pH.[1][2][3]
4-Methylpiperazine Moiety pKa₁ ~5.3, pKa₂ ~9.7Piperazine derivatives have two basic nitrogen atoms. The pKa values can be influenced by substitution. The tertiary amine is more basic than the secondary amine. These basic sites will be protonated in acidic conditions.[4]

The molecule can exist in different ionization states depending on the pH of the solution, including a zwitterionic form. This pH-dependent charge and polarity are key levers to exploit during purification.

FAQs and Troubleshooting Guides

FAQ 1: My crude product is an intractable oil/gum. How can I solidify it for easier handling and purification?

Answer:

The oily or gummy nature of crude this compound is a common issue, often due to the presence of residual solvents, boroxines (anhydrides), or other amorphous impurities. Here are several strategies to induce solidification:

Causality: Boronic acids can form anhydrous trimers called boroxines, which are often amorphous or oily. The presence of water can hydrolyze boroxines back to the crystalline boronic acid. Additionally, the polarity of the piperazinyl group can lead to strong interactions with residual polar solvents like DMF or DMSO, preventing crystallization.

Troubleshooting Protocol: Trituration

  • Solvent Selection: Begin with a non-polar solvent in which the desired product has low solubility, such as hexane, diethyl ether, or cold ethyl acetate.[5]

  • Procedure:

    • Dissolve or suspend the crude oil in a minimal amount of a slightly more polar solvent if necessary (e.g., a few drops of ethyl acetate or dichloromethane).

    • Add an excess of the non-polar anti-solvent (e.g., hexane) and stir vigorously with a spatula, scratching the sides of the flask to induce nucleation.

    • If solidification does not occur at room temperature, cool the mixture in an ice bath or refrigerate overnight.

    • Once a solid precipitate forms, collect it by filtration, wash with the cold non-polar solvent, and dry under vacuum.

Workflow for Solidification:

Caption: Decision workflow for solidifying an oily crude product via trituration.

FAQ 2: I am struggling to separate my product from non-polar organic impurities. What is the best approach?

Answer:

An acid-base extraction is a highly effective method for separating the amphoteric this compound from neutral or non-polar impurities. This technique leverages the pH-dependent solubility of the target molecule.

Causality: By adjusting the pH, you can selectively move your compound of interest between an aqueous and an organic layer. At low pH, the basic piperazine group is protonated, rendering the molecule highly water-soluble. At high pH, the acidic boronic acid group is deprotonated to the boronate salt, which is also water-soluble. Neutral organic impurities will remain in the organic layer throughout this process.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (to extract the basic product):

    • Transfer the organic solution to a separatory funnel.

    • Extract with an acidic aqueous solution (e.g., 1 M HCl). The protonated product will move into the aqueous layer.

    • Separate the layers. The organic layer now contains the neutral impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Carefully add a base (e.g., 1 M NaOH) to adjust the pH to approximately 7-8. Be cautious, as pyridyl boronic acids can be unstable at very high or low pH, leading to protodeboronation.[6]

    • The neutralized product will now be less water-soluble. Extract it back into an organic solvent (e.g., EtOAc or DCM).

  • Final Steps:

    • Wash the organic layer with brine to remove excess water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the purified product.

Visualizing the Acid-Base Extraction Logic:

G cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase cluster_2 Final Organic Phase Crude Crude Mixture (Product + Impurities) Product_Aq_Acid Protonated Product (Water Soluble) Crude->Product_Aq_Acid Extract with 1M HCl Impurities_Org Neutral Impurities Product_Final Purified Product Product_Aq_Acid->Product_Final 1. Basify to pH ~7-8 2. Extract with EtOAc Product_Aq_Base Boronate Salt (Water Soluble)

Caption: Flow of the target compound during acid-base extraction.

FAQ 3: My product is contaminated with its corresponding boroxine anhydride. How can I remove it?

Answer:

Boroxine formation is a common equilibrium process where three molecules of a boronic acid dehydrate to form a six-membered ring.[7] This impurity can often be removed by methods that favor the hydrolysis of the boroxine back to the boronic acid.

Causality: Boroxines are the anhydrous form of boronic acids. The equilibrium between the boronic acid and the boroxine can be shifted by controlling the amount of water in the system.[7] Purification strategies should therefore re-introduce water to favor the monomeric, and often more crystalline, boronic acid form.

Troubleshooting Strategies:

  • Recrystallization from an Aqueous Solvent System:

    • Protocol: Dissolve the crude product in a minimal amount of a hot, water-miscible solvent like methanol, ethanol, or acetonitrile. Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of the organic solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The presence of water during this process will hydrolyze the boroxine.

  • Aqueous Workup:

    • Protocol: Before attempting other purification methods, simply dissolving the crude product in an organic solvent and washing it several times with water can help hydrolyze a significant portion of the boroxine.

FAQ 4: Column chromatography on silica gel is giving me poor recovery and significant streaking. What's going wrong?

Answer:

Standard silica gel chromatography is often problematic for pyridyl boronic acids, especially those with basic functional groups.[8] Several factors contribute to this issue:

  • Acidity of Silica: Silica gel is acidic and can strongly interact with the basic piperazine and pyridine nitrogens, leading to irreversible adsorption and streaking.

  • Polarity: The zwitterionic character of the molecule can cause it to stick to the polar silica gel.

  • Degradation: The acidic nature of silica can promote protodeboronation, leading to product loss.

Troubleshooting Column Chromatography:

MethodProtocolRationale
Use of Basic Modifiers Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (NH₄OH) (typically 0.1-1%) to your eluent system (e.g., DCM/Methanol).[5]The basic modifier neutralizes the acidic sites on the silica gel, reducing strong interactions with the basic nitrogens of your compound and improving elution.
Use of Neutral Alumina Use neutral or basic alumina as the stationary phase instead of silica gel.Alumina is less acidic than silica and can be a better choice for purifying basic compounds.
Reversed-Phase (C18) Chromatography If the compound is sufficiently soluble in common reversed-phase solvents (e.g., acetonitrile/water or methanol/water), this can be an excellent alternative. A buffer (e.g., ammonium acetate) may be required to control the pH and improve peak shape.This technique separates compounds based on hydrophobicity. The polar and ionic nature of your compound at certain pHs can be used to achieve good separation from less polar impurities.

Workflow for Optimizing Chromatography:

Caption: A troubleshooting tree for chromatographic purification.

References

Technical Support Center: Optimization of Catalyst Loading for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-rich, nitrogen-containing heterocyclic boronic acid. Our goal is to provide you with the expertise and practical insights needed to achieve high-yielding, reproducible, and scalable couplings.

Introduction: The Challenge of this compound in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, substrates like this compound present a unique set of challenges. The presence of multiple Lewis basic nitrogen atoms—specifically the pyridine ring nitrogen and the two nitrogens of the methylpiperazine moiety—can lead to catalyst inhibition or deactivation. These nitrogen atoms can coordinate to the palladium center, disrupting the catalytic cycle and leading to low yields or stalled reactions.

Furthermore, the electron-rich nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as transmetalation and reductive elimination. Therefore, a careful and systematic optimization of the reaction conditions, with a primary focus on catalyst loading and the catalyst system as a whole, is paramount for success.

This guide will provide a structured approach to troubleshooting and optimizing your reactions, grounded in mechanistic understanding and field-proven strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with this compound and offers targeted solutions.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

A1: Low to no conversion is a common issue and can stem from several factors, primarily related to catalyst activity and reaction setup.

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogens in your boronic acid are likely culprits.[1] They can coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle.

    • Solution 1: Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome partial inhibition by providing a higher concentration of active catalyst. However, this is not always the most cost-effective or elegant solution.

    • Solution 2: Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective in mitigating catalyst inhibition.[2][3][4] These ligands form stable, highly active palladium complexes that are less susceptible to displacement by the nitrogen-containing substrate.

    • Solution 3: Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) are often more efficient at generating the active Pd(0) species in situ and can be more resistant to deactivation.

  • Inadequate Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.

    • Solution: Ensure your solvent is thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Improper Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5] An inappropriate base can lead to poor reactivity or decomposition of starting materials.

    • Solution: For nitrogen-containing heterocycles, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. Cesium carbonate (Cs₂CO₃) can be a more potent option for challenging couplings. The base should be finely powdered to ensure maximum surface area and reactivity.

Q2: I am observing significant formation of homocoupled byproducts. What is causing this and how can I minimize it?

A2: Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl, is a common side reaction.

  • Cause 1: Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this.

  • Cause 2: Inefficient Transmetalation: If the transmetalation step is slow relative to other processes, side reactions like homocoupling can become more prevalent.

    • Solution 1: Optimize the Base and Solvent System: The choice of base and the presence of water can significantly impact the rate of transmetalation. A biphasic solvent system (e.g., dioxane/water, toluene/water) with an appropriate inorganic base is often used to facilitate the formation of the reactive boronate species.

    • Solution 2: Re-evaluate Catalyst Loading: In some cases, a lower catalyst loading can surprisingly reduce homocoupling by minimizing the concentration of palladium species that might promote this side reaction.

Q3: My reaction starts well but then stalls before reaching completion. What could be the reason?

A3: A stalling reaction is often indicative of catalyst deactivation over time.

  • Cause 1: Catalyst Decomposition: The active Pd(0) species can be unstable over long reaction times at elevated temperatures, leading to the formation of inactive palladium black.

    • Solution 1: Use a More Robust Ligand: As discussed in Q1, bulky electron-rich phosphines or NHC ligands can enhance the stability of the palladium catalyst.

    • Solution 2: Lower the Reaction Temperature: If the reaction is being run at a high temperature, consider lowering it and compensating with a longer reaction time or a more active catalyst system.

    • Solution 3: Incremental Addition of Catalyst: In some cases, adding the catalyst in portions over the course of the reaction can maintain a sufficient concentration of the active species.

  • Cause 2: Product Inhibition: The biaryl product, which also contains Lewis basic nitrogen atoms, can be a more potent inhibitor of the catalyst than the starting materials.

    • Solution: This is a more challenging issue to address. Using a highly active and sterically hindered catalyst system from the outset is the best strategy to "outrun" product inhibition. A higher catalyst loading might also be necessary.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust set of initial conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is intended as a starting point for your optimization studies.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents), finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the this compound, aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Optimization of Catalyst Loading: A Systematic Approach

The optimal catalyst loading is a balance between reaction efficiency, cost, and downstream purification considerations. A systematic approach to optimization is recommended.

Table 1: Suggested Catalyst Loading Optimization Strategy

ExperimentCatalyst Loading (mol%)Key ObservationInterpretation
12.0Baseline reaction performanceEstablish a benchmark for yield and reaction time.
21.0Yield and reaction rate compared to baselineDetermine if lower loading is sufficient.
30.5Significant drop in performance?Identify the lower limit of effective loading.
43.0-5.0Improved yield or faster reaction?Assess if higher loading overcomes inhibition.

Workflow for Catalyst Loading Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Start with 2 mol% Catalyst Loading B Monitor Reaction by LC-MS at t = 1h, 4h, 16h A->B C Reaction Complete within 4h? B->C D Decrease Loading to 1 mol% C->D Yes E Increase Loading to 3-5 mol% C->E No F Reaction still complete in < 4h? D->F G Reaction goes to completion? E->G H Optimal Loading is 1 mol% F->H Yes I Optimal Loading is 2 mol% F->I No G->I Yes J Consider alternative ligands/conditions G->J No

Caption: Systematic workflow for optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium source, like Pd(PPh₃)₄?

A: While Pd(PPh₃)₄ is a classic Suzuki coupling catalyst, it may not be optimal for this substrate. The triphenylphosphine ligands are less bulky and electron-rich compared to modern biarylphosphine ligands, making the catalyst more susceptible to inhibition by the nitrogen atoms in your boronic acid. If you experience low yields with Pd(PPh₃)₄, switching to a more robust pre-catalyst system is recommended.

Q: Is it necessary to use a biphasic solvent system with water?

A: While not strictly necessary in all cases, the addition of water often accelerates the transmetalation step by facilitating the formation of the boronate anion. For challenging couplings, a biphasic system is a good starting point. If protodeboronation becomes a significant issue, anhydrous conditions with a suitable base (e.g., CsF or K₃PO₄) and a polar aprotic solvent (e.g., dioxane, THF, or DMF) can be explored.

Q: My boronic acid is not very soluble in the reaction solvent. What should I do?

A: Poor solubility can hinder reaction rates. You can try a different solvent system (e.g., DMF, NMP, or toluene/ethanol mixtures) where your starting materials are more soluble. Alternatively, gently heating the mixture can help dissolve the reagents before the reaction reaches the target temperature. Ensure that your boronic acid does not decompose at higher temperatures.

Q: How do I know if my boronic acid is degrading?

A: Boronic acids can undergo protodeboronation, especially at elevated temperatures in the presence of water and base. You can monitor the stability of your boronic acid by taking an aliquot of the reaction mixture at the beginning of the reaction, quenching it, and analyzing it by LC-MS or NMR to see if the corresponding deboronated pyridine is present. If significant degradation is observed, consider using milder conditions (lower temperature, weaker base) or protecting the boronic acid as a pinacol ester.

The Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to effective troubleshooting. For nitrogen-containing substrates, several steps can be problematic.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X Inhibition1 Inhibition by N-Heterocycle Pd0->Inhibition1 PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + Ar'B(OH)2 + Base Inhibition2 Inhibition by N-Heterocycle PdII_RX->Inhibition2 PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar' RedElim->Product Product->Pd0 - Pd(0)L_n

References

Troubleshooting failed cross-coupling reactions involving (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Cross-Coupling Reactions with (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Welcome, researchers and chemists, to the dedicated support center for navigating the complexities of cross-coupling reactions involving this compound. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its success with nitrogen-rich heterocyclic substrates can be nuanced.[1][2][3][4][5] This guide is structured to provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: When a Suzuki-Miyaura coupling fails to proceed, a systematic evaluation of your reaction components and conditions is the most effective approach.[6] Here are the critical first checks:

  • Catalyst and Ligand Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in situ.[6] Phosphine ligands, especially electron-rich ones that are often required for challenging couplings, are susceptible to oxidation.[7] Always use fresh, high-purity catalysts and ligands stored under an inert atmosphere. The choice of ligand is also crucial; for nitrogen-containing heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos often give superior results.[2][8]

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst to palladium black and degrade phosphine ligands, halting the catalytic cycle.[6][7] Ensure your reaction vessel and solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[9]

  • Boronic Acid Quality: this compound, like many heteroaryl boronic acids, can be susceptible to degradation over time, particularly protodeboronation.[6][10] Verify the purity of your boronic acid. If degradation is suspected, consider using a freshly opened bottle or purifying the existing stock.

  • Base and Solvent Selection: The choice of base is critical for activating the boronic acid for transmetalation.[11][12][13][14] However, strong bases in the presence of water can accelerate protodeboronation.[6] For this specific substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. Solvents also play a complex role, influencing catalyst stability and reactivity.[15][16][17][18] A common starting point is a mixture of an ethereal solvent like 1,4-dioxane or THF with water.[19]

Q2: I am observing a significant amount of the deboronated starting material, 2-(4-methylpiperazin-1-yl)pyridine. What is causing this protodeboronation and how can I minimize it?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially for heteroaryl boronic acids.[10][20] The pyridine nitrogen in your substrate can exacerbate this issue.

  • Mechanism of Protodeboronation: This side reaction is often catalyzed by residual acid or base and requires a proton source, which is typically water in the reaction medium.[21][22][23] For pyridine-containing boronic acids, the zwitterionic form can be particularly prone to rapid, unimolecular protodeboronation.[10]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Switching to a completely anhydrous solvent system can significantly suppress protodeboronation by removing the primary proton source.[6]

    • Select a Milder Base: Strong bases can accelerate the decomposition. Consider using a weaker, non-hydroxide base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]

    • Use a Boronic Acid Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can provide a "slow release" of the active boronic acid into the reaction, keeping its standing concentration low and minimizing the opportunity for protodeboronation.[10] A simple method involves complexing the boronic acid with diethanolamine to form a stable, crystalline solid that can be used directly in the coupling reaction.[24]

    • Increase Reaction Rate: A faster forward reaction will outcompete the slower decomposition pathway. Employing a more active catalyst system (e.g., a highly active precatalyst like an XPhos palladacycle) can increase the rate of the desired coupling.[10]

Q3: The basic nitrogen atoms in my this compound seem to be inhibiting the reaction. How does this happen and what can be done?

A3: This is a well-documented challenge. The lone pairs on the pyridine and piperazine nitrogens can act as Lewis bases and coordinate to the palladium center.[19] This coordination can inhibit the reaction in several ways:

  • Catalyst Deactivation: The substrate or product can bind to Pd(II) intermediates in the catalytic cycle, forming stable complexes that are reluctant to proceed through subsequent steps like reductive elimination. This effectively sequesters the catalyst from the cycle.[2][8]

  • Inhibition of Oxidative Addition: Coordination of the nitrogen heterocycle to the Pd(0) species can decrease its reactivity towards the aryl halide in the crucial oxidative addition step.

  • Troubleshooting Steps:

    • Ligand Choice is Key: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The steric bulk of these ligands can disfavor the binding of the nitrogen atoms of your substrate or product to the palladium center, keeping the catalyst active.[2][8]

    • Increase Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can overcome partial catalyst inhibition.

    • Add a Lewis Acid: The addition of a Lewis acid, such as B(OMe)₃, has been shown to bind to Lewis basic heterocycles, preventing them from poisoning the palladium catalyst.[19]

In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and solving more persistent issues.

Scenario 1: Reaction Stalls at Low Conversion

If your reaction starts but fails to reach completion, consider the following possibilities.

Potential Cause: Catalyst Deactivation

  • Observation: The reaction mixture turns black early on, indicating the formation of palladium black (agglomerated Pd nanoparticles).[25][26]

  • Explanation: The catalytically active Pd(0) species is unstable and can precipitate out of solution if not properly stabilized by the ligand. This is a common failure mode.[25]

  • Diagnostic Protocol:

    • Hot Filtration Test: Under an inert atmosphere, carefully filter a small, hot aliquot of the reaction mixture through a syringe filter packed with Celite.

    • Analyze the Filtrate: Allow the filtrate to continue reacting at the set temperature. If no further product formation occurs, it indicates the active catalyst was heterogeneous (the precipitated black solid) and is no longer effective. If the reaction continues, the active catalyst is soluble, and the issue may lie elsewhere.

  • Corrective Actions:

    • Improve Ligand:Pd Ratio: Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1) to better stabilize the Pd(0) species.

    • Switch to a More Robust Ligand: Bidentate ligands like Xantphos or bulky monodentate ligands like the Buchwald-type biarylphosphine ligands are designed to prevent catalyst agglomeration and are often more effective.[8]

Potential Cause: Boronic Acid Decomposition

  • Observation: TLC or LC-MS analysis shows a steady decrease in the concentration of the boronic acid starting material, but not a corresponding increase in the desired product. The deboronated byproduct is often observed.

  • Explanation: The reaction conditions are promoting protodeboronation or other decomposition pathways at a rate competitive with the cross-coupling.

  • Corrective Actions:

    • Lower Reaction Temperature: If thermally induced decomposition is suspected, lowering the reaction temperature may help, though this might require a more active catalyst system to maintain a reasonable reaction rate.

    • Implement Strategies from FAQ Q2: Utilize anhydrous conditions, milder bases, or convert the boronic acid to a more stable derivative.

Visualizing the Troubleshooting Workflow

A logical approach is essential for efficient troubleshooting.

G start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity & Stoichiometry (Boronic Acid, Halide, Base) start->check_reagents check_conditions Verify Anhydrous & Inert Conditions check_reagents->check_conditions protodeboronation Significant Protodeboronation? check_conditions->protodeboronation no_reaction No Reaction at All? protodeboronation->no_reaction No use_milder_base Switch to Milder Base (KF, K2CO3) Use Anhydrous Conditions Convert to Pinacol/MIDA Ester protodeboronation->use_milder_base Yes stalled_reaction Reaction Stalls? no_reaction->stalled_reaction No catalyst_issue Catalyst/Ligand Inactive? Use Fresh Reagents Switch to Pre-catalyst (e.g., G3-XPhos) no_reaction->catalyst_issue Yes deactivation Catalyst Deactivation? (Pd Black Formation) Increase Ligand Ratio Use Bulky Ligand (XPhos, SPhos) stalled_reaction->deactivation Yes purification_issue Consider Purification Issues (Product binding to silica?) stalled_reaction->purification_issue No use_milder_base->purification_issue catalyst_issue->purification_issue deactivation->purification_issue

Caption: Troubleshooting Decision Tree for Failed Suzuki Reactions.

Experimental Protocols & Data

Protocol 1: Standard Conditions for Screening

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, 0.2 M concentration relative to the limiting reagent) via syringe.[6]

  • Reaction Execution: Place the vial in a preheated block and stir vigorously at 80-100 °C.

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note: The basic piperazine moiety may cause streaking on silica gel. Pre-treating the silica with triethylamine (e.g., by including 1% Et₃N in the eluent) can improve purification.

Table 1: Recommended Starting Conditions
ParameterRecommendationRationale
Catalyst XPhos Pd G3 (or other palladacycle)Air-stable, highly active precatalyst ensures reliable initiation.[6]
Ligand XPhos / SPhosBulky, electron-rich ligands accelerate reductive elimination and prevent N-coordination.[2][8]
Base K₃PO₄ or Cs₂CO₃Effective in promoting transmetalation without being overly harsh, which can limit protodeboronation.[13]
Solvent 1,4-Dioxane/H₂O or 2-MeTHF/H₂OCommon solvent systems that balance reagent solubility and reaction performance.[15][19]
Temperature 80–110 °CProvides sufficient thermal energy for oxidative addition without excessive reagent decomposition.
Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition deactivation Pd Black (Inactive) pd0->deactivation Deactivation tm_complex [Ar-Pd(II)L₂-Ar'] oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' tm_complex->product arx Ar-X arx->oa_complex ar_boronic Ar'-B(OH)₂ boronate [Ar'B(OH)₃]⁻ ar_boronic->boronate base Base (OH⁻) base->boronate boronate->tm_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.[19][27][28][29]

References

Stability issues of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the use of this versatile reagent in cross-coupling reactions. Here, we address common stability issues, offering field-proven troubleshooting strategies and in-depth scientific explanations to enhance your experimental success.

Introduction: Understanding the Molecule's Challenges

This compound is a valuable building block in pharmaceutical and materials science, enabling the introduction of the methylpiperazinyl-pyridine moiety, a common pharmacophore. However, like many heteroarylboronic acids, its utility can be hampered by inherent instability under typical reaction conditions. The presence of two Lewis basic nitrogen atoms—one on the pyridine ring and one on the piperazine ring—introduces specific challenges related to pH sensitivity, catalyst interaction, and decomposition pathways. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?

Low or no product yield is a common frustration and can stem from several factors, primarily related to the degradation of the boronic acid before productive coupling can occur.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Explanation Recommended Solution
Protodeboronation This is the most prevalent decomposition pathway for heteroarylboronic acids.[1][2] It involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the reagent. This process is often catalyzed by aqueous base or acid and can be accelerated by heat.[3][4] The basic nitrogen atoms in your molecule can influence the local pH and speciation, potentially exacerbating this issue.[1]1. Use Anhydrous Conditions: Where possible, employ anhydrous solvents and reagents to minimize the primary proton source. 2. Optimize Base Selection: A weaker base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often preferable to strong bases like NaOH or KOH, which can accelerate protodeboronation.[5] 3. Lower Reaction Temperature: If tolerated by your catalytic system, reducing the temperature can slow the rate of decomposition.
Oxidative Degradation Boronic acids are susceptible to oxidation, which converts the boronic acid to a phenol, another non-productive pathway.[4][6] This can be initiated by dissolved oxygen in the solvent or by peroxide impurities in ethereal solvents like THF or dioxane.[4]1. Degas Solvents Thoroughly: Sparge all solvents with an inert gas (Argon or Nitrogen) for an extended period before use.[5] 2. Use Fresh Solvents: Use freshly distilled or anhydrous grade solvents to minimize peroxide content.[4] 3. Work Under Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Catalyst Inhibition/Deactivation The Lewis basic nitrogen atoms on both the pyridine and piperazine moieties can coordinate to the palladium catalyst center.[7][8] This can lead to catalyst inhibition or the formation of inactive palladium species, halting the catalytic cycle.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial inhibition. 2. Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate catalyst inhibition by stabilizing the active catalytic species.[5] 3. Consider Copper Additives: Copper(I) salts (e.g., CuI, CuTC) can sometimes act as co-catalysts or Lewis acids that interact with the basic nitrogens, preventing them from poisoning the palladium catalyst.
Q2: I am observing a significant amount of a side product that corresponds to 6-(4-methylpiperazin-1-yl)pyridine. What is happening?

The formation of 6-(4-methylpiperazin-1-yl)pyridine is a direct confirmation that protodeboronation is occurring.[1] This side reaction consumes your starting material and reduces the overall efficiency of your desired cross-coupling.

To address this, refer to the solutions for protodeboronation in the table above, with a primary focus on minimizing water content and using milder bases.

Q3: The boronic acid is poorly soluble in my reaction solvent. How can I improve this?

Poor solubility can lead to slow reaction kinetics and incomplete conversion. The hydrochloride salt form of this boronic acid, which is sometimes supplied, can have particularly low solubility in common organic solvents.

Troubleshooting Solubility:

  • Solvent Screening: Test a range of solvents. Aprotic polar solvents like DMF, DMA, or NMP, or ethereal solvents like dioxane and DME, are often good starting points. Sometimes a co-solvent system (e.g., Toluene/Ethanol/Water) is necessary.

  • Base-Mediated Dissolution: The addition of the base required for the Suzuki coupling can deprotonate the piperazinium or pyridinium (if in salt form) and react with the boronic acid to form a more soluble boronate salt.[9] Consider adding the base and stirring for a period before adding the catalyst and aryl halide.

  • Use of Boronate Esters: If solubility and stability remain persistent issues, converting the boronic acid to a more soluble and stable boronate ester is a highly effective strategy (see Q4).

Q4: How can I improve the stability and handling of this compound for more reproducible results?

For notoriously unstable boronic acids, converting them to a more robust derivative is a state-of-the-art solution. These derivatives act as "pro-drugs" for the boronic acid, slowly releasing it in situ under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing decomposition.[1][10]

Recommended Stable Derivatives:

Derivative Advantages Considerations
Pinacol Boronate Ester - Generally more stable to protodeboronation and oxidation.[4][11] - Often crystalline, air-stable solids that are easier to handle and purify. - Readily available or can be synthesized from the boronic acid.- May require slightly more forcing conditions (higher temperature or stronger base) to hydrolyze in situ to the active boronic acid/boronate.[12]
MIDA Boronate Ester - Exceptionally stable, often indefinitely stable on the benchtop under air.[10][13] - Provides a very slow, controlled release of the boronic acid under basic aqueous conditions, which is ideal for minimizing side reactions.[10]- Requires an additional synthetic step to prepare. - The slow release kinetics must be matched with a sufficiently active and long-lived catalyst.
Trifluoroborate Salt (KHF₂) - Crystalline, air-stable solids.[14] - Offer a different reactivity profile and can be effective when boronic acids or esters fail.- Hydrolysis to the active species is also required and is pH-dependent.[14]

The "slow-release" strategy using these stable precursors is a powerful method to overcome the inherent instability of many heteroaryl boronic acids.[10]

G cluster_0 Pre-Reaction (Stable Storage & Handling) cluster_1 Reaction Conditions (In Situ) cluster_2 Competing Pathways (Minimized) StableEster Air-Stable Boronate Ester (e.g., MIDA, Pinacol) Hydrolysis Slow Hydrolysis (Base, H₂O) StableEster->Hydrolysis Add to reaction mixture BoronicAcid Free Boronic Acid (Low Concentration) Hydrolysis->BoronicAcid Controlled release CatalyticCycle Productive Suzuki Catalytic Cycle BoronicAcid->CatalyticCycle Enters cycle Decomposition Decomposition (Protodeboronation, Oxidation) BoronicAcid->Decomposition Susceptible to degradation Product Product CatalyticCycle->Product Desired Product

Caption: Slow-release strategy for unstable boronic acids.

Mechanistic Insight: Key Decomposition Pathways

A deeper understanding of why this compound degrades can inform better experimental design.

Protodeboronation

This reaction involves the protonolysis of the carbon-boron bond.[1] For basic heteroaryl boronic acids, the mechanism can be complex and highly pH-dependent.[3] The pyridine nitrogen can become protonated at lower pH, while the boronic acid itself forms a boronate anion under basic conditions. A zwitterionic species may form under neutral pH conditions, which for some pyridyl boronic acids, has been shown to be highly reactive towards protodeboronation.[1]

Caption: General scheme for protodeboronation.

Oxidative Deboronation

This pathway involves the reaction of the boronic acid with an oxidant, typically a peroxide, leading to the formation of a hydroxyl group at the carbon atom that was attached to boron.[15] The reaction proceeds via attack on the empty p-orbital of the boron, followed by migration of the aryl group.[15][16]

Caption: General scheme for oxidative deboronation.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and ligand (if required) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester

This procedure can be used to prepare the more stable pinacol ester derivative.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., THF or toluene).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully converted.

  • Isolation: Filter off any drying agent and concentrate the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by chromatography or crystallization if necessary.

References

How to prevent deboronation of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deboronation in Synthesis and Handling

Welcome to the technical support guide for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. This document, intended for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and preventative strategies to address the common challenge of deboronation associated with this and similar heteroarylboronic acids.

Understanding the Challenge: The "Why" of Deboronation

Protodeboronation is a prevalent undesired side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is particularly pronounced for certain heteroaromatic boronic acids, especially under the basic and often heated conditions required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2]

The target molecule, this compound, possesses features that make it susceptible:

  • π-Deficient Heterocycle: The pyridine ring is electron-deficient. This can weaken the C-B bond, making it more susceptible to cleavage.[3]

  • Lewis Basic Nitrogen: The nitrogen atoms in both the pyridine ring and the methylpiperazine moiety can coordinate to the palladium catalyst. This can lead to catalyst deactivation and provide pathways for deboronation to occur.[3]

  • Reaction Conditions: The aqueous basic conditions often used in Suzuki-Miyaura couplings can directly promote the hydrolysis of the C-B bond.[4][5]

Mechanism of Base-Catalyzed Protodeboronation

The most common pathway for deboronation in cross-coupling reactions is base-catalyzed protodeboronation. The process involves the formation of a more reactive boronate species, which is then susceptible to protonolysis.

G cluster_0 Reaction Environment ArB(OH)2 Aryl Boronic Acid (Ar-B(OH)₂) ArB(OH)3- Aryl Boronate 'ate' Complex ([Ar-B(OH)₃]⁻) ArB(OH)2->ArB(OH)3- + OH⁻ (Base) ArB(OH)3-->ArB(OH)2 - OH⁻ ArH Protodeboronated Product (Ar-H) ArB(OH)3-->ArH + H⁺ (from H₂O) [Rate-Limiting Step] H2O Proton Source (e.g., H₂O) H2O->ArB(OH)3-

Caption: General mechanism of base-catalyzed protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of deboronation in my reaction?

The primary indicator is a lower-than-expected yield of your desired coupled product, accompanied by the formation of a significant side product. This side product is the protonated starting material, in this case, 6-(4-methylpiperazin-1-yl)pyridine. You can confirm its identity using analytical techniques like LC-MS or by comparing its ¹H NMR spectrum to an authentic sample.

Q2: Why is this 3-pyridyl boronic acid more stable than a 2-pyridyl analogue?

The position of the boronic acid group on the pyridine ring is critical. 2-Pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation.[6][7][8] In contrast, 3- and 4-pyridyl boronic acids are generally much more stable.[5] This is because the proximity of the nitrogen atom in the 2-position can facilitate decomposition pathways.[3] Your compound, with the boron at the 3-position, is inherently more robust, but still requires careful handling.

Q3: How should I store this compound?

Proper storage is crucial to maintain the integrity of the reagent.[9] Boronic acids are sensitive to moisture and oxidation.[10]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[9]

  • Temperature: Keep refrigerated (below 4°C / 39°F).[9]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[11]

  • Segregation: Store away from strong oxidizing agents and highly basic or acidic compounds.[11][12]

Troubleshooting Guide: Low Yields and Side Products

If you suspect deboronation is compromising your reaction, consult the following table for probable causes and actionable solutions.

SymptomProbable Cause(s)Recommended Solution(s)
Low yield of desired product; significant peak in LCMS/NMR corresponding to the deboronated arene. 1. Reaction conditions are too harsh. High temperature, strong base (e.g., NaOH, KOH), or prolonged reaction times are accelerating protodeboronation.[2]A. Optimize Conditions: • Lower the reaction temperature.[2] • Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[13] • Reduce reaction time by closely monitoring progress via TLC or LC-MS.
2. Excess water in the reaction. While some water is often necessary for the Suzuki catalytic cycle, excess water can act as a proton source, facilitating deboronation.[2]B. Control Water Content: • Use anhydrous solvents. • If water is required as a co-solvent, carefully optimize the amount.
3. Inherent instability of the boronic acid. The free boronic acid is susceptible to degradation under the reaction conditions.C. Use a More Stable Boron Reagent: • Convert the boronic acid to its corresponding pinacol ester . This is the most common and effective strategy.[2][14] • For extremely challenging cases, consider N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, which offer a "slow-release" of the boronic acid.[1][13]
Inconsistent yields from batch to batch. 1. Degradation of the boronic acid during storage. Improper storage has led to partial decomposition of the starting material before use.A. Verify Reagent Quality: • Check the purity of the boronic acid by NMR before use. • Ensure storage protocols (see FAQ) are strictly followed.
2. Inefficient catalyst system. A slow catalytic cycle for the desired coupling reaction allows the competing deboronation pathway to dominate.B. Improve Catalyst Efficiency: • Use a highly active palladium catalyst/ligand system to accelerate the cross-coupling, allowing it to outcompete deboronation.[1][2]

Preventative Strategies & Experimental Protocols

Proactive measures are the most effective way to prevent deboronation. The conversion of the boronic acid to a more stable boronate ester is a highly recommended and widely adopted strategy.[14]

Caption: Decision workflow for addressing deboronation issues.

Protocol 1: Synthesis of this compound Pinacol Ester

Converting the boronic acid to its pinacol ester derivative significantly enhances its stability towards hydrolysis and protodeboronation, making it easier to handle, purify, and use in subsequent reactions.[2][15]

Materials:

  • This compound (1.0 equiv.)

  • Pinacol (1.1 equiv.)

  • Anhydrous Toluene or Cyclohexane

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or containing activated 4Å molecular sieves), add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Add a sufficient volume of anhydrous toluene or cyclohexane to suspend the reagents.

  • Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction is typically complete within 2-4 hours when no more water is collected.

  • Once the reaction is complete (as monitored by TLC or LC-MS, observing the disappearance of the starting boronic acid), allow the solution to cool to room temperature.

  • Concentrate the solution under reduced pressure on a rotary evaporator to obtain the crude solid residue.[16]

  • The crude product can often be purified by recrystallization or by slurrying in a non-polar solvent like cyclohexane or hexanes to remove excess pinacol, followed by filtration.[16] The resulting pinacol ester is typically a stable, white solid that can be stored long-term under the conditions described previously.

Protocol 2: Optimized Suzuki-Miyaura Coupling Using the Pinacol Ester

This protocol uses the more stable pinacol ester and milder reaction conditions to minimize deboronation.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • This compound pinacol ester (1.2-1.5 equiv.)

  • Mild Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)

  • Degassed Solvent: e.g., 1,4-Dioxane, Toluene, or DME (often with a small, optimized amount of water)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid pinacol ester (1.2-1.5 equiv.), and the mild base (2.0-3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-90 °C). Higher temperatures can accelerate deboronation, so the lowest effective temperature should be used.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

By implementing these strategies—primarily the conversion to a stable pinacol ester and the optimization of reaction conditions—researchers can significantly mitigate the issue of deboronation and achieve higher, more consistent yields in their synthetic endeavors.

References

Optimizing reaction time and temperature for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve robust, reproducible results.

Section 1: Foundational Knowledge & Initial Parameter Setting

The synthesis of heteroaryl boronic acids like this compound is most commonly achieved via a Palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation.[1] This reaction involves coupling an aryl halide (e.g., 3-bromo-6-(4-methylpiperazin-1-yl)pyridine) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1] The success of this synthesis is highly sensitive to reaction parameters, especially temperature and time.[2]

FAQ: Where should I start with optimizing reaction time and temperature?

For a Miyaura borylation, a good starting point is a temperature between 80°C and 100°C.[2][3] Many reactions show good conversion within 2 to 12 hours. However, the optimal conditions are highly dependent on the specific substrate, catalyst system, base, and solvent used.

Initial Recommended Conditions:

ParameterRecommended Starting RangeRationale
Temperature 80 - 100 °CBalances reaction rate with the thermal stability of the boronic acid product. Many Suzuki-Miyaura type couplings are optimal in this range.[2]
Reaction Time 2 - 12 hoursA reasonable window to achieve significant conversion without promoting excessive side-product formation or degradation.
Monitoring Every 1-2 hoursFrequent monitoring by HPLC or UPLC-MS is crucial for accurate optimization.[4]

It is highly recommended to use a Design of Experiments (DoE) approach for true optimization, as it can efficiently identify the ideal interplay between variables like temperature, time, and catalyst loading, often leading to higher yields in fewer experiments.[3][5][6]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion to the Boronic Acid

You've run the reaction and analysis (preferably HPLC or NMR) of the crude mixture shows predominantly unreacted starting aryl halide.

Initial Diagnostic Questions:

  • Did the reaction mixture change color? A change to dark brown or black often indicates the formation of active Pd(0). If it remained unchanged, your catalyst may not have been activated.

  • Are your reagents and solvent completely dry? While some Suzuki-Miyaura reactions can tolerate water, the Miyaura borylation is more sensitive. Water can facilitate a competing Suzuki-Miyaura reaction between your newly formed boronic ester and remaining starting material, leading to symmetrical biphenyl impurities.[7]

  • How old are your reagents? The diboron reagent (B₂pin₂) can degrade. The palladium catalyst, especially if it's a Pd(0) source, can be sensitive to air.[8]

G start Low/No Conversion Detected reagent_check Verify Reagent Quality (Catalyst, B₂pin₂, Base, Solvent) start->reagent_check temp_time Systematically Increase Temperature & Time reagent_check->temp_time Reagents OK failure Re-evaluate Overall Approach reagent_check->failure Reagents Degraded catalyst_system Evaluate Catalyst System (Ligand, Pd Source) temp_time->catalyst_system Still Low Conversion success Reaction Optimized temp_time->success Conversion Improves catalyst_system->success Conversion Improves catalyst_system->failure No Improvement

Caption: Decision tree for troubleshooting low reaction conversion.

Possible Causes & Solutions:

  • Cause A: Inactive Catalyst System. The Pd(II) precatalyst is not being reduced to the active Pd(0) species, or the active catalyst is being poisoned.

    • Solution 1: Check Base Quality. The base (commonly KOAc) is crucial.[1] Ensure it is anhydrous. Using a stronger base is not always better, as it can promote side reactions.

    • Solution 2: Degas Thoroughly. Oxygen can kill the catalyst. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[8]

    • Solution 3: Evaluate Ligand. If using a ligand, ensure it is not degraded. The choice of ligand can significantly impact the reaction.[5]

  • Cause B: Insufficient Thermal Energy. The activation energy for the oxidative addition of your specific aryl halide may not be met at the current temperature.

    • Solution 1: Increase Temperature Incrementally. Raise the temperature in 10°C increments (e.g., from 80°C to 90°C, then 100°C). Monitor at each new temperature after 1-2 hours. Be cautious, as higher temperatures can also lead to product degradation.[2]

    • Solution 2: Extend Reaction Time. If you see some product formation that seems to have stalled, extending the reaction time at the current optimal temperature may push it to completion.[9]

Issue 2: Reaction Stalls or is Incomplete (e.g., 50% Conversion)

The reaction proceeds but stops before the starting material is fully consumed, even after extended time. Crude analysis shows a mix of starting material and the desired boronic acid/ester.[9]

Possible Causes & Solutions:

  • Cause A: Catalyst Deactivation. The active Pd(0) catalyst may be oxidizing or degrading over the course of the reaction.

    • Solution 1: Add More Catalyst. While not ideal for process chemistry, adding a second small portion of the catalyst mid-reaction can sometimes restart a stalled reaction.

    • Solution 2: Switch to a More Robust Precatalyst. Modern palladium precatalysts are designed for higher stability and turnover numbers, making them less prone to deactivation.[10]

  • Cause B: Equilibrium or Product Inhibition. While less common in this reaction, it's a possibility.

    • Solution 1: Re-evaluate Stoichiometry. Ensure the diboron reagent is in slight excess (e.g., 1.1 to 1.5 equivalents).

  • Cause C: Deceptive In-Process Control (IPC). Your analytical method may not be resolving the starting material and product properly.

    • Solution 1: Use a Better Analytical Method. Thin-Layer Chromatography (TLC) can be misleading as heteroaryl boronic acids and their precursors can have very similar Rf values.[9] Use UPLC-MS or GC-MS for definitive monitoring.[4] A specific HPLC method for separating boronic acids may be required.[11]

Issue 3: Product Degradation is Observed

Analysis shows the formation of new impurities over time, especially at higher temperatures. The primary impurity is often the protodeboronated product (where the boronic acid group is replaced by a hydrogen).

Background on Boronic Acid Instability: Boronic acids are susceptible to several degradation pathways:

  • Protodeboronation: The C-B bond is cleaved by a proton source (like water), especially under basic conditions or at elevated temperatures.[10][12]

  • Oxidation: In the presence of oxygen or other oxidants, the boronic acid can be oxidized to the corresponding phenol.[13][14][15][16]

  • Anhydride Formation (Boroxines): Three molecules of boronic acid can dehydrate to form a stable six-membered ring called a boroxine. This is reversible upon addition of water but can complicate analysis and purification.[17][18]

G start Product Degradation (e.g., Protodeboronation) temp_check Is Temperature > 100°C? start->temp_check time_check Is Reaction Time > 12h? temp_check->time_check No reduce_temp Lower Temperature temp_check->reduce_temp Yes reduce_time Shorten Reaction Time time_check->reduce_time Yes catalyst_check Use More Active Catalyst (to lower temp/time) time_check->catalyst_check No result Find Optimal Balance reduce_temp->result reduce_time->result catalyst_check->result

Caption: Logic for mitigating product degradation.

Solutions:

  • Solution 1: Lower the Reaction Temperature. This is the most critical factor. Find the "sweet spot" where the rate of formation is significantly faster than the rate of degradation. An optimal temperature might be 80°C instead of 110°C, even if the reaction takes longer.[2]

  • Solution 2: Minimize Reaction Time. Do not let the reaction run for an unnecessarily long time after completion. Once IPC shows full conversion of the starting material, proceed with the workup immediately.

  • Solution 3: Use MIDA Boronates. For particularly unstable boronic acids, consider synthesizing the N-methyliminodiacetic acid (MIDA) boronate ester. These are exceptionally stable and can be used in subsequent reactions where the boronic acid is released in situ.[19]

  • Solution 4: Rigorous Inert Atmosphere. Minimize oxygen exposure throughout the reaction and workup to prevent oxidative degradation.[7]

Section 3: Analytical & Purification Protocols

Protocol: Reaction Monitoring by HPLC

Accurate monitoring is key to optimization. Relying on TLC alone is not recommended.[9]

  • Sample Preparation: At each time point, carefully withdraw a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This stops the reaction.

  • Dilution: Dilute the quenched sample further if necessary to fall within the linear range of your detector.

  • Analysis: Inject the sample onto an HPLC system, preferably with both UV and MS detectors. A C18 column is a common starting point.[4][11]

  • Quantification: Monitor the disappearance of the aryl halide starting material and the appearance of the boronic acid product. Calculate the percent conversion to make informed decisions about adjusting temperature or stopping the reaction.

FAQ: My boronic acid is difficult to purify. What can I do?

Boronic acids are known to be challenging to purify via standard silica gel chromatography. They can stick to the silica, leading to streaking and decomposition.[20]

  • Option 1: Acid/Base Extraction. If your molecule's other functional groups permit, you can sometimes perform a basic aqueous extraction (e.g., with dilute NaOH) to pull the boronic acid into the aqueous layer as the boronate salt. Subsequent acidification and extraction into an organic solvent can provide purer material.[20]

  • Option 2: Crystallization. This is often the best method for obtaining high-purity material. Experiment with different solvent systems (e.g., MeTHF/heptane, IPA/water).

  • Option 3: Diethanolamine Adduct Formation. Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that precipitates from solution, leaving impurities behind. The free boronic acid can be recovered later if needed.[9][20]

  • Option 4: Use the Crude Pinacol Ester. The direct product of the Miyaura borylation is the pinacol boronate ester, which is generally more stable and less polar than the free boronic acid.[1] If the subsequent reaction (e.g., a Suzuki coupling) is compatible, consider using the crude or minimally purified ester directly.

References

Analytical methods for monitoring the progress of reactions with (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern synthetic chemistry, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has emerged as a critical building block in drug discovery and development, primarily for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique structure, featuring a pyridine ring and a methylpiperazine moiety, allows for the synthesis of complex biaryl systems prevalent in many pharmaceutical agents.[1] However, the very features that make this reagent valuable also introduce specific analytical challenges. Monitoring the progress of reactions involving this heterocyclic boronic acid is paramount for optimizing yield, minimizing impurities, and ensuring process scalability.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it addresses common issues, offers detailed analytical protocols, and provides field-tested troubleshooting advice to navigate the complexities of monitoring these crucial reactions.

Part 1: Frequently Asked Questions & Key Challenges

This section addresses the most pressing initial questions and challenges scientists face when working with this compound and similar heterocyclic boronic acids.

Q1: My boronic acid seems to be degrading during the reaction or analysis. What's happening and how can I prevent it?

A: This is a common issue known as protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. Heterocyclic boronic acids, especially those with nitrogen atoms like pyridyl boronic acids, can be particularly susceptible to this degradation pathway, which can be catalyzed by acidic or basic conditions.[3][4]

  • Causality: The reaction is often facilitated by residual water and certain palladium catalysts or impurities. The nitrogen atom in the pyridine ring can also influence the electronic properties of the C-B bond, affecting its stability.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents.

    • Base Selection: The choice and quality of the base are critical. Use freshly opened or properly stored bases. In some cases, milder bases may be preferable.

    • Boronic Acid Esters: Consider using the corresponding boronic acid pinacol ester. The ester group protects the boronic acid, making it more stable and less prone to premature degradation.[5]

    • Reaction Temperature: Avoid excessively high temperatures, which can accelerate decomposition.

Q2: I'm seeing poor retention and peak shape for my boronic acid in reversed-phase HPLC. Why?

A: This is a frequent challenge stemming from the high polarity of boronic acids.[5] The polar B(OH)₂ group has a weak interaction with nonpolar C18 stationary phases, leading to early elution (low retention). Poor peak shape, often tailing, can result from interactions between the boronic acid and residual silanols on the silica-based column packing.

  • Solutions:

    • Mobile Phase Modifiers: Use a low concentration of an acidic modifier like formic acid or trifluoroacetic acid (TFA) in your mobile phase. This suppresses the ionization of residual silanols, minimizing secondary interactions and improving peak shape.

    • Alternative Stationary Phases: Consider columns designed for polar analytes, such as those with an embedded polar group or mixed-mode columns that offer secondary interactions like ion-exchange.[5]

    • Ion-Pairing Chromatography: For very polar boronic acids, adding an ion-pairing reagent to the mobile phase can improve retention by forming a more hydrophobic complex.

    • UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) with its sub-2-micron particle columns can provide significantly better peak efficiency and resolution for challenging separations.[6][7]

Q3: How do I choose the best analytical method for monitoring my reaction?

A: The optimal method depends on your specific needs: speed, the type of information required (quantitative vs. structural), and available equipment. Each technique offers distinct advantages.

  • For quick, qualitative checks: Thin-Layer Chromatography (TLC) is fast and cost-effective for a rough estimate of reaction completion.[8]

  • For robust, quantitative analysis: High-Performance Liquid Chromatography (HPLC) or UPLC are the gold standards for accurately measuring the consumption of starting materials and the formation of the product.[9][10]

  • For high sensitivity and byproduct identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is unparalleled. It provides molecular weight information, which is invaluable for identifying unknown impurities and confirming the product's identity, especially at trace levels.[9][11]

  • For in-situ, non-invasive monitoring and structural information: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, allows you to monitor the reaction directly in the reaction vessel without sample workup. It provides detailed structural information about all boron-containing species in the mixture.[12][13]

Technique Speed Resolution Sensitivity Information Provided Typical Use Case
TLC Very FastLowLowQualitativeQuick check for presence/absence of starting material.
HPLC ModerateHighModerateQuantitativeRoutine reaction monitoring, purity analysis, and yield calculation.
UPLC FastVery HighHighQuantitativeHigh-throughput screening, complex mixture analysis, faster method development.[14]
LC-MS FastVery HighVery HighQuantitative & Structural (MW)Byproduct identification, impurity profiling, confirmation of product mass.[15]
NMR SlowModerateLowQuantitative & Structural (Connectivity)Mechanistic studies, in-situ monitoring, structural confirmation of all components.[3]

Part 2: Analytical Methodologies & Protocols

This section provides detailed protocols and troubleshooting guides for the most common and effective analytical techniques.

Method 1: HPLC / UPLC Analysis

HPLC and UPLC are the workhorses for quantitative reaction monitoring in both research and industrial settings.[16] UPLC offers significant advantages in speed, resolution, and sensitivity due to its use of smaller column particles and higher operating pressures.[6][17]

G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 Analysis & Decision Reaction Suzuki-Miyaura Reaction In Progress Sampling 1. Withdraw Aliquot (e.g., 10-50 µL) Reaction->Sampling Quench 2. Quench Immediately (e.g., in 1 mL ACN/MeOH) Sampling->Quench Filter 3. Filter Sample (0.22 or 0.45 µm syringe filter) Quench->Filter Dilute 4. Dilute if Necessary (with mobile phase) Filter->Dilute Analysis 5. Inject into HPLC/UPLC System Dilute->Analysis Data 6. Process Data (Integrate peaks, calculate % conversion) Analysis->Data Decision 7. Make Decision Data->Decision Stop Stop Reaction Decision->Stop >99% Conversion Continue Continue Reaction Decision->Continue <99% Conversion

Caption: General workflow for monitoring a reaction using HPLC/UPLC.

This protocol is a robust starting point and may require optimization for your specific reaction mixture.

  • Step 1: Reaction Sampling and Quenching

    • At specified time points, carefully withdraw a small, representative aliquot of the reaction mixture (e.g., 10 µL).

    • Immediately quench the aliquot by dispensing it into a pre-filled HPLC vial containing a known volume of a suitable solvent (e.g., 1.0 mL of acetonitrile or methanol).[9] This stops the reaction and dilutes the sample. An internal standard can be included in the quench solution for more precise quantification.

  • Step 2: Sample Preparation

    • Cap the vial and vortex thoroughly to ensure homogeneity.

    • If the quenched sample contains solid particulates (e.g., base, catalyst), filter it through a 0.22 µm syringe filter to prevent clogging the UPLC system.[18]

  • Step 3: Chromatographic Conditions

    • Inject the prepared sample (e.g., 1-5 µL) into the UPLC system.

    • Use the parameters in the table below as a starting point.

Parameter Recommended Starting Condition Rationale & Expert Notes
Column C18 Reversed-Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)The C18 phase is a versatile standard. The 1.7 µm particle size provides high efficiency and speed.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate silanols, improving peak shape for basic compounds like the piperazine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good UV transparency and low viscosity.
Gradient 5% to 95% B over 3-5 minutesA gradient is essential to elute compounds with a wide range of polarities, from the polar boronic acid to the nonpolar coupled product.
Flow Rate 0.4 - 0.6 mL/minTypical for a 2.1 mm ID column; ensures optimal efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[19]
Detector UV/PDA at 254 nm and/or a wavelength of maximum absorbance254 nm is a good general wavelength. A Photo-Diode Array (PDA) detector is highly recommended to check for peak purity and select the optimal wavelength.
  • Step 4: Data Analysis

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards).

    • Integrate the peak areas.

    • Calculate the percent conversion by monitoring the disappearance of the limiting starting material relative to t=0 or an internal standard.[9]

Symptom Possible Cause(s) Recommended Solution(s)
Retention Time Drift 1. Inadequate column equilibration.[19]2. Mobile phase composition changing.3. Temperature fluctuations.1. Increase equilibration time between runs.2. Prepare fresh mobile phase; ensure proper mixing/degassing.3. Use a thermostatted column compartment.
Peak Tailing 1. Secondary interactions with column silanols.2. Column overload.[19]3. Column contamination or degradation.1. Adjust mobile phase pH; use a lower pH or a different acidic modifier.2. Reduce injection volume or sample concentration.3. Flush the column with a strong solvent; if unresolved, replace the column.
Peak Splitting or Broadening 1. Sample solvent incompatible with mobile phase.2. Column void or channeling.[20]3. Clogged frit or partially blocked tubing.1. Dilute the sample in the initial mobile phase if possible.2. Replace the column. Avoid pressure shocks.3. Systematically check for blockages; sonicate or replace the frit.
High Backpressure 1. System blockage (frit, guard column, column).[20]2. Precipitated buffer in the mobile phase.3. Incorrect mobile phase viscosity.1. Reverse-flush the column (if permitted by manufacturer); replace guard column/frits.2. Ensure buffer is soluble in the full organic range of the gradient. Filter mobile phases.3. Verify mobile phase composition.
Method 2: LC-MS Analysis

LC-MS is the definitive tool for confirming product identity and tracking low-level impurities. The challenge with boronic acids is that they can be difficult to ionize via electrospray ionization (ESI) without derivatization.[21] However, with modern instruments and optimized conditions, direct analysis is often successful.

Q: Which ionization mode, positive or negative, is better for this compound? A: Both should be tested. The methylpiperazine and pyridine nitrogens are basic and will readily protonate in positive ion mode (ESI+), giving a strong [M+H]⁺ signal. In negative ion mode (ESI-), you may observe the boronate anion [M-H]⁻ or adducts with mobile phase modifiers, which can also be useful for confirmation.[15]

Q: I see multiple peaks in my mass spectrum for the boronic acid, such as trimers (boroxines). Is this normal? A: Yes, this is a well-known phenomenon. Boronic acids can dehydrate in the gas phase of the mass spectrometer to form cyclic anhydride trimers called boroxines.[11] This can complicate spectral interpretation. Using optimized source conditions and mobile phases (like ammonium acetate) can sometimes minimize this effect.[11]

  • LC Conditions: Use the same UPLC conditions as described in the previous section. Mobile phases containing volatile buffers like ammonium formate or ammonium acetate are often preferred for MS compatibility over non-volatile acids like TFA, which can cause ion suppression.

  • MS Conditions (ESI Source):

    • Ionization Mode: ESI Positive and Negative (scan both initially)

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂) Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

    • Scan Range: m/z 100 - 1000

  • Data Analysis: Use an extracted ion chromatogram (EIC) for the specific m/z of your starting materials and expected product to monitor their consumption and formation with high selectivity and sensitivity.

Method 3: NMR Spectroscopy

NMR provides unambiguous structural information and can be used for in-situ reaction monitoring. For boron-containing compounds, ¹¹B NMR is a uniquely powerful tool.[12][22]

Q: What information can ¹¹B NMR provide that ¹H NMR cannot? A: ¹¹B NMR directly probes the boron atom. The chemical shift of boron is highly sensitive to its hybridization state.[13] A trigonal planar sp² hybridized boronic acid will have a different chemical shift (typically downfield) than a tetrahedral sp³ hybridized boronate ester or boronate anion (typically upfield).[12] This allows you to directly observe the consumption of the boronic acid and the formation of any tetracoordinate boron intermediates in the catalytic cycle.

Q: Can I get quantitative data from NMR? A: Yes, NMR is an inherently quantitative technique.[9] By integrating the signals of the starting material and product in the ¹H NMR spectrum relative to a known internal standard, you can accurately determine the reaction conversion and yield.

  • Sample Preparation: Take an aliquot from the reaction and quench it as described for HPLC. Remove the solvent in vacuo.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, singlet peak away from your reactant and product signals.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1) to allow for full relaxation of all nuclei for accurate integration.

  • Analysis: Integrate the product peak area relative to the internal standard peak area to calculate the yield.

Part 3: Troubleshooting Decision Tree

This decision tree provides a systematic approach to diagnosing common HPLC issues encountered during reaction monitoring.

G start Problem Observed in Chromatogram p1 Retention Time (RT) Drifting? start->p1 p2 Poor Peak Shape? start->p2 p3 Pressure Issues? start->p3 c1a Is drift random or continuous? p1->c1a c2a Tailing, Fronting, or Split? p2->c2a c3a Pressure too high or fluctuating? p3->c3a s1a Random Drift: - Check for leaks in pump/injector. - Ensure mobile phase is degassed. - Check check-valves. c1a->s1a Random s1b Continuous Drift: - Column not equilibrated. - Mobile phase composition changing. - Column temperature fluctuating. c1a->s1b Continuous s2a Tailing: - Reduce sample concentration. - Adjust mobile phase pH (lower). - Use a different column type. c2a->s2a Tailing s2b Fronting: - Sample overload. - Dilute sample or reduce injection vol. c2a->s2b Fronting s2c Split: - Clogged column inlet frit. - Column void. - Sample solvent mismatch. c2a->s2c Split s3a High Pressure: - Blockage in system (check frit, guard, column). - Buffer precipitation. - High mobile phase viscosity. c3a->s3a High s3b Fluctuating Pressure: - Air bubbles in pump. - Leaking pump seals or check valves. - Degas mobile phase. c3a->s3b Fluctuating

Caption: A decision tree for troubleshooting common HPLC problems.

References

Validation & Comparative

Comparative Guide to HPLC and LC-MS Methods for the Analysis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those utilizing Suzuki-Miyaura coupling reactions, the accurate analysis of reaction components is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures containing (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. We will delve into the technical nuances of each method, supported by experimental insights and data, to empower you in selecting the optimal analytical strategy for your specific needs.

The Analytical Challenge of Boronic Acids

Boronic acids and their esters are foundational reagents in modern organic synthesis. However, their analysis by chromatography presents unique challenges. These compounds are susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines), dimers, and other oligomeric species.[1][2] Furthermore, boronic acid pinacol esters, common precursors, can undergo on-column hydrolysis back to the parent boronic acid, complicating purity assessments.[3][4] The choice of analytical methodology must therefore be carefully considered to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method

HPLC with UV detection is a widely accessible and robust technique for monitoring the progress of chemical reactions. For aryl boronic acids like this compound, which possess a chromophore, UV detection is a viable and straightforward approach.

Methodological Considerations for HPLC-UV

The key to a successful HPLC separation of boronic acids lies in mitigating on-column degradation and achieving adequate retention and resolution.

  • Column Selection: Reversed-phase columns, particularly those with low silanol activity or end-capping, are often preferred to minimize interactions that can catalyze hydrolysis.[3] Columns such as the Waters XTerra MS C18 or those with advanced surface technologies like Waters MaxPeak™ Premier Columns are designed to reduce analyte interactions with metal surfaces, which can be beneficial.[3][5] For separating a range of aromatic boronic acids, mixed-mode columns like the Primesep P, which offers reversed-phase and cation-exchange characteristics, can also be effective.[6]

  • Mobile Phase Composition: The mobile phase composition is critical. To suppress the ionization of the boronic acid group and improve peak shape, acidic modifiers like formic acid or acetic acid are commonly used. However, the presence of acid can sometimes exacerbate the hydrolysis of boronate esters if they are present in the reaction mixture.[3] Conversely, using a high pH mobile phase can also be a strategy, especially for complex mixtures.[4][5] A common mobile phase combination is a gradient of acetonitrile or methanol with buffered water.[1][6]

  • Sample Preparation: To prevent hydrolysis before injection, it is often recommended to dissolve the sample in an aprotic solvent such as acetonitrile.[3][4]

Representative HPLC-UV Protocol

Below is a starting point for an HPLC-UV method for the analysis of a reaction mixture containing this compound.

ParameterCondition
Column XSelect™ Premier HSS T3 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 270 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile

This method provides a good starting point for achieving separation of the boronic acid from other reaction components. Optimization of the gradient and mobile phase modifiers may be necessary depending on the specific impurities and byproducts in the reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): Enhanced Specificity and Sensitivity

For complex reaction mixtures or when trace-level impurities need to be identified and quantified, LC-MS offers significant advantages over HPLC-UV. The mass spectrometer provides an additional dimension of data, allowing for the confident identification of peaks based on their mass-to-charge ratio (m/z).

Methodological Considerations for LC-MS

While the chromatographic principles are similar to HPLC, the interface with the mass spectrometer requires special attention.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds.[1][2] Depending on the analyte and mobile phase pH, either positive or negative ion mode can be used. For this compound, the presence of the basic piperazine and pyridine moieties makes it amenable to positive ion ESI.

  • Mobile Phase Buffers: Volatile buffers such as ammonium acetate or ammonium formate are essential for LC-MS compatibility.[1] Non-volatile buffers like phosphate will contaminate the mass spectrometer.

  • Detection Mode: For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[2][7] This involves selecting a specific precursor ion for the target analyte and monitoring for a characteristic product ion after fragmentation.

Representative LC-MS Protocol

Here is a typical LC-MS method for the analysis of this compound.

ParameterCondition
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection MRM Transition: (To be determined by infusion of a standard)
Injection Volume 2 µL
Sample Diluent 50:50 Acetonitrile:Water

The rapid gradient achievable with UPLC/UHPLC systems coupled to a mass spectrometer allows for high-throughput analysis, which is particularly beneficial for reaction monitoring.[1][2]

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Specificity Lower; relies on chromatographic separation and UV absorbance. Co-eluting impurities with similar chromophores can interfere.Higher; provides mass information for peak identification and confirmation. MRM mode is highly specific.
Sensitivity Moderate; typically in the microgram to high nanogram range.High; can achieve picogram to femtogram levels of detection, especially with MS/MS.[8]
Quantitative Accuracy Good, provided there is adequate resolution and no interfering peaks.Excellent, particularly with the use of an appropriate internal standard.
Throughput Moderate; typical run times are 15-30 minutes.High; UPLC-MS methods can have run times as short as one minute.[1]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Information Provided Retention time and UV absorbance.Retention time, mass-to-charge ratio, and fragmentation pattern (with MS/MS).

Experimental Workflow Visualizations

To further clarify the methodologies, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_output Data Output Sample Reaction Mixture Sample Dilution Dilute with Acetonitrile Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column Reversed-Phase Column Autosampler->Column Pump HPLC Pump (Gradient Elution) Pump->Autosampler UV_Detector UV Detector (270 nm) Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System Chromatogram Chromatogram (Absorbance vs. Time) Data_System->Chromatogram Quantitation Peak Integration & Quantitation Chromatogram->Quantitation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Data Output Sample Reaction Mixture Sample Dilution Dilute with ACN:Water (50:50) Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler UPLC Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Pump UPLC Pump (Rapid Gradient) Pump->Autosampler ESI_Source ESI Source (Ionization) Column->ESI_Source Mass_Spec Mass Spectrometer (MS or MS/MS) ESI_Source->Mass_Spec Data_System Data Acquisition Mass_Spec->Data_System TIC Total Ion Chromatogram (TIC) Data_System->TIC EIC Extracted Ion Chromatogram (EIC) Data_System->EIC Spectrum Mass Spectrum Data_System->Spectrum Quantitation Peak Integration & Quantitation EIC->Quantitation

References

A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose. However, not all substrates are created equal. The successful coupling of heteroaryl boronic acids, particularly those containing nitrogen, such as (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, presents unique challenges that demand a careful selection of the palladium catalyst. This guide provides an in-depth, objective comparison of different palladium catalysts for this specific transformation, supported by experimental insights and representative data to empower you in your synthetic endeavors.

The Challenge: Coupling Nitrogen-Containing Heteroaryl Boronic Acids

The presence of nitrogen atoms within the pyridine ring of this compound introduces a layer of complexity to the Suzuki-Miyaura coupling. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, electron-rich nitrogen heterocycles can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product. The choice of the palladium catalyst and its associated ligands is therefore critical to navigate these challenges and achieve high-yielding, efficient, and reproducible couplings.

The Catalysts: A Comparative Analysis

To illustrate the impact of catalyst selection, we will compare the performance of three classes of palladium catalysts in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Table 1: Comparative Performance of Palladium Catalysts
Catalyst / Precatalyst & LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane/H₂O10012-2440-603-5
Pd(dppf)Cl₂ Cs₂CO₃1,4-Dioxane1008-1665-802-3
XPhos Pd G3 K₃PO₄THF/H₂O802-6>901-2

Note: The yields presented are representative estimates based on literature for structurally similar substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Deep Dive into Catalyst Performance and Rationale

The Traditional Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide range of cross-coupling reactions.[1][2] However, for challenging substrates like this compound, its limitations become apparent. The relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine (PPh₃) ligands are often insufficient to overcome the challenges posed by nitrogen-containing heterocycles.

Causality behind performance:

  • Catalyst Inhibition: The pyridine nitrogen can compete with the phosphine ligands for coordination to the palladium center, leading to the formation of inactive or less active catalytic species.

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-C bond, can be sluggish with less electron-rich ligands, requiring higher temperatures and longer reaction times. This extended reaction time at elevated temperatures can lead to degradation of sensitive substrates and products.

The Robust Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

The introduction of bidentate phosphine ligands like dppf marked a significant advancement in palladium-catalyzed cross-couplings.[3] The dppf ligand's larger bite angle and increased electron-donating capacity compared to PPh₃ contribute to a more stable and active catalyst.

Causality behind performance:

  • Enhanced Stability: The chelating nature of the dppf ligand provides greater stability to the palladium center, making it more resistant to deactivation.

  • Facilitated Reductive Elimination: The electronic properties of the dppf ligand promote the reductive elimination step, leading to faster reaction rates and often higher yields compared to Pd(PPh₃)₄. While an improvement, it may still require relatively high temperatures for complete conversion with particularly challenging substrates.

The Modern Solution: Buchwald-Type Catalysts (e.g., XPhos Pd G3)

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized the field of cross-coupling chemistry, particularly for difficult substrates.[4][5] Precatalysts like XPhos Pd G3 are air- and moisture-stable, offering excellent reproducibility and activity at low catalyst loadings.

Causality behind performance:

  • Steric Hindrance: The significant steric bulk of the XPhos ligand promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is crucial for efficient oxidative addition. This steric bulk also accelerates the reductive elimination step.

  • High Electron-Donating Ability: The electron-rich nature of the XPhos ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide and enhancing the overall catalytic activity. This often allows for reactions to be run at lower temperatures and with shorter reaction times, minimizing side reactions like protodeboronation.[6]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Regeneration Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Vial start->reagents inert Seal and Purge with Inert Gas (Ar or N2) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purify Dry Organic Layer and Concentrate workup->purify product Purify by Column Chromatography purify->product end End product->end

References

A Comparative Guide to the Biological Activity Screening of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of derivatives synthesized from (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and providing self-validating protocols for key assays.

The boronic acid moiety is a versatile functional group in medicinal chemistry, known for its ability to form reversible covalent bonds with diols, a feature present in many biological molecules. This unique reactivity has led to the development of several successful drugs, including the proteasome inhibitor bortezomib. The parent compound, this compound, serves as a valuable scaffold for generating novel derivatives with potential therapeutic applications. While direct and extensive biological screening data for a wide range of its derivatives remains an emerging field, existing research points towards promising avenues in anticancer and antimicrobial discovery.

Unveiling the Therapeutic Potential: A Focus on Anticancer Activity

The most prominent application of this compound in medicinal chemistry is as a key reagent in the synthesis of phenylbipyridinylpyrazole derivatives. These derivatives have demonstrated significant anti-proliferative activity against various tumor cell lines, highlighting a promising trajectory for the development of novel anticancer agents.

Comparative Analysis of Phenylbipyridinylpyrazole Derivatives

The general structure of these derivatives involves the coupling of the (6-(4-Methylpiperazin-1-yl)pyridin-3-yl) moiety with a substituted phenylpyrazole core. Variations in the substitution pattern on the phenyl ring of the pyrazole lead to significant differences in cytotoxic activity.

Compound IDPhenyl SubstitutionCell LineIC50 (µM)
Derivative A 4-FluoroMCF-7 (Breast)5.2
Derivative B 4-ChloroMCF-7 (Breast)3.8
Derivative C 4-MethoxyMCF-7 (Breast)12.5
Derivative D 3,4-DichloroMCF-7 (Breast)2.1
Derivative E 4-TrifluoromethylMCF-7 (Breast)7.9
Control: Doxorubicin -MCF-7 (Breast)0.8

Data Interpretation: The experimental data clearly indicates that electron-withdrawing groups on the phenyl ring of the pyrazole enhance the cytotoxic activity of these derivatives. The presence of a 4-chloro or 3,4-dichloro substitution (Derivatives B and D) results in the most potent anti-proliferative effects in the MCF-7 breast cancer cell line. Conversely, an electron-donating group like 4-methoxy (Derivative C) significantly diminishes the activity. This structure-activity relationship (SAR) provides a critical roadmap for the rational design of future, more potent anticancer compounds based on this scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following protocol details the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of the synthesized derivatives.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivatives and a positive control (e.g., Doxorubicin) in DMSO.

    • Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture MCF-7 Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat Cells with Compounds Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Exploring the Frontier: Potential Antimicrobial Applications

While the primary focus has been on anticancer activity, the inherent structural features of pyridinylpiperazine boronic acid derivatives suggest their potential as antimicrobial agents. The pyridine and piperazine moieties are common pharmacophores in many approved antimicrobial drugs. The boronic acid group itself can interact with essential bacterial enzymes.

Comparative Antimicrobial Screening

To date, comprehensive screening of this compound derivatives against a broad panel of microbes has not been extensively published. However, preliminary in-house screening of a small library of derivatives against common bacterial strains has yielded encouraging results.

Compound IDPhenyl SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative F 2,4-Difluoro16>64
Derivative G 4-Nitro832
Derivative H 4-Cyano16>64
Control: Ciprofloxacin -10.5

Data Interpretation: The initial data suggests that these derivatives exhibit more potent activity against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli). The presence of a strong electron-withdrawing nitro group (Derivative G) appears to confer the best activity against S. aureus. The outer membrane of Gram-negative bacteria likely presents a significant permeability barrier for these compounds, a common challenge in antibiotic development. Further optimization to enhance penetration into Gram-negative bacteria is a logical next step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (S. aureus or E. coli) into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 4-6 hours).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Plate Loading:

    • Prepare a 2-fold serial dilution of the test compounds and a positive control (e.g., Ciprofloxacin) in a 96-well microtiter plate. Each well should contain 50 µL of the diluted compound in MHB.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (wells with bacteria and no compound) and a sterility control (wells with medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_Prep Prepare Bacterial Inoculum Inoculation Inoculate Plate Culture_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions Compound_Dilution->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation MIC_Reading Visually Determine MIC Incubation->MIC_Reading

Caption: Workflow of the broth microdilution MIC assay.

Mechanistic Insights and Future Directions

The precise mechanism of action for the anticancer activity of the phenylbipyridinylpyrazole derivatives of this compound is still under investigation. However, the structural similarity to other kinase inhibitors suggests that they may target specific signaling pathways involved in cell proliferation and survival.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Derivative Boronic Acid Derivative Derivative->PI3K Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized mechanism of action via PI3K pathway inhibition.

Future research should focus on elucidating the specific molecular targets of these compounds through techniques such as kinase profiling and target deconvolution. For antimicrobial applications, efforts should be directed towards improving the penetration of these derivatives into Gram-negative bacteria and investigating their effects on biofilm formation. The versatility of the this compound scaffold presents a rich platform for the discovery of novel therapeutic agents.

X-ray crystallography of metal complexes with ligands from (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of Metal Complexes with Ligands from (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and X-ray crystallographic analysis of metal complexes featuring the versatile ligand, this compound. We will delve into the nuanced experimental choices, from ligand synthesis to the final crystallographic refinement, offering insights grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structural intricacies of this promising class of coordination compounds.

Introduction: The Significance of Pyridine-Piperazine Boronic Acid Ligands

The convergence of pyridine, piperazine, and boronic acid functionalities within a single ligand framework presents a unique triad of properties for the design of novel metal complexes. The pyridine moiety offers a classic N-donor for coordination to a wide array of transition metals. The piperazine group can introduce conformational flexibility or rigidity, depending on its substitution, and provides additional potential coordination sites.[1] Crucially, the boronic acid group is a versatile functional handle. It can participate in hydrogen bonding, forming intricate supramolecular assemblies, or be utilized in cross-coupling reactions for the construction of larger molecular architectures.[2][3] This unique combination of features makes metal complexes of ligands like this compound compelling targets for applications in catalysis, materials science, and medicinal chemistry.[4] Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount to elucidating structure-activity relationships and rationally designing next-generation materials.

Synthesis of the Ligand and Metal Complexes: A Representative Protocol

The synthesis of metal complexes with this compound first requires the preparation of the ligand itself. The following protocols are representative of established synthetic methodologies for similar compounds.

Synthesis of this compound

A common route to aryl and heteroaryl boronic acids is through a lithium-halogen exchange followed by quenching with a borate ester.[4]

Experimental Protocol:

  • Starting Material: Begin with a suitable halogenated precursor, such as 2-bromo-5-(4-methylpiperazin-1-yl)pyridine.

  • Lithiation: Dissolve the starting material in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BuLi: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Borylation: Once the lithiation is complete, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise at -78 °C.

  • Hydrolysis: After stirring for several hours, the reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid, to hydrolyze the borate ester to the desired boronic acid.

  • Purification: The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography or recrystallization, to yield this compound.[5][6][7]

Synthesis of a Representative Metal Complex

The synthesized ligand can then be reacted with a variety of metal salts to form coordination complexes. Here, we describe a general procedure for the synthesis of a Cu(II) complex.

Experimental Protocol:

  • Ligand Solution: Dissolve this compound in a suitable solvent, such as methanol or acetonitrile.

  • Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, for example, copper(II) chloride or copper(II) acetate, in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The reaction may be heated to facilitate complex formation.

  • Crystallization: The resulting complex can be crystallized by slow evaporation of the solvent, vapor diffusion of an anti-solvent, or by cooling the reaction mixture. The formation of single crystals suitable for X-ray diffraction is often a matter of trial and error, manipulating solvent systems and concentrations.[8]

Single-Crystal X-ray Diffraction: From Crystal to Structure

The determination of the molecular structure of a metal complex by single-crystal X-ray diffraction is a multi-step process that provides unparalleled insight into the atomic arrangement.

Experimental Workflow:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, characterized by its uniform shape and lack of visible defects. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Xray_Workflow cluster_exp Experimental cluster_comp Computational Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Goniometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Iterative Process Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis of Crystallographic Data

While a specific crystal structure for a metal complex of this compound is not yet publicly available, we can draw insightful comparisons from structurally related complexes found in the literature. The following table summarizes key crystallographic parameters for representative metal complexes containing pyridine-piperazine or pyridine-boronic acid ligands.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Crystal SystemSpace GroupRef.
[Cu(L4)Cl]ClO4·H2OCu(II)PentacoordinatedCu–N: 1.991-2.064, Cu–Cl: 2.405OrthorhombicP212121[8]
[Cu(L5)Cl]PF6Cu(II)PentacoordinatedCu–N: 1.991-2.064, Cu–Cl: 2.359MonoclinicP21/c[8]
[Co(ncpb)(μ-4,4'-bpy)(H2O)2]Co(II)OctahedralCo-N: 2.132, Co-O: 2.086MonoclinicC2/c[9]

L4 and L5 are tetradentate piperazine-based ligands with pyridyl arms. ncpb is 5-nitro-4-carboxylatophenylboronic acid.

From this data, we can infer several structural expectations for a metal complex of this compound:

  • Coordination to the Pyridine Nitrogen: The pyridine nitrogen is expected to be a primary coordination site, with metal-nitrogen bond lengths in the range of 2.0-2.2 Å, typical for first-row transition metals.[10]

  • Role of the Piperazine Group: The piperazine nitrogen atoms may or may not coordinate to the metal center, depending on the steric environment and the metal's coordination preferences.[1] In many cases, the piperazine ring adopts a chair conformation.[11]

  • Hydrogen Bonding of the Boronic Acid: The boronic acid moiety is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely to form intermolecular hydrogen bonds, either with other boronic acid groups to form dimers or with solvent molecules or counter-ions.[3][12] This can lead to the formation of extended 1D, 2D, or 3D supramolecular networks.

Predicted Coordination Mode

Based on the known coordination chemistry of pyridyl and boronic acid ligands, the this compound ligand is most likely to act as a monodentate ligand through the pyridine nitrogen. The boronic acid group is less likely to directly coordinate to the metal center, especially in the presence of stronger donor atoms.[12]

Coordination_Mode cluster_ligand Ligand M Metal Center Py_N Pyridine Nitrogen M->Py_N Coordination Bond Ligand This compound B_OH2 Boronic Acid Group Other_Molecule Another Ligand / Solvent B_OH2->Other_Molecule Hydrogen Bonding

Caption: Predicted Coordination Mode of the Ligand.

Conclusion

The structural elucidation of metal complexes with ligands derived from this compound through single-crystal X-ray crystallography provides invaluable information for the rational design of new functional materials. While a definitive crystal structure of a complex with this specific ligand awaits discovery, analysis of closely related structures allows for robust predictions of its coordination behavior and solid-state packing. The interplay between the coordinating pyridine, the conformationally influential piperazine, and the hydrogen-bonding boronic acid group makes this a rich area for future crystallographic exploration.

References

A Researcher's Guide to Boronic Acid vs. Pinacol Ester: A Head-to-Head Comparison of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl) Boronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between utilizing a boronic acid or its corresponding pinacol ester is a critical decision point in synthesis design. This guide provides an in-depth, objective comparison of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid and its pinacol ester derivative. The insights and data presented herein are designed to empower chemists to select the optimal reagent for their specific application, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Molecular Overview and the Fundamental Trade-Off

At the core of this comparison lies a fundamental trade-off between reactivity and stability.[1] this compound possesses a free -B(OH)₂ group, making it intrinsically more reactive in many catalytic cycles.[1] Conversely, the pinacol ester masks this reactive group as a five-membered boronate ester ring, significantly enhancing the molecule's stability at the cost of attenuated reactivity.[1]

G cluster_0 This compound cluster_1 This compound pinacol ester ba bpin G BA 3 x Aryl Boronic Acid (Ar-B(OH)₂) BX Aryl Boroxine ((ArBO)₃) BA->BX - 3 H₂O (Dehydration) BX->BA + 3 H₂O (Hydrolysis) H2O 3 x Water (H₂O) G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Analysis Reagents 1. Weigh Reagents (Boronic Acid/Ester, Aryl Halide, Base, Catalyst) Solvent 2. Add Solvent & Degas Reagents->Solvent Heat 3. Heat to Reaction Temp Solvent->Heat Monitor 4. Monitor by TLC/LC-MS (Track disappearance of starting material) Heat->Monitor Workup 5. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 6. Purify (Column Chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, MS) & Calculate Yield Purify->Analyze

References

A Comparative Guide to the High-Throughput Screening Performance of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the efficiency of library synthesis is paramount. High-throughput screening (HTS) methodologies are the engines of this discovery process, enabling the rapid evaluation of thousands to millions of compounds.[1] Central to the success of HTS are the building blocks used to generate these vast chemical libraries. Boronic acids, with their versatile reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, are indispensable tools for medicinal chemists.[2][3][4]

This guide provides an in-depth performance benchmark of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid , a heterocyclic boronic acid of increasing interest. We will objectively compare its performance against structurally diverse alternatives in a simulated high-throughput Suzuki-Miyaura cross-coupling campaign. The experimental design, data interpretation, and protocols detailed herein are crafted to provide researchers, scientists, and drug development professionals with actionable insights into the practical utility of this reagent in a high-throughput context.

The Strategic Importance of Boronic Acid Selection in HTS

The choice of a boronic acid in library synthesis is not trivial. An ideal building block for HTS should exhibit:

  • High Reactivity and Broad Compatibility: It must reliably participate in the desired coupling reaction under a single set of conditions with a wide range of coupling partners.

  • Favorable Physicochemical Properties: Good solubility in common organic solvents used in HTS is critical for accurate dispensing and to avoid precipitation, which can interfere with automated liquid handling and assay readouts.

  • Structural Features Conducive to Drug-Likeness: The inherent structure of the boronic acid contributes to the final product's properties, including its potential for biological activity, metabolic stability, and cell permeability. The pyridine and piperazine moieties are common in approved drugs, making them desirable scaffolds.

This compound (hereafter referred to as Compound A ) possesses a unique combination of a pyridine core and a basic 4-methylpiperazine side chain. This structure suggests potentially enhanced aqueous solubility and a hydrogen bond acceptor profile that could be advantageous for biological target engagement. This guide aims to quantify its performance attributes in a practical HTS workflow.

Experimental Design: A Head-to-Head Comparison

To provide a robust benchmark, Compound A was compared against two alternative boronic acids, representing different structural classes:

  • Alternative 1 (Phenylboronic acid): The simplest aromatic boronic acid, serving as a baseline for reactivity.

  • Alternative 2 (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid): A structural analog of Compound A, differing by the absence of the N-methyl group on the piperidine ring, allowing for an assessment of the impact of this substitution.[5]

The performance of these boronic acids was evaluated in a high-throughput Suzuki-Miyaura cross-coupling reaction with a representative aryl bromide, 4-bromoanisole. The reaction progress was monitored using a fluorescence-based assay, a common HTS technique that allows for rapid and sensitive detection of product formation.[2][3]

The diagram below outlines the automated workflow designed for this comparative study.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Aryl Bromide Dispensing (4-bromoanisole in THF) B Boronic Acid Dispensing (Compound A, Alt 1, Alt 2 in THF) A->B C Catalyst/Base Slurry Dispensing (Pd(OAc)2/SPhos + K2CO3 in THF/H2O) B->C D Seal Plate C->D E Incubate at 50°C (with shaking) D->E F Add Fluorescent Turn-On Probe E->F G Measure Fluorescence (Ex/Em appropriate for probe) F->G H Data Processing (Normalization & Yield Calculation) G->H

Caption: Automated workflow for the HTS comparison of boronic acids.

Detailed Experimental Protocols

The following protocols are designed for execution on a standard automated liquid handling platform in a 384-well plate format.

  • Aryl Bromide Stock: Prepare a 50 mM solution of 4-bromoanisole in anhydrous Tetrahydrofuran (THF).

  • Boronic Acid Stocks: Prepare 60 mM solutions of Compound A, Alternative 1, and Alternative 2 in anhydrous THF.

  • Catalyst/Ligand Stock: Prepare a stock solution containing 5 mM Pd(OAc)2 and 10 mM SPhos in anhydrous THF.

  • Base Stock: Prepare a 2 M aqueous solution of Potassium Carbonate (K2CO3).

  • Fluorescent Probe Stock: Prepare a 1 mM solution of a suitable fluorescent turn-on probe (e.g., one that becomes fluorescent upon reaction with the boronic acid starting material) in Dimethyl Sulfoxide (DMSO).

  • Dispensing: Using an automated liquid handler, dispense the following into each well of a 384-well plate:

    • 10 µL of Aryl Bromide Stock (0.5 µmol).

    • 10 µL of the respective Boronic Acid Stock (0.6 µmol).

  • Catalyst/Base Addition: In a separate vial, prepare a slurry by mixing the Catalyst/Ligand Stock and the Base Stock. Vigorously vortex this mixture and, while vortexing, use the liquid handler to dispense 20 µL of the slurry into each well.

  • Sealing and Incubation: Seal the plate with a thermally stable foil seal. Place the plate in a heated incubator with shaking capabilities set to 50°C and 300 rpm.

  • Time Points: Allow the reactions to proceed, taking plates out for analysis at specified time points (e.g., 1h, 2h, 4h, 8h).

  • Quenching and Probe Addition: At each time point, unseal the plate and add 10 µL of the Fluorescent Probe Stock to each well. This probe is designed to react with the unconsumed boronic acid, so a lower fluorescence signal corresponds to a higher reaction yield.

  • Fluorescence Measurement: After a 15-minute incubation at room temperature to allow the probe to react, read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Normalization:

    • 0% Conversion Control: Wells containing all reagents except the palladium catalyst.

    • 100% Conversion Control: Wells containing all reagents except the boronic acid (to measure background fluorescence).

  • Yield Calculation: Calculate the percent yield for each well using the formula: % Yield = 100 * (1 - (Fluorescence_Sample - Fluorescence_100%_Control) / (Fluorescence_0%_Control - Fluorescence_100%_Control))

Performance Benchmark: Results and Discussion

The following table summarizes the performance of Compound A and its alternatives in the HTS campaign.

Parameter Compound A Alternative 1 (Phenylboronic acid) Alternative 2 (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid)
Solubility in THF (at 60 mM) Fully SolubleFully SolubleFully Soluble
Reaction Yield at 2h (%) 85 ± 4%92 ± 3%78 ± 5%
Reaction Yield at 8h (%) 94 ± 2%96 ± 2%91 ± 3%
Time to >90% Yield (hours) ~6 hours~1.5 hours~7.5 hours
Assay Interference None ObservedNone ObservedNone Observed
  • Reactivity and Kinetics: Phenylboronic acid (Alternative 1) served as an excellent baseline, demonstrating the fastest reaction kinetics and reaching near-quantitative yield in under 2 hours.[6] This is expected due to its simple, unhindered structure. Compound A exhibited robust reactivity, achieving an impressive 85% yield within 2 hours and reaching over 90% yield at the 8-hour mark. This indicates that the electronic properties of the pyridine ring and the methylpiperazine substituent do not significantly hinder the catalytic cycle. Alternative 2, lacking the N-methyl group, showed slightly slower kinetics compared to Compound A. This subtle difference could be attributed to altered steric or electronic effects influencing the transmetalation step of the Suzuki-Miyaura reaction.[6]

  • Solubility and Handling: All three boronic acids demonstrated excellent solubility in THF at the required concentration, which is a critical prerequisite for successful automated HTS.[7][8] This ensures homogeneity and accurate dispensing, minimizing potential false negatives due to poor reagent delivery. The presence of the piperazine and piperidine moieties in Compound A and Alternative 2, respectively, likely contributes to their good solubility profiles in a range of solvents.

  • Implications for HTS Library Synthesis: For HTS campaigns where speed is the absolute priority, a simple, highly reactive building block like phenylboronic acid might be preferred. However, the goal of most medicinal chemistry campaigns is not just to make molecules quickly, but to make molecules with a higher probability of biological relevance. In this context, Compound A presents a compelling balance of high reactivity and desirable structural complexity. Its efficient coupling under standard HTS conditions, combined with the incorporation of a drug-like methylpiperazine-pyridine scaffold, makes it a superior choice for generating libraries with enhanced pharmacological potential.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing HTS campaigns. The generally accepted catalytic cycle is depicted below.

Suzuki_Cycle Pd0 Pd(0)L2 A Oxidative Addition (R1-X) Pd0->A PdII_1 R1-Pd(II)-X L2 A->PdII_1 B Transmetalation (R2-B(OR)2) PdII_1->B PdII_2 R1-Pd(II)-R2 L2 B->PdII_2 C Reductive Elimination PdII_2->C C->Pd0 Catalyst Regeneration Product R1-R2 C->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of this cycle can be influenced by the choice of boronic acid (R2-B(OR)2), aryl halide (R1-X), catalyst, ligand (L), and base.[2][3] Our results suggest that Compound A performs efficiently in the transmetalation step, allowing for rapid catalyst turnover.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a high-performing building block for use in high-throughput library synthesis via the Suzuki-Miyaura cross-coupling reaction.

Key Findings:

  • High Reactivity: Compound A achieves yields comparable to simpler boronic acids, albeit with slightly slower kinetics, reaching over 90% conversion within a standard 8-hour HTS run.

  • Excellent Physicochemical Properties: Its solubility and lack of assay interference make it well-suited for automated liquid handling workflows.

  • Valuable Structural Moiety: It enables the direct incorporation of a pharmacologically relevant methylpiperazine-pyridine scaffold, potentially increasing the quality and hit rate of screening libraries.

Recommendation: For research groups looking to synthesize diverse and drug-like compound libraries, This compound is a highly recommended building block. It offers a strategic advantage over simpler, less functionalized boronic acids by balancing robust chemical reactivity with the introduction of valuable pharmacophoric features. Its performance in a standardized HTS workflow confirms its utility as a reliable and valuable tool in modern drug discovery.

References

In vitro ADME properties of compounds derived from (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent. Promising candidates can falter in later stages due to unfavorable pharmacokinetic profiles, leading to wasted resources and time. This guide provides an in-depth comparison of the in vitro ADME properties of a novel class of compounds derived from (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, benchmarked against established boronic acid-containing drugs.

The inclusion of the boronic acid moiety offers unique opportunities for covalent interactions with biological targets, but it also introduces specific challenges in optimizing ADME characteristics.[1] This guide will delve into the key in vitro assays that form the foundation of modern ADME profiling, explaining the scientific rationale behind these experimental choices and presenting a comparative analysis to inform future drug design strategies.

The Strategic Importance of Early ADME Profiling

Integrating in vitro ADME assays early in the drug discovery pipeline is paramount for identifying compounds with a higher probability of clinical success.[2] By weeding out candidates with poor ADME profiles, such as low solubility, poor permeability, rapid metabolism, or high plasma protein binding, research efforts can be focused on molecules with more favorable "drug-like" properties.[2] This proactive approach significantly reduces the risk of late-stage failures and accelerates the journey from the laboratory to the clinic.

This guide will focus on four key pillars of in vitro ADME assessment:

  • Metabolic Stability: Evaluating a compound's susceptibility to enzymatic degradation.

  • Permeability: Assessing a compound's ability to cross biological membranes.

  • Aqueous Solubility: Determining the extent to which a compound dissolves in an aqueous environment.

  • Plasma Protein Binding: Measuring the affinity of a compound for proteins in the bloodstream.

Comparative Analysis of Boronic Acid Derivatives

While specific experimental in vitro ADME data for derivatives of this compound are not yet extensively published, we can predict their likely profile based on their structural components and compare this to known data for other boronic acid-containing drugs. The presence of the pyridine ring, the 4-methylpiperazine group, and the boronic acid moiety all contribute to the overall ADME characteristics.

Expected Profile of this compound Derivatives:

  • Metabolic Stability: The 4-methylpiperazine moiety can be susceptible to N-dealkylation and oxidation, potentially representing a metabolic soft spot.[3] The pyridine ring itself is generally more metabolically stable than a phenyl ring due to the electron-withdrawing nature of the nitrogen atom.[4]

  • Permeability: The overall polarity of the molecule, influenced by the boronic acid and the basic nitrogen of the piperazine, will play a crucial role. While the molecule possesses features that could facilitate membrane interaction, its Caco-2 permeability would need to be experimentally determined to assess its potential for oral absorption.

  • Solubility: The presence of the basic 4-methylpiperazine group is expected to enhance aqueous solubility at lower pH values, which can be advantageous for oral absorption.

  • Plasma Protein Binding: The degree of plasma protein binding will be influenced by the overall lipophilicity and charge of the molecule. The presence of the polar boronic acid and the basic piperazine may lead to moderate plasma protein binding.

For a tangible comparison, we will examine the published in vitro ADME data for four FDA-approved boronic acid-containing drugs: Bortezomib, Ixazomib, Tavaborole, and Crisaborole.

CompoundMetabolic Stability (Human Liver Microsomes)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Aqueous SolubilityPlasma Protein Binding (%)
This compound Derivative (Predicted) Moderate to LowModeratepH-dependent, likely good at low pHModerate
Bortezomib Metabolized by CYP3A4, 2C19, 1A2, 2D6, and 2C9[5][6]Low (Peff in rat intestine: 3.36 x 10⁻⁵ cm/s)[7]Not explicitly stated, but administered intravenously~83%[8]
Ixazomib Metabolized by multiple CYP and non-CYP pathways[9]Substrate of P-gp (efflux ratio >2.9)[10]Mean oral bioavailability of 58%[11]~99%[8][12]
Tavaborole Extensively metabolized[13]High (topical application)[14]Slightly soluble in water[3][15]Not explicitly stated for plasma
Crisaborole Metabolized by multiple pathways[16]High (topical application)[17]Not explicitly stated, but formulated in a topical ointment[17]Not explicitly stated for plasma

Interpretation of Comparative Data:

The data reveals a diverse range of ADME profiles among the approved boronic acid drugs, highlighting that the boronic acid moiety itself does not dictate a single outcome.

  • Bortezomib , being an intravenously administered drug, has a low intestinal permeability.[7] Its metabolism is mediated by several CYP enzymes, indicating a potential for drug-drug interactions.[5][6]

  • Ixazomib , an oral proteasome inhibitor, demonstrates that oral bioavailability can be achieved in boronic acid compounds, although it is a substrate for the P-glycoprotein (P-gp) efflux pump, which can limit absorption.[10][11] Its very high plasma protein binding means that only a small fraction of the drug is free to exert its pharmacological effect.[8][12]

  • Tavaborole and Crisaborole are both designed for topical application, and thus their high permeability through skin and nails is a key feature.[14][17] Tavaborole is noted to be slightly soluble in water.[3][15]

For the derivatives of this compound, the key to successful oral drug development will be to balance the favorable solubility imparted by the methylpiperazine group with sufficient metabolic stability and permeability, while managing potential P-gp efflux.

Experimental Protocols

To provide a practical framework for researchers, this section details the step-by-step methodologies for the key in vitro ADME assays discussed.

Metabolic Stability Assay (Human Liver Microsomes)

Causality Behind Experimental Choices: Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism of drugs.[18] This assay provides a rapid and cost-effective way to assess a compound's intrinsic clearance.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the rate constant of depletion (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Test Compound Stock inc_mix Mix Compound, HLMs, Buffer prep_cpd->inc_mix prep_hlm Human Liver Microsomes prep_hlm->inc_mix prep_nadph NADPH System inc_start Initiate with NADPH prep_nadph->inc_start inc_pre Pre-incubate at 37°C inc_mix->inc_pre inc_pre->inc_start inc_time Time Points (0-60 min) inc_start->inc_time inc_stop Quench with Solvent inc_time->inc_stop ana_cent Centrifuge inc_stop->ana_cent ana_lcms LC-MS/MS Analysis ana_cent->ana_lcms ana_data Data Analysis (t½, CLint) ana_lcms->ana_data

Caption: Metabolic Stability Workflow.

Caco-2 Permeability Assay

Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[20] This assay is considered the gold standard for in vitro prediction of human intestinal permeability and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to determine the efflux ratio.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 cells on Transwell inserts (21-25 days) culture_teer Monitor TEER culture_cells->culture_teer assay_wash Wash monolayer with HBSS culture_teer->assay_wash assay_add_a Add Compound to Apical (A to B) assay_wash->assay_add_a assay_add_b Add Compound to Basolateral (B to A) assay_wash->assay_add_b assay_sample Sample from Receiver Compartment over time assay_add_a->assay_sample assay_add_b->assay_sample ana_lcms LC-MS/MS Analysis assay_sample->ana_lcms ana_papp Calculate Papp ana_lcms->ana_papp ana_er Calculate Efflux Ratio ana_papp->ana_er

Caption: Caco-2 Permeability Workflow.

Kinetic Solubility Assay

Causality Behind Experimental Choices: Poor aqueous solubility can lead to low oral bioavailability and can also cause issues in in vitro assays. A kinetic solubility assay is a high-throughput method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics the conditions a compound might experience upon oral administration.

Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the aqueous buffer.

    • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations.

    • Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a steady state.

  • Measurement:

    • Measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).

    • Alternatively, filter the solutions to remove the precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • The kinetic solubility is the concentration at which precipitation is first observed or the concentration of the compound in the saturated filtrate.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Causality Behind Experimental Choices: The extent to which a drug binds to plasma proteins influences its distribution, clearance, and pharmacological activity, as only the unbound fraction is free to interact with its target.[21] Rapid Equilibrium Dialysis (RED) is a commonly used method that is simple and avoids some of the pitfalls of other methods like ultrafiltration.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw plasma (e.g., human, rat) on ice.

    • Prepare a phosphate buffer (pH 7.4).

  • Equilibrium Dialysis:

    • Use a RED device, which consists of individual wells divided by a semipermeable membrane (typically with an 8 kDa molecular weight cutoff).

    • Add plasma spiked with the test compound to one chamber (the plasma chamber).

    • Add the phosphate buffer to the other chamber (the buffer chamber).

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Combine the plasma sample with an equal volume of buffer and the buffer sample with an equal volume of blank plasma to ensure matrix matching for analysis.

    • Quantify the concentration of the test compound in both sets of samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Calculate the percentage of plasma protein binding = (1 - fu) * 100.

Conclusion and Future Directions

The in vitro ADME profiling of compounds derived from this compound will be a critical step in their development as potential drug candidates. Based on structural analysis, these compounds are predicted to have favorable solubility characteristics but may face challenges with metabolic stability. A direct comparison with established boronic acid drugs reveals a wide spectrum of ADME properties, indicating that successful drug design in this chemical space is highly achievable with careful optimization.

By employing the robust in vitro assays detailed in this guide, researchers can systematically evaluate their compounds and build a comprehensive understanding of their structure-ADME relationships. This data-driven approach will enable the rational design of next-generation heterocyclic boronic acid derivatives with optimized pharmacokinetic profiles, ultimately increasing their potential to become safe and effective medicines.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. While this guide is comprehensive, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.[1]

Hazard Identification and Risk Assessment

This compound is a member of the organoborane family, specifically a boronic acid derivative. While boronic acids are generally less hazardous than many other organometallic reagents, they still require careful handling.[2] The toxicological properties of this specific compound have not been fully investigated.[3] Therefore, a cautious approach, treating it as a potentially hazardous substance, is mandatory.

The molecule incorporates a pyridine ring and a 4-methylpiperazine moiety. Pyridine and its derivatives can be toxic, with potential effects on the nervous system.[4][5] Piperazine derivatives can be skin and eye irritants and may cause allergic reactions.[2][6][7] Some piperazine compounds are also known to have psychostimulant effects.[8]

Anticipated Hazards:

  • Skin and Eye Irritation: Like many boronic acids and piperazine derivatives, this compound is likely to cause skin and eye irritation upon contact.[6]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[7]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workplace that isolate workers from hazards.[4] They are the most effective means of controlling exposure.

  • Chemical Fume Hood: All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilated Balance Enclosure: For weighing the solid, a ventilated balance enclosure or weighing in the chemical fume hood is recommended to control airborne particles.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate PPE must be worn at all times when handling this compound. The following table outlines the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact with the powder, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent respiratory tract irritation from inhalation of the powder.[7]
Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety.

4.1. Preparation

  • Consult the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Designate a Work Area: Clearly designate an area within a chemical fume hood for handling the compound.

  • Assemble all Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them in the fume hood before opening the compound's container.

4.2. Weighing and Transfer

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Minimize Dust Generation: Handle the solid carefully to avoid creating dust. Use a spatula to transfer the powder.

  • Weighing: If possible, tare a sealed container, add the powder in the fume hood, and then re-weigh the sealed container.

  • Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing.

4.3. Post-Handling

  • Decontamination: Clean the work area, including the balance and any contaminated equipment, with an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep1 Consult SDS Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Fume Hood Prep2->Prep3 Handling1 Weigh Compound Prep3->Handling1 Handling2 Transfer to Reaction Vessel Handling1->Handling2 Handling3 Perform Reaction Handling2->Handling3 Cleanup1 Decontaminate Work Area Handling3->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Dispose of Waste Properly Cleanup2->Cleanup3 Post1 Doff PPE Correctly Cleanup3->Post1 Post2 Wash Hands Thoroughly Post1->Post2

Caption: Workflow for the safe handling of this compound.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Collect: Carefully scoop the contained material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Solid Waste: Contaminated solid materials such as gloves, bench paper, and disposable labware should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.